molecular formula C15H18O4 B027029 Osthol hydrate

Osthol hydrate

Cat. No.: B027029
M. Wt: 262.30 g/mol
InChI Key: FYGJNTORCNKCGZ-UHFFFAOYSA-N
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Description

Osthol hydrate is a hydrated form of Osthol (7-methoxy-8-(3-methyl-2-butenyl) coumarin), a key bioactive natural compound first isolated from plants of the Cnidium genus . This derivative is provided as a high-purity standard to support reliable and reproducible scientific investigation into its multifaceted pharmacological profile. Key Research Applications and Mechanisms: Oncology Research: Osthol exhibits broad-spectrum antitumor activity across various cell lines, including breast, ovarian, colorectal, and liver cancers, as well as neuroblastoma . Its mechanisms involve inducing apoptosis and cell cycle arrest, and inhibiting proliferation, migration, and invasion, often through the suppression of key signaling pathways such as PI3K/Akt . Neuroscience and Neuroprotection: Studies highlight Osthol's neuroprotective potential. It has been shown to attenuate cytotoxicity in models of Parkinson's disease and reduce cognitive impairment in Alzheimer's disease models, making it a candidate for investigating neurodegenerative disorders . Inflammation and Immunology: Osthol demonstrates significant anti-inflammatory and immunomodulatory effects by regulating the secretion of key pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α, and modulating pathways like NF-κB and MAPK . This activity is relevant for research into inflammatory skin diseases, rheumatoid arthritis, and acute lung injury . Musculoskeletal Research: This compound is a valuable tool for bone metabolism studies. It promotes osteogenic differentiation and bone formation via the Wnt/β-catenin and BMP-2/Smad pathways, while simultaneously inhibiting RANKL-induced osteoclastogenesis, indicating potential for osteoporosis research . Antimicrobial Studies: Osthol possesses notable antimicrobial and antiparasitic properties, with research showing inhibitory effects against bacteria like Listeria monocytogenes , various phytopathogenic fungi, and even viruses such as SARS-CoV-2 . Product Note: The parent compound, Osthol, is known to have low aqueous solubility and bioavailability . The hydrate form offered here is designed to help address these challenges for in vitro research applications. Researchers should conduct their own optimization for specific assay conditions. Disclaimer: This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

8-(3-hydroxy-3-methylbutyl)-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-15(2,17)9-8-11-12(18-3)6-4-10-5-7-13(16)19-14(10)11/h4-7,17H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGJNTORCNKCGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=C(C=CC2=C1OC(=O)C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Neuroprotective Mechanisms of Osthole in Neurodegenerative Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Osthole, a natural coumarin derivative primarily found in the plant Cnidium monnieri, has emerged as a promising therapeutic candidate for a range of neurodegenerative diseases.[1][2][3] Its multifaceted pharmacological activities, including anti-inflammatory, antioxidant, and anti-apoptotic properties, position it as a molecule of significant interest in the pursuit of effective treatments for conditions such as Alzheimer's disease, Parkinson's disease, and other neurological disorders.[4][5][6] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the neuroprotective effects of osthole, with a focus on key signaling pathways and cellular processes.

Core Mechanisms of Action

Osthole exerts its neuroprotective effects through the modulation of several critical signaling pathways and cellular functions. These interconnected mechanisms collectively contribute to its ability to mitigate neuronal damage, reduce inflammation, and combat oxidative stress in the central nervous system.

Anti-inflammatory Effects

Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. Osthole has been shown to suppress inflammatory responses in the brain by targeting key signaling pathways.[4][7]

  • NF-κB Signaling: Osthole inhibits the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of pro-inflammatory cytokines.[4][8] It can block the phosphorylation and subsequent degradation of IκB-α, which in turn prevents the translocation of NF-κB to the nucleus.[4] This leads to a reduction in the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and cyclooxygenase-2 (COX-2).[7][8]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also a key regulator of inflammation. Osthole has been observed to modulate this pathway by suppressing the phosphorylation of c-Jun N-terminal kinase (JNK) while prolonging the activation of extracellular signal-regulated kinase 1/2 (ERK1/2), contributing to its anti-inflammatory and neuroprotective effects.[1]

  • Microglial Activation: Osthole can antagonize the activation of microglia, the resident immune cells of the brain.[9][10] By inhibiting microglial activation, osthole reduces the release of neurotoxic inflammatory cytokines and reactive oxygen species (ROS).[11]

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a major contributor to neuronal cell death in neurodegenerative conditions. Osthole combats oxidative stress through multiple mechanisms.

  • Nrf2 Signaling Pathway: Osthole is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][12][13] Nrf2 is a master regulator of the antioxidant response. Upon activation by osthole, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a battery of antioxidant and detoxifying enzymes, including heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[9][13]

  • Direct Scavenging of ROS: While the primary antioxidant mechanism is through Nrf2 activation, some studies suggest osthole may also have direct ROS scavenging capabilities.

Anti-apoptotic Activity

Apoptosis, or programmed cell death, is a crucial process in the elimination of damaged neurons. However, excessive apoptosis contributes to the progressive neuronal loss seen in neurodegenerative diseases. Osthole has demonstrated the ability to inhibit neuronal apoptosis.

  • PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical pro-survival pathway. Osthole has been shown to activate this pathway, leading to the phosphorylation and activation of Akt.[2][14][15] Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins such as Bad and Bax, while promoting the activity of anti-apoptotic proteins like Bcl-2.[16]

  • Wnt/β-catenin Signaling: Osthole can also activate the Wnt/β-catenin signaling pathway, which is involved in neuronal proliferation, differentiation, and survival.[17] Activation of this pathway can inhibit apoptosis and promote neurogenesis.[5][17]

Osthole in Specific Neurodegenerative Diseases

Alzheimer's Disease (AD)

In the context of Alzheimer's disease, osthole has shown potential in targeting the key pathological hallmarks of the disease: amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.

  • Inhibition of Aβ Aggregation and Neurotoxicity: Studies have indicated that osthole can inhibit the aggregation of Aβ peptides and reduce their neurotoxic effects.[2]

  • Reduction of Tau Hyperphosphorylation: Osthole has been found to decrease the hyperphosphorylation of tau protein.[18] This is achieved, in part, through the activation of the PI3K/Akt pathway, which leads to the inhibition of Glycogen Synthase Kinase-3 beta (GSK-3β), a primary kinase responsible for tau phosphorylation.[18][19]

  • Synaptic Plasticity: Osthole has been shown to improve synaptic plasticity and cognitive function in animal models of AD by regulating glutamate levels.[20] It can also reverse the reduction of synaptic proteins like synapsin-1 and synaptophysin.[21]

Parkinson's Disease (PD)

In Parkinson's disease models, osthole has demonstrated neuroprotective effects on dopaminergic neurons, which are progressively lost in this condition.

  • Protection of Dopaminergic Neurons: Osthole protects dopaminergic neurons from toxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and 6-hydroxydopamine (6-OHDA).[5][6][22]

  • Modulation of Notch Signaling: Osthole has been shown to attenuate PD symptoms by suppressing the Notch signaling pathway.[5][22]

  • Inhibition of JAK/STAT and MAPK Pathways: In cellular models of PD, osthole has been found to inhibit the JAK/STAT and MAPK pathways, which are involved in inflammation and apoptosis.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro and in vivo studies on the effects of osthole.

In Vitro Studies
Cell Line Model Osthole Concentration Key Findings Reference
SH-SY5YScratch InjuryNot SpecifiedSuppressed apoptosis and inflammatory factor release by blocking IκB-α phosphorylation and NF-κB translocation.[4]
SH-SY5Y6-OHDA induced cytotoxicity100 µMPrevented 6-OHDA-induced cytotoxicity by inhibiting ROS generation and reducing the activity of JAK/STAT, MAPK, and apoptotic pathways.[6]
BV2 (microglial cells)LPS-induced inflammation40 µMActivated the Nrf2/HO-1 signaling pathway.[9]
Mouse cortical neurons & SH-SY5YAPP695swe transductionNot SpecifiedEnhanced cell viability, prevented cell death, and reversed the reduction of synaptic proteins.[21]
Tca8113 (tongue cancer cells)-40, 80, 120, 160 µmol/LInhibited proliferation, induced apoptosis, and blocked autophagy.[23]
In Vivo Studies
Animal Model Disease Model Osthole Dosage Key Findings Reference
RatsPermanent Middle Cerebral Artery Occlusion (MCAO)Not SpecifiedImproved neurological deficits and decreased infarct volume. Restored mRNA and protein levels of TNF-α, IL-1β, COX-2, and iNOS.[7]
RatsAβ25-35 induced senile dementiaNot SpecifiedImproved learning and memory impairment and increased synaptic plasticity.[20]
MiceMPTP-induced Parkinson's diseaseNot SpecifiedAttenuated motor deficits, loss of dopaminergic neurons, and microglial activation. Suppressed Notch signaling.[5][22]
RatsTraumatic Brain Injury (TBI)10, 20, 40 mg/kg (intraperitoneal)Reduced neurological deficits, cerebral edema, and hippocampal neuron loss. Increased SOD activity and GSH levels, and reduced MDA levels.[16]
APP/PS1 transgenic miceAlzheimer's DiseaseNot SpecifiedImproved memory and cognition, reduced Aβ deposition and tau hyperphosphorylation. Enhanced Nrf2 signaling.[13]
Quails & RatsHyperlipidemic & Alcoholic Fatty Liver5-20 mg/kg for 6 weeksDecreased serum and hepatic lipid levels. Increased SOD activity.[24][25]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for key experiments cited in the literature on osthole.

Western Blot Analysis
  • Objective: To determine the protein expression levels of key signaling molecules (e.g., p-Akt, Akt, p-Nrf2, Nrf2, NF-κB, IκB-α, Bax, Bcl-2, cleaved caspase-3).

  • Protocol:

    • Homogenize brain tissue or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA protein assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. Normalize to a loading control such as β-actin or GAPDH.[21][22][23]

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Objective: To quantify the levels of cytokines (e.g., TNF-α, IL-1β, IL-6) in brain tissue homogenates or cell culture supernatants.

  • Protocol:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

    • Wash the plate and block with a suitable blocking buffer.

    • Add standards and samples (brain homogenates or cell culture media) to the wells and incubate.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Wash the plate and add a substrate solution to produce a colorimetric reaction.

    • Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

    • Calculate the concentration of the cytokine in the samples based on the standard curve.[21][22]

Immunohistochemistry/Immunofluorescence
  • Objective: To visualize the localization and expression of specific proteins (e.g., tyrosine hydroxylase (TH) for dopaminergic neurons, Iba-1 for microglia) in brain tissue sections.

  • Protocol:

    • Perfuse the animal with saline followed by 4% paraformaldehyde (PFA).

    • Dissect the brain and post-fix in 4% PFA, then cryoprotect in sucrose solutions.

    • Cut brain sections using a cryostat or vibratome.

    • Permeabilize the sections with a detergent (e.g., Triton X-100).

    • Block non-specific binding sites with a blocking solution (e.g., normal goat serum).

    • Incubate the sections with primary antibodies against the target proteins.

    • For immunohistochemistry, incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex and visualize with a chromogen like diaminobenzidine (DAB).

    • For immunofluorescence, incubate with a fluorescently labeled secondary antibody.

    • Mount the sections on slides and visualize using a microscope.[5][11][22]

Cell Viability Assay (MTT Assay)
  • Objective: To assess the effect of osthole on cell viability.

  • Protocol:

    • Plate cells in a 96-well plate and treat with different concentrations of osthole and/or a neurotoxin.

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for a few hours to allow viable cells to convert MTT into formazan crystals.

    • Solubilize the formazan crystals with a solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Express cell viability as a percentage of the control group.[6][23]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by osthole and a general experimental workflow for its investigation.

Osthole_Signaling_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_antioxidant Antioxidant Pathway cluster_apoptosis Anti-apoptotic Pathway Osthole Osthole IKB IκBα Osthole->IKB activates MAPK MAPK (JNK) Osthole->MAPK inhibits Nrf2 Nrf2 Osthole->Nrf2 activates PI3K PI3K Osthole->PI3K activates NFkB NF-κB ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->ProInflammatory_Cytokines promotes IKB->NFkB inhibits Apoptosis Apoptosis ProInflammatory_Cytokines->Apoptosis promotes ARE ARE Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD) ARE->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->Apoptosis inhibits Akt Akt PI3K->Akt activates GSK3b GSK-3β Akt->GSK3b inhibits Bax Bax Akt->Bax inhibits Bcl2 Bcl-2 Akt->Bcl2 activates GSK3b->Apoptosis promotes Bax->Apoptosis promotes Bcl2->Apoptosis inhibits

Caption: Key signaling pathways modulated by Osthole in neuroprotection.

Experimental_Workflow start Hypothesis: Osthole is neuroprotective invitro In Vitro Studies (e.g., SH-SY5Y, BV2 cells) start->invitro invivo In Vivo Studies (e.g., AD/PD mouse models) start->invivo treatment Osthole Treatment (Dose-response & Time-course) invitro->treatment invivo->treatment biochemical Biochemical Assays (Western Blot, ELISA) treatment->biochemical histological Histological Analysis (IHC, IF) treatment->histological behavioral Behavioral Tests (e.g., Morris Water Maze) treatment->behavioral data_analysis Data Analysis & Interpretation biochemical->data_analysis histological->data_analysis behavioral->data_analysis conclusion Conclusion: Mechanism of Action data_analysis->conclusion

Caption: General experimental workflow for investigating Osthole's neuroprotective effects.

Conclusion

Osthole presents a compelling case as a multitargeted therapeutic agent for neurodegenerative diseases. Its ability to concurrently modulate inflammatory, oxidative, and apoptotic pathways highlights its potential to address the complex and interconnected nature of these disorders. Further research, particularly well-designed clinical trials, is warranted to translate these promising preclinical findings into effective therapies for patients. This guide provides a foundational understanding of osthole's mechanisms of action to aid researchers and drug development professionals in this endeavor.

References

A Comprehensive Technical Guide on the Pharmacological Properties of Natural Osthole and its Hydrate Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This technical guide provides an in-depth analysis of the pharmacological properties of Osthole, a natural coumarin predominantly isolated from Cnidium monnieri, and its related natural derivative, Osthol hydrate. While the majority of current research focuses on Osthole, this document synthesizes the available data for both compounds, with a clear distinction between them. It covers a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The guide presents quantitative data in structured tables, details key experimental protocols, and visualizes the primary signaling pathways—PI3K/Akt, MAPK/ERK, and NF-κB—through which Osthole exerts its effects, using Graphviz diagrams. This document is intended to serve as a foundational resource for researchers exploring the therapeutic potential of these natural compounds.

Introduction: Osthole and Natural this compound

Osthole is a natural coumarin derivative found in several medicinal plants, most notably Cnidium monnieri.[1][2] It is recognized for a broad range of pharmacological activities, including anti-inflammatory, neuroprotective, osteogenic, and antitumor properties.[1][3][4]

Natural this compound (8-(3-hydroxy-3-methylbutyl)-7-methoxychromen-2-one) is a related but distinct compound, also found in Cnidium monnieri. It is not merely a hydrated form of Osthole but a separate metabolite with a different chemical structure (C₁₅H₁₈O₄ for the hydrate vs. C₁₅H₁₆O₃ for Osthole). Research specifically isolating the pharmacological properties of this compound is limited; therefore, this guide will focus on the extensive data available for Osthole while providing context for its hydrate derivative where information is available.

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the biological activities of Osthole from various in vitro and in vivo studies.

Table 1: In Vitro Anticancer Activity of Osthole (IC₅₀ Values)
Cell LineCancer TypeIC₅₀ Value (µM)Exposure Time (hours)Citation
FaDuHead and Neck Squamous Cell Carcinoma122.35 ± 11.6324
FaDuHead and Neck Squamous Cell Carcinoma93.36 ± 8.7148
MDA-MB-231Triple-Negative Breast Cancer~50 (at 40% proliferation inhibition)Not Specified[5]
SW982Human Synovial Sarcoma50 & 100 (effective concentrations)48[6]
C6 Glioma CellsGlioma25, 50, 100 (effective concentrations)Not Specified[7]
Table 2: In Vitro Anti-Inflammatory and Neuroprotective Activity of Osthole
Cell ModelActivityEffect and ConcentrationCitation
LPS-induced RAW 264.7Anti-inflammatoryInhibition of NO, PGE₂, TNF-α, IL-6[8]
IL-1β-stimulated SW982Anti-inflammatoryInhibition of IL-6 and TNF-α at 50 & 100 µM[6]
Histamine-induced Caco-2Anti-inflammatory↓ IL-1β at 300 ng/mL; ↓ IL-6 & TNF-α at all concentrations (150-450 ng/mL)[9]
6-OHDA-induced SH-SY5YNeuroprotectiveProtective effects observed at 100 µM[10]
APP-overexpressed neuronsNeuroprotectiveEnhanced cell viability[11]
Table 3: In Vivo Pharmacological Dosing of Osthole
Animal ModelConditionDosageOutcomeCitation
Collagen-induced arthritis ratsArthritis20 and 40 mg/kgAlleviated arthritic symptoms, decreased IL-1β, TNF-α, IL-6[6]
DSS-induced colitis miceUlcerative ColitisNot specifiedRelieved symptoms of colitis[8]
D-galactose-induced ratsCognitive DisorderNot specifiedReduced neuron loss and apoptosis[12]
Acute ischemic stroke ratsIschemic Stroke10, 20, and 40 mg/kg (pretreatment)Reduced neurological deficits and cerebral edema[13]
Traumatic brain injury ratsBrain Injury20 and 40 mg/kg (pretreatment)Reduced neurological deficits and neuron loss[14]

Key Signaling Pathways Modulated by Osthole

Osthole exerts its pharmacological effects by modulating several key intracellular signaling pathways, primarily the PI3K/Akt, MAPK/ERK, and NF-κB pathways. These pathways are central to cell proliferation, survival, inflammation, and apoptosis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Osthole has been shown to inhibit this pathway in various cancer cells, leading to apoptosis and reduced proliferation.[15][16] It often achieves this by upregulating the tumor suppressor PTEN, which in turn inhibits PI3K and prevents the phosphorylation and activation of Akt.[16]

PI3K_Akt_Pathway Osthole's Inhibition of the PI3K/Akt Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation PTEN PTEN PTEN->PI3K Osthole Osthole Osthole->Akt inhibits phosphorylation Osthole->PTEN activates MAPK_ERK_Pathway Osthole's Inhibition of the MAPK/ERK Pathway Stimuli Growth Factors / Stress / Cytokines Receptor Receptor Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK p ERK ERK1/2 MEK->ERK p Transcription Transcription Factors (e.g., AP-1, Elk-1) ERK->Transcription Osthole Osthole Osthole->Raf Osthole->ERK inhibits phosphorylation Response Cell Proliferation, Inflammation, Survival Transcription->Response NFkB_Pathway Osthole's Inhibition of the NF-κB Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB p IkB->IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Complex IκBα-NF-κB (Inactive Complex) Complex->NFkB Release Osthole Osthole Osthole->IKK inhibits Transcription Gene Transcription Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Transcription->Cytokines Anticancer_Workflow General Workflow for In Vitro Anticancer Assessment Start Cancer Cell Culture Treatment Treat with Osthole (Dose- & Time-response) Start->Treatment Viability Cell Viability Assay (MTT / CCK-8) Treatment->Viability Apoptosis Apoptosis Assay (Flow Cytometry, Western Blot for Caspases) Treatment->Apoptosis Migration Cell Migration/Invasion (Wound Healing, Transwell Assay) Treatment->Migration End Data Analysis (IC50 Calculation) Viability->End Mechanism Mechanism Study (Western Blot for Signaling Pathways) Apoptosis->Mechanism Migration->Mechanism Mechanism->End

References

Isolating and Characterizing Osthol and its Hydrated Form from Cnidium monnieri: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isolation and characterization of osthol, a bioactive coumarin predominantly found in the medicinal plant Cnidium monnieri. It also addresses the identity of "osthol hydrate," which, based on available chemical data, is likely a hydroxylated derivative of osthol rather than a true crystalline hydrate. This document details experimental protocols for extraction, purification, and analysis of osthol. Quantitative data is presented in structured tables for clarity, and key experimental workflows and biological pathways are visualized using diagrams.

Introduction to Cnidium monnieri and Osthol

Cnidium monnieri (L.) Cusson, a plant in the Apiaceae family, has a long history of use in traditional Chinese medicine.[1] Its fruits are a rich source of various bioactive compounds, with the coumarin derivative osthol being one of the most significant.[2] Osthol, or 7-methoxy-8-(3-methyl-2-butenyl)-2H-1-benzopyran-2-one, has garnered considerable attention from the scientific community due to its wide range of pharmacological activities.[3] These include anti-inflammatory, anti-cancer, neuroprotective, and osteogenic properties.[1][2][4]

The term "this compound" is not commonly found in scientific literature as a distinct, isolated compound. Chemical databases suggest that "this compound" is a synonym for 8-(3-Hydroxy-3-methylbutyl)-7-methoxychromen-2-one, a hydroxylated form of osthol that could be a metabolite or a product of a hydration reaction across the double bond of osthol's prenyl side chain.[5] This guide will focus on the isolation and characterization of osthol and will present the available data for its hydroxylated derivative, the putative "this compound."

Isolation of Osthol from Cnidium monnieri

The isolation of osthol from the dried fruits of Cnidium monnieri typically involves solvent extraction followed by chromatographic purification.

Experimental Protocol: Extraction

A common method for extracting osthol is through solvent extraction.

  • Plant Material Preparation : Dried and powdered fruits of Cnidium monnieri are used as the starting material.

  • Solvent Selection : Various organic solvents can be used for extraction, with ethanol or methanol being common choices.[6] An aqueous-alcoholic solvent has been reported to be highly efficient.[7]

  • Extraction Process :

    • Mix the powdered plant material with the selected solvent (e.g., 97.7% methanol) in a suitable sample-to-solvent ratio (e.g., 1500 mg/10 ml).[8][9]

    • Employ a suitable extraction technique such as ultrasonic-assisted extraction (e.g., for 60 minutes at 100 W, 50 kHz) or reflux extraction.[6]

    • After extraction, separate the supernatant from the plant debris by filtration or centrifugation.

    • The crude extract is then concentrated under reduced pressure to yield a residue.

Experimental Protocol: Purification

The crude extract containing osthol is further purified using chromatographic techniques.

  • Column Chromatography :

    • The crude extract is subjected to column chromatography on silica gel.

    • A gradient elution system of n-hexane and ethyl acetate is typically used to separate the different components.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing osthol.

  • High-Speed Counter-Current Chromatography (HSCCC) :

    • HSCCC is an effective method for the preparative isolation and purification of osthol.[10]

    • A two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water, is employed.[10]

  • Recrystallization :

    • The purified osthol fractions are combined, and the solvent is evaporated.

    • The resulting solid is then recrystallized from a suitable solvent (e.g., ether or ethanol) to obtain pure osthol crystals.[11]

Characterization of Osthol and "this compound"

The characterization of the isolated compound is crucial to confirm its identity and purity. This involves determining its physicochemical properties and analyzing its spectroscopic data.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for osthol and its putative hydrated form.

Table 1: Physicochemical Properties of Osthol and "this compound"

PropertyOsthol"this compound" (8-(3-Hydroxy-3-methylbutyl)-7-methoxychromen-2-one)
Molecular Formula C₁₅H₁₆O₃C₁₅H₁₈O₄
Molecular Weight 244.29 g/mol 262.30 g/mol
Appearance Colorless needle-like crystalsNot specified
Melting Point 83-84 °CNot specified
Solubility Soluble in methanol, ethanol, chloroform, acetone, ethyl acetate, and boiling petroleum ether; insoluble in water.[12]Not specified

Table 2: Spectroscopic Data for Osthol

TechniqueData
¹H NMR (CDCl₃) δ 7.62 (d, J=9.5 Hz, 1H), 7.33 (d, J=8.5 Hz, 1H), 6.84 (d, J=8.5 Hz, 1H), 6.24 (d, J=9.5 Hz, 1H), 5.18 (t, J=7.0 Hz, 1H), 3.93 (s, 3H), 3.49 (d, J=7.0 Hz, 2H), 1.84 (s, 3H), 1.68 (s, 3H)
¹³C NMR (CDCl₃) δ 161.2, 160.5, 152.7, 143.9, 132.5, 126.2, 122.1, 117.8, 113.0, 112.8, 107.4, 56.2, 25.9, 22.1, 18.0
IR (KBr) νₘₐₓ cm⁻¹ 1717 (C=O), 1604, 1500 (aromatic C=C), 1160 (C-O)[13]
MS (EI) m/z 244 [M]⁺

Table 3: Computed Properties for "this compound"

PropertyValue
IUPAC Name 8-(3-hydroxy-3-methylbutyl)-7-methoxychromen-2-one
XLogP3 2.4
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 4

Note: Experimental data for "this compound" is limited. The data presented is based on computational predictions from PubChem.[5]

Experimental Workflow and Signaling Pathways

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of osthol.

experimental_workflow plant_material Cnidium monnieri fruits (dried, powdered) extraction Solvent Extraction (e.g., Ethanol, Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract purification Chromatographic Purification (Column Chromatography, HSCCC) crude_extract->purification pure_osthol Pure Osthol purification->pure_osthol characterization Characterization pure_osthol->characterization physicochemical Physicochemical Properties (Melting Point, Solubility) characterization->physicochemical spectroscopic Spectroscopic Analysis (NMR, IR, MS) characterization->spectroscopic

Caption: Experimental workflow for osthol isolation.

Signaling Pathways Modulated by Osthol

Osthol has been reported to modulate various signaling pathways, contributing to its diverse pharmacological effects. The diagram below depicts a simplified representation of some of these pathways.

signaling_pathways cluster_inflammation Anti-inflammatory Effects cluster_cancer Anticancer Effects cluster_osteogenesis Osteogenic Effects Osthol Osthol NFkB NF-κB Osthol->NFkB Inhibits TNFa TNF-α Osthol->TNFa Inhibits COX2 COX-2 Osthol->COX2 Inhibits Akt Akt Osthol->Akt Inhibits Apoptosis Apoptosis Osthol->Apoptosis Induces CellCycleArrest Cell Cycle Arrest Osthol->CellCycleArrest Induces BMP2 BMP-2 Osthol->BMP2 Promotes mTOR mTOR Akt->mTOR Runx2 Runx2 BMP2->Runx2 OsteoblastDiff Osteoblast Differentiation Runx2->OsteoblastDiff

Caption: Simplified signaling pathways modulated by osthol.

Conclusion

This technical guide has outlined the key procedures for the isolation and characterization of osthol from Cnidium monnieri. It has also clarified the likely identity of "this compound" as a hydroxylated derivative of osthol. The provided experimental protocols, tabulated data, and visual diagrams serve as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development. Further research is warranted to isolate and fully characterize the hydroxylated derivatives of osthol from Cnidium monnieri and to evaluate their biological activities in comparison to the parent compound.

References

An In-Depth Technical Guide to the Biosynthesis of Coumarins, Including Osthol Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of coumarins, with a specific focus on the pharmacologically significant compound, osthol hydrate. The guide details the enzymatic steps of the biosynthetic pathway, presents quantitative data on key enzymes, outlines detailed experimental protocols for relevant assays, and visualizes the intricate signaling and metabolic pathways involved.

Introduction to Coumarin Biosynthesis

Coumarins are a diverse class of specialized metabolites found in a wide variety of plants, where they play crucial roles in defense against herbivores and pathogens. Their diverse pharmacological activities have also made them attractive targets for drug discovery and development. The biosynthesis of coumarins originates from the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into a variety of phenolic compounds.

The core coumarin structure is formed through a series of enzymatic reactions that include hydroxylations, ortho-hydroxylations, and lactonization. From the central precursor, umbelliferone, a vast array of simple and complex coumarins are synthesized through further modifications such as prenylation, methylation, and glycosylation. Osthol, a prenylated and methylated coumarin, and its hydrated form, this compound, are of particular interest due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the general phenylpropanoid pathway, followed by the coumarin-specific branch leading to the formation of umbelliferone. Subsequent prenylation and methylation steps yield osthole, which can then be hydrated to form this compound.

General Phenylpropanoid Pathway

The initial steps of the pathway convert L-phenylalanine to p-coumaroyl-CoA, a key intermediate for the biosynthesis of numerous phenolic compounds.

  • L-Phenylalanine to trans-Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

  • trans-Cinnamic Acid to p-Coumaric Acid: The hydroxylation of trans-cinnamic acid at the C4 position is catalyzed by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase.

  • p-Coumaric Acid to p-Coumaroyl-CoA: The final step of the general phenylpropanoid pathway involves the activation of p-coumaric acid to its corresponding CoA thioester by 4-Coumarate-CoA Ligase (4CL) .

Coumarin Branch: Formation of Umbelliferone

The formation of the coumarin scaffold from p-coumaroyl-CoA involves an ortho-hydroxylation and subsequent lactonization.

  • p-Coumaroyl-CoA to 2,4-dihydroxycinnamoyl-CoA: The ortho-hydroxylation of p-coumaroyl-CoA at the C2 position is a critical step catalyzed by p-Coumaroyl-CoA 2'-Hydroxylase (C2'H) .

  • 2,4-dihydroxycinnamoyl-CoA to Umbelliferone: The newly formed 2-hydroxy group facilitates the spontaneous or enzyme-assisted intramolecular cyclization (lactonization) to form the coumarin ring of umbelliferone .

Biosynthesis of Osthole from Umbelliferone

Umbelliferone serves as the precursor for a variety of complex coumarins, including osthole.

  • Umbelliferone to Demethylsuberosin (C6-prenylation) or Osthenol (C8-prenylation): A prenyltransferase (PT) catalyzes the transfer of a dimethylallyl pyrophosphate (DMAPP) group to either the C6 or C8 position of umbelliferone. For osthole biosynthesis, prenylation occurs at the C8 position to form osthenol.

  • Osthenol to Osthole: The final step is the methylation of the 7-hydroxyl group of osthenol, catalyzed by an O-methyltransferase (OMT) , using S-adenosyl methionine (SAM) as the methyl donor, to produce osthole .

Formation of this compound

Osthole can be converted to this compound through the addition of a water molecule across the double bond of the prenyl side chain. This conversion can occur enzymatically or non-enzymatically in planta.

Quantitative Data on Key Biosynthetic Enzymes

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its constituent enzymes. The following table summarizes available quantitative data for key enzymes in the osthole biosynthetic pathway.

EnzymeSubstrateKmVmaxkcatSource OrganismReference
Phenylalanine Ammonia-Lyase (PAL) L-Phenylalanine120 ± 33 µM-117 ± 32 min⁻¹Peucedanum praeruptorum[1]
Cinnamate 4-Hydroxylase (C4H) trans-Cinnamic Acid5 µM--Petroselinum crispum[2]
4-Coumarate-CoA Ligase (4CL) p-Coumaric Acid93.99 µM--Marchantia paleacea[3]
Caffeic Acid113.30 µM--Marchantia paleacea[3]
Ferulic Acid414.10 µM--Marchantia paleacea[3]
Umbelliferone Prenyltransferase (PsPT2) Umbelliferone10 ± 1 µM--Pastinaca sativa[4]
DMAPP7.6 ± 0.8 µM--Pastinaca sativa[4]
O-Methyltransferase (COMT-S) Esculetin---Peucedanum praeruptorum[5]
Bergaptol---Peucedanum praeruptorum[5]

Note: "-" indicates data not available in the cited literature. Kinetic parameters for O-methyltransferases acting on osthenol are not yet well characterized.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of coumarin biosynthesis.

Phenylalanine Ammonia-Lyase (PAL) Enzyme Activity Assay (Spectrophotometric)

This protocol measures the activity of PAL by monitoring the formation of trans-cinnamic acid, which absorbs light at 290 nm.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.8)

  • L-phenylalanine solution (50 mM)

  • HCl (1 M)

  • Spectrophotometer and UV-transparent cuvettes

  • Plant tissue extract containing PAL

Procedure:

  • Prepare the reaction mixture in a 1.5 mL microcentrifuge tube:

    • 800 µL of 100 mM Tris-HCl buffer (pH 8.8)

    • 100 µL of 50 mM L-phenylalanine solution

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 100 µL of the plant enzyme extract.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of 1 M HCl.

  • Centrifuge the mixture at 13,000 x g for 10 minutes to pellet any precipitate.

  • Measure the absorbance of the supernatant at 290 nm against a blank.

  • The blank should contain all components except the enzyme extract, which is added after the HCl.

  • Calculate the amount of trans-cinnamic acid produced using a standard curve. One unit of PAL activity is defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the assay conditions.

Cinnamate 4-Hydroxylase (C4H) Enzyme Activity Assay (Microsomal)

This assay measures the activity of the membrane-bound C4H by quantifying the conversion of radiolabeled trans-cinnamic acid to p-coumaric acid.

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • NADPH solution (20 mM)

  • [¹⁴C]-trans-Cinnamic acid (specific activity ~50 mCi/mmol)

  • Microsomal fraction isolated from plant tissue

  • Ethyl acetate

  • TLC plates (silica gel) and developing solvent (e.g., toluene:ethyl acetate:formic acid, 5:4:1, v/v/v)

  • Scintillation counter and scintillation cocktail

Procedure:

  • Prepare the reaction mixture in a glass tube:

    • 40 µL of 100 mM potassium phosphate buffer (pH 7.5)

    • 5 µL of 20 mM NADPH

    • 5 µL of [¹⁴C]-trans-cinnamic acid (e.g., 0.1 µCi)

  • Pre-incubate the mixture at 30°C for 3 minutes.

  • Initiate the reaction by adding 50 µL of the microsomal preparation (containing ~50-100 µg of protein).

  • Incubate the reaction at 30°C for 20 minutes with gentle shaking.

  • Stop the reaction by adding 20 µL of 6 M HCl.

  • Extract the products by adding 200 µL of ethyl acetate and vortexing vigorously.

  • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Spot an aliquot of the upper organic phase onto a TLC plate.

  • Develop the TLC plate in the appropriate solvent system.

  • Visualize the radioactive spots using a phosphorimager or by autoradiography.

  • Scrape the spots corresponding to trans-cinnamic acid and p-coumaric acid into separate scintillation vials.

  • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of conversion and express the enzyme activity as pmol of product formed per mg of protein per minute.

4-Coumarate-CoA Ligase (4CL) Enzyme Activity Assay (HPLC-based)

This protocol measures 4CL activity by monitoring the formation of p-coumaroyl-CoA via HPLC.

Materials:

  • Tris-HCl buffer (200 mM, pH 7.5)

  • ATP solution (50 mM)

  • MgCl₂ solution (50 mM)

  • Coenzyme A (CoA) solution (5 mM)

  • p-Coumaric acid solution (10 mM)

  • Perchloric acid (10%)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare the reaction mixture in a 1.5 mL microcentrifuge tube:

    • 50 µL of 200 mM Tris-HCl buffer (pH 7.5)

    • 10 µL of 50 mM ATP

    • 10 µL of 50 mM MgCl₂

    • 10 µL of 5 mM CoA

    • 10 µL of 10 mM p-coumaric acid

  • Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the plant enzyme extract.

  • Incubate the reaction at 30°C for 15 minutes.

  • Stop the reaction by adding 20 µL of 10% perchloric acid.

  • Centrifuge at 13,000 x g for 10 minutes to pellet precipitated protein.

  • Filter the supernatant through a 0.22 µm filter.

  • Inject an aliquot onto the HPLC system.

  • Separate the components using a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid).

  • Monitor the elution of p-coumaroyl-CoA at approximately 333 nm.

  • Quantify the amount of product formed using a standard curve of p-coumaroyl-CoA.

UPLC-MS/MS Analysis of Coumarins

This method allows for the sensitive and specific quantification of osthole and other coumarins in plant extracts.

Instrumentation:

  • UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase UPLC column (e.g., 1.7 µm particle size, 2.1 x 100 mm).

Sample Preparation:

  • Grind plant material to a fine powder in liquid nitrogen.

  • Extract a known amount of powder (e.g., 100 mg) with a suitable solvent (e.g., 1 mL of 80% methanol) by vortexing and sonication.

  • Centrifuge the extract at 13,000 x g for 15 minutes.

  • Filter the supernatant through a 0.22 µm PTFE filter into a UPLC vial.

UPLC-MS/MS Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a low percentage of B, increasing to a high percentage over several minutes to elute the compounds of interest.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 1-5 µL

  • Ionization Mode: Positive ESI

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) mode is used for quantification. Precursor and product ion transitions for each target coumarin need to be optimized.

Visualization of Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Biosynthesis pathway of this compound from L-Phenylalanine.

Jasmonate_Signaling_Pathway cluster_nucleus Nucleus Biotic/Abiotic Stress Biotic/Abiotic Stress JA-Ile Synthesis JA-Ile Synthesis Biotic/Abiotic Stress->JA-Ile Synthesis JA-Ile JA-Ile JA-Ile Synthesis->JA-Ile SCF(COI1)-JAZ Complex SCF(COI1)-JAZ Complex JA-Ile->SCF(COI1)-JAZ Complex binds to JAZ Degradation JAZ Degradation SCF(COI1)-JAZ Complex->JAZ Degradation promotes MYC2/TFs (active) MYC2/TFs (active) JAZ Degradation->MYC2/TFs (active) releases Coumarin Biosynthesis Genes Coumarin Biosynthesis Genes MYC2/TFs (active)->Coumarin Biosynthesis Genes activates transcription JAZ JAZ MYC2/TFs (inactive) MYC2/TFs (inactive) JAZ->MYC2/TFs (inactive) represses Coumarin Biosynthesis Coumarin Biosynthesis Coumarin Biosynthesis Genes->Coumarin Biosynthesis

Caption: Jasmonate signaling pathway regulating coumarin biosynthesis.

Experimental_Workflow_Metabolomics Plant Material Plant Material Grinding (Liquid N2) Grinding (Liquid N2) Plant Material->Grinding (Liquid N2) Extraction (e.g., 80% MeOH) Extraction (e.g., 80% MeOH) Grinding (Liquid N2)->Extraction (e.g., 80% MeOH) Centrifugation Centrifugation Extraction (e.g., 80% MeOH)->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Filtration (0.22 µm) Filtration (0.22 µm) Supernatant Collection->Filtration (0.22 µm) UPLC-MS/MS Analysis UPLC-MS/MS Analysis Filtration (0.22 µm)->UPLC-MS/MS Analysis Data Acquisition Data Acquisition UPLC-MS/MS Analysis->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Metabolite Identification Metabolite Identification Data Processing->Metabolite Identification Quantification Quantification Metabolite Identification->Quantification Statistical Analysis Statistical Analysis Quantification->Statistical Analysis

Caption: A typical experimental workflow for metabolomic analysis of coumarins.

Regulation of Coumarin Biosynthesis

The biosynthesis of coumarins is tightly regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational modifications. Phytohormones, particularly jasmonates (JA), play a central role in inducing coumarin biosynthesis in response to biotic and abiotic stresses.[3]

Upon stress perception, the levels of the active form of jasmonate, jasmonoyl-isoleucine (JA-Ile), increase. JA-Ile promotes the interaction between the F-box protein CORONATINE INSENSITIVE1 (COI1) and JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome. The degradation of JAZ repressors releases transcription factors, such as MYC2, which can then activate the expression of genes encoding key enzymes in the coumarin biosynthetic pathway, leading to the accumulation of these defensive compounds.[6]

Conclusion

This technical guide has provided a detailed overview of the biosynthesis of coumarins, with a particular focus on this compound. The elucidation of this pathway, from the general phenylpropanoid precursors to the final complex coumarin, provides a foundation for metabolic engineering efforts aimed at enhancing the production of these valuable compounds in plants or microbial systems. The provided experimental protocols and pathway diagrams serve as a practical resource for researchers in the fields of plant biochemistry, natural product chemistry, and drug development. Further research is needed to fully characterize the kinetics of all enzymes in the pathway and to unravel the complex regulatory networks that control coumarin biosynthesis in response to various environmental cues.

References

An In-depth Technical Guide on the Chemical Structure and Spectroscopic Data of Osthol Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osthol hydrate, a derivative of the natural coumarin osthol, presents a molecule of interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of its chemical structure and, due to the limited availability of direct experimental data for the hydrated form, presents a detailed analysis of the spectroscopic data for the parent compound, osthol. This document aims to serve as a foundational resource for researchers by also providing detailed experimental protocols for the spectroscopic analysis of coumarins and visualizing a key signaling pathway influenced by osthol, offering insights into its potential mechanism of action.

Chemical Structure and Properties of this compound

This compound, systematically named 8-(3-hydroxy-3-methylbutyl)-7-methoxychromen-2-one, is a derivative of osthol.[1] The addition of a water molecule across the double bond of the isopentenyl side chain of osthol results in the formation of this tertiary alcohol. This structural modification significantly alters the polarity and potentially the biological activity of the parent compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₁₈O₄PubChem
Molecular Weight 262.30 g/mol PubChem
IUPAC Name 8-(3-hydroxy-3-methylbutyl)-7-methoxychromen-2-onePubChem
CAS Number 69219-24-5PubChem

Spectroscopic Data of Osthol

The spectroscopic analysis of osthol provides a blueprint for the characterization of its derivatives, including this compound. The core coumarin structure and the methoxy group remain unchanged, with expected variations primarily in the signals corresponding to the side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data for osthol are well-documented.

Table 2: ¹H NMR Spectroscopic Data for Osthol (500 MHz, CDCl₃) [2]

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-36.2d9.5
H-47.6d9.5
H-57.3d8.0
H-66.8d8.0
H-1'3.55d7.3
H-2'5.25t7.3
H-4' (CH₃)1.86s
H-5' (CH₃)1.69s
7-OCH₃3.94s

Table 3: ¹³C NMR Spectroscopic Data for Osthol (125 MHz, CDCl₃) [2]

CarbonChemical Shift (δ, ppm)
C-2161.78
C-3113.34
C-4144.19
C-4a113.39
C-5126.66
C-6107.78
C-7160.64
C-8118.32
C-8a153.22
C-1'22.34
C-2'121.57
C-3'133.00
C-4'26.20
C-5'18.34
7-OCH₃56.46
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: FT-IR Spectroscopic Data for Osthol (KBr pellet) [2]

Wavenumber (cm⁻¹)Assignment
1717C=O stretching (lactone)
1604, 1500C=C stretching (aromatic)
1160C-O stretching
830Aromatic C-H bending

For this compound, an additional broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl (O-H) group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Table 5: Mass Spectrometry Data for Osthol (EI-MS) [2]

m/zRelative Intensity (%)Assignment
244100[M]⁺
22978[M - CH₃]⁺
21344[M - OCH₃]⁺
20168
18960
13132
7722

For this compound, the molecular ion peak [M]⁺ would be expected at m/z 262.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Table 6: UV-Vis Spectroscopic Data for Osthol [3]

λmax (nm)Molar Absorptivity (ε)
3228000
2584300

The UV-Vis spectrum of this compound is expected to be very similar to that of osthol, as the chromophore (the coumarin ring system) remains unchanged.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific data. The following are generalized protocols for the spectroscopic analysis of coumarins, which can be adapted for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans is typically required compared to ¹H NMR.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-transform infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, spectra are recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable mass range to include the expected molecular ion peak.

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the sample of known concentration in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

    • Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Record a baseline spectrum with the cuvettes filled with the solvent.

    • Record the UV-Vis spectrum of the sample solution over a specific wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the parent compound osthol is known to modulate several key signaling pathways, offering insights into the potential therapeutic applications of its derivatives.

Osthol has been reported to exhibit a range of biological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[4][5][6] These effects are often mediated through the regulation of various signaling pathways.

PI3K/Akt Signaling Pathway

One of the well-studied pathways affected by osthol is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[5] This pathway is crucial in regulating cell survival, proliferation, and apoptosis. In many cancer cells, the PI3K/Akt pathway is constitutively active, promoting tumor growth. Osthol has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.

PI3K_Akt_Signaling_Pathway Osthol Osthol PI3K PI3K Osthol->PI3K Inhibits Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes

Caption: Osthol's inhibitory effect on the PI3K/Akt signaling pathway.

Conclusion

This compound is a structurally interesting derivative of the natural product osthol. While direct experimental spectroscopic and biological data for this compound are currently scarce, this guide provides a comprehensive foundation for its study by presenting detailed information on its parent compound, osthol. The provided spectroscopic data, experimental protocols, and insights into the signaling pathways modulated by osthol will be invaluable for researchers and scientists working on the characterization and development of novel coumarin-based therapeutic agents. Further research is warranted to fully elucidate the unique spectroscopic and pharmacological profile of this compound.

References

A Comprehensive Technical Review of Osthol Hydrate's Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Osthol, a natural coumarin derivative primarily isolated from plants of the Apiaceae family, such as Cnidium monnieri, has garnered significant scientific interest for its broad spectrum of pharmacological activities.[1][2][3] Preclinical in vitro and in vivo studies have demonstrated its potential as a therapeutic agent across multiple domains, including oncology, neuroprotection, and immunology. Osthol's mechanisms of action are multifaceted, involving the modulation of numerous key signaling pathways such as NF-κB, PI3K/Akt, MAPK, and Nrf2.[4][5][6][7] Despite its promising bioactivities, osthol's clinical development is hampered by poor water solubility and low bioavailability.[8][9] This technical guide provides a comprehensive review of the current state of research on osthol, summarizing its therapeutic potential, mechanisms of action, and key experimental findings. It aims to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Introduction to Osthol

Osthol (7-methoxy-8-(3-methyl-2-butenyl)-2H-1-benzopyran-2-one) is an O-methylated coumarin that has been a staple in Traditional Chinese Medicine for centuries.[2][3][10] It is the primary bioactive component of Fructus Cnidii, the fruit of Cnidium monnieri.[2] Modern pharmacological research has substantiated many of its traditional uses, revealing potent anti-inflammatory, anticancer, neuroprotective, osteogenic, hepatoprotective, and cardiovascular protective properties.[2][11] Its therapeutic effects stem from its ability to interact with a wide array of molecular targets, making it a promising candidate for developing multi-target drugs.[2]

Pharmacokinetics and Metabolism

The clinical utility of osthol is currently limited by its pharmacokinetic profile. It is characterized by poor water solubility, a short half-life, and consequently, low oral bioavailability.[8][9][12]

  • Absorption: Studies using rat single-pass intestine perfusion (SPIP) models indicate that osthol absorption is a passive diffusion process.[2]

  • Distribution: Following administration, osthol undergoes rapid distribution.[2][8] Pharmacokinetic studies in rats show a biphasic plasma concentration-time curve, with a swift distribution phase followed by a more gradual elimination phase.[2][13]

  • Metabolism: Osthol is extensively metabolized in vivo. The primary phase I metabolic reactions include hydroxylation, demethylation, and hydrogenation.[2][8] Phase II metabolism mainly involves glucuronidation.[2] Osthenol, a major metabolite, may contribute to the overall pharmacological activity.[14]

  • Excretion: Metabolites are primarily identified in urine.[2]

Efforts to overcome these limitations include the development of novel drug delivery systems, such as nanoemulsions, which have been shown to enhance brain targeting and bioavailability for potential Alzheimer's disease treatment.[9]

Therapeutic Potential and Mechanisms of Action

Osthol's therapeutic effects are broad, impacting numerous disease states through the modulation of complex signaling networks.

Anticancer Activity

Osthol exhibits significant anticancer properties across various malignancies, including cervical, ovarian, lung, breast, and liver cancers.[3][15][16][17] Its antitumor effects are mediated through the inhibition of proliferation, induction of apoptosis, arrest of the cell cycle, and suppression of metastasis and invasion.[16][18][19]

Mechanisms of Action:

  • PI3K/Akt/mTOR Pathway Inhibition: Osthol suppresses the PI3K/Akt signaling pathway in numerous cancer cell lines, including head and neck squamous cell carcinoma, breast cancer, and chronic myeloid leukemia.[4][16] This inhibition leads to decreased cell proliferation and survival. In HER2-overexpressing breast cancer cells, osthol downregulates Fatty Acid Synthase (FASN) by inhibiting the c-Met/Akt/mTOR pathway.[2]

  • NF-κB Signaling Suppression: Osthol has been shown to inhibit the NF-κB pathway, which is crucial for cancer cell survival and proliferation. In cervical cancer cells, osthol suppresses ATM/NF-κB signaling, enhancing radiosensitivity.[20]

  • Wnt/β-catenin Pathway Inactivation: In cervical cancer cell lines, osthol promotes apoptosis and inhibits proliferation and invasion by inactivating the Wnt/β-catenin pathway.[18]

  • Induction of Apoptosis: Osthol induces apoptosis by modulating the expression of Bcl-2 family proteins (decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax) and activating caspases-3 and -9.[10][21]

osthol_anticancer Osthol Osthol PI3K PI3K Osthol->PI3K NFkB NF-κB Osthol->NFkB Wnt Wnt/β-catenin Osthol->Wnt Apoptosis Apoptosis Osthol->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation Wnt->Proliferation Metastasis Metastasis & Invasion Wnt->Metastasis

Caption: Osthol inhibits cancer via PI3K/Akt, NF-κB, and Wnt pathways.

Table 1: In Vitro Anticancer Activity of Osthol

Cancer Cell Line Cancer Type IC50 Value (µM) Reference
HeLa Cervical Cancer 45.01 ± 3.91 [18]
Me-180 Cervical Cancer 88.95 ± 0.13 [18]
C6 Rat Glioma Not specified (effective inhibition) [16]

| A549 | Lung Adenocarcinoma | 5 - 20 (effective inhibition) |[16] |

Neuroprotective Effects

Osthol demonstrates significant neuroprotective potential, offering therapeutic promise for neurodegenerative diseases like Alzheimer's and Parkinson's, as well as for ischemic stroke and traumatic brain injury (TBI).[2][21]

Mechanisms of Action:

  • Antioxidative and Anti-inflammatory Pathways: Osthol protects neurons by activating the Nrf2 signaling pathway, a key regulator of antioxidant responses.[4][22] It upregulates the expression of heme oxygenase-1 (HO-1) and other antioxidant enzymes.[6] Simultaneously, it suppresses neuroinflammation by inhibiting the MAPK and NF-κB signaling pathways, thereby reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in microglial cells.[5][6][23][24]

  • Notch Signaling Pathway: In models of brain injury and Alzheimer's disease, osthol activates the Notch signaling pathway, which is crucial for promoting neural stem cell (NSC) proliferation and neurogenesis.[4][5][25]

  • PI3K/Akt Pathway: Activation of the PI3K/Akt cascade by osthol mediates neuronal survival and protects against glutamate-induced excitotoxicity.[4][5]

  • Anti-Apoptotic Effects: Osthol inhibits neuronal apoptosis by increasing the Bcl-2/Bax ratio and decreasing the activity of caspase-3.[9][21]

osthol_neuroprotection cluster_pro_survival Pro-Survival / Neurogenesis cluster_anti_inflammatory Anti-Inflammatory / Anti-Apoptotic Osthol Osthol PI3K_Akt PI3K/Akt Pathway Osthol->PI3K_Akt Notch Notch Pathway Osthol->Notch Nrf2 Nrf2 Pathway Osthol->Nrf2 NFkB_MAPK NF-κB & MAPK Pathways Osthol->NFkB_MAPK NeuronalSurvival Neuronal Survival & Neurogenesis PI3K_Akt->NeuronalSurvival Notch->NeuronalSurvival Nrf2->NeuronalSurvival Inflammation Neuroinflammation NFkB_MAPK->Inflammation Apoptosis Neuronal Apoptosis NFkB_MAPK->Apoptosis

Caption: Osthol promotes neuroprotection via pro-survival and anti-inflammatory pathways.

Anti-inflammatory and Immunomodulatory Activity

Osthol exerts potent anti-inflammatory effects in various models, including acute lung injury, ulcerative colitis, and arthritis.[4][23]

Mechanisms of Action:

  • Inhibition of Pro-inflammatory Mediators: Osthol significantly reduces the production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), nitric oxide (NO), and prostaglandin E2.[2][23][26][27]

  • NF-κB and MAPK Pathway Inhibition: The primary anti-inflammatory mechanism involves the suppression of the NF-κB and MAPK (p38, JNK) signaling pathways.[4][7][26] By inhibiting NF-κB activation, osthol prevents the transcription of numerous inflammatory genes.[23][28]

  • JAK2/STAT3 Pathway Suppression: In models of acute lung and renal injury, osthol was found to suppress the JAK2/STAT3 signaling pathway.[4]

Table 2: In Vivo Anti-inflammatory and Analgesic Dosing of Osthol

Animal Model Condition Effective Dose Outcome Reference
Rat Collagen-Induced Arthritis 20 and 40 mg/kg Alleviated arthritic symptoms; Reduced IL-1β, TNF-α, IL-6 [26]
Mouse Acetic Acid/Formalin-induced Hyperalgesia ED₅₀ = 5.43 mg/kg Decreased pain response [27]

| Rat | Traumatic Brain Injury | Not specified | Reduced pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) |[24] |

Osteogenic Activity

Osthol has shown significant potential as a therapeutic agent for osteoporosis by promoting bone formation.[2]

Mechanisms of Action:

  • Stimulation of Osteoblast Differentiation: Osthol promotes the proliferation and differentiation of osteoblasts.[2]

  • Wnt/β-catenin Signaling: It stimulates the expression of Osteoprotegerin (OPG) through the activation of the β-catenin signaling pathway, which is critical for bone mass enhancement.[4]

  • cAMP/CREB Pathway: Osthol-mediated osteogenesis is also linked to the activation of the cAMP/CREB signaling pathway and the downstream transcription factor osterix.[4]

  • BMP-2/p38 MAPK Pathway: Studies have shown that osthol can stimulate osteoblastic differentiation via the bone morphogenetic protein-2 (BMP-2)/p38 and ERK1/2 pathway.[1][29]

osthol_osteogenesis Osthol Osthol Wnt_beta_catenin Wnt/β-catenin Pathway Osthol->Wnt_beta_catenin cAMP_CREB cAMP/CREB Pathway Osthol->cAMP_CREB BMP2_MAPK BMP-2/MAPK Pathway Osthol->BMP2_MAPK Osteoclast Osteoclast Formation & Activity Osthol->Osteoclast Osteoblast Osteoblast Proliferation & Differentiation Wnt_beta_catenin->Osteoblast cAMP_CREB->Osteoblast BMP2_MAPK->Osteoblast Bone_Formation Increased Bone Formation Osteoblast->Bone_Formation Osteoclast->Bone_Formation (inhibition leads to)

Caption: Osthol promotes bone formation by stimulating osteoblasts and inhibiting osteoclasts.

Effects on Metabolic Syndrome

Osthol has demonstrated beneficial effects in animal models of metabolic syndrome induced by high-fat/high-sugar diets.[30][31][32]

Mechanisms of Action:

  • Inhibition of Fructokinase (KHK-C): Osthol ameliorates metabolic syndrome and associated kidney damage by inhibiting the activity of fructokinase-C, a key enzyme in fructose metabolism.[30][31]

  • Nrf2 Activation: It prevents oxidative stress associated with metabolic syndrome by activating the Nrf2 pathway.[30][31]

  • Reduction of Lipotoxicity: Osthol reduces renal lipotoxicity and improves metabolic markers such as hypertension, hyperglycemia, and hypertriglyceridemia.[30][31]

  • PPARα/γ Activation: Osthol alleviates hyperglycemia and improves insulin resistance by activating PPARα/γ and AMP-activated protein kinase (AMPK).[2]

Table 3: Effects of Osthol on Metabolic Syndrome in Rats

Parameter Diet Treatment Result Reference
Blood Pressure High-Fat/High-Sugar Osthol (30 & 40 mg/kg/d) Prevention of hypertension [30][31]
Blood Glucose High-Fat/High-Sugar Osthol (30 & 40 mg/kg/d) Prevention of hyperglycemia [30][31]
Serum Triglycerides High-Fat/High-Sugar Osthol (30 & 40 mg/kg/d) Prevention of hypertriglyceridemia [30][31]
Kidney Function High-Fat/High-Sugar Osthol (30 & 40 mg/kg/d) Ameliorated fall in GFR and tubular damage [30][31]

| Kidney KHK Activity | High-Fat/High-Sugar | Osthol (30 & 40 mg/kg/d) | Inhibited KHK activity |[30][31] |

Key Experimental Protocols

In Vivo: Collagen-Induced Arthritis (CIA) Rat Model

This protocol is used to evaluate the anti-inflammatory and anti-arthritic effects of osthol.[26]

  • Induction: Male Wistar rats are immunized with an intradermal injection of 100 µL of an emulsion containing bovine type II collagen and complete Freund's adjuvant at the base of the tail. A booster injection is given 7 days later.

  • Treatment: Following the onset of arthritis (typically around day 14), rats are randomly assigned to groups. The treatment group receives daily oral or intraperitoneal administration of osthol (e.g., 20 and 40 mg/kg) for a specified period (e.g., 2-3 weeks). A vehicle control group and a positive control group (e.g., methotrexate) are included.

  • Assessment:

    • Clinical Scoring: Arthritis severity is scored 3-4 times a week based on paw swelling and erythema.

    • Histopathology: At the end of the study, ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.

    • Biochemical Analysis: Serum is collected to measure levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA kits.

cia_workflow cluster_treatment Treatment Phase (Daily) cluster_endpoints Endpoint Analysis start Select Male Wistar Rats immunize1 Day 0: Primary Immunization (Bovine Collagen + CFA) start->immunize1 immunize2 Day 7: Booster Immunization immunize1->immunize2 onset Day 14: Onset of Arthritis Group Assignment immunize2->onset group_vehicle Vehicle Control group_osthol Osthol (e.g., 20, 40 mg/kg) onset->group_osthol group_positive Positive Control (e.g., Methotrexate) assessment Assessment Period (Days 14-35) group_osthol->assessment endpoint_score Clinical Arthritis Scoring assessment->endpoint_score endpoint_histo Histopathology (H&E Staining) assessment->endpoint_histo endpoint_elisa Serum Cytokine ELISA assessment->endpoint_elisa

Caption: Workflow for evaluating osthol in a rat model of collagen-induced arthritis.

In Vitro: LPS-Stimulated Microglia Assay

This protocol is used to assess the anti-inflammatory effects of osthol on microglial cells.[6]

  • Cell Culture: BV2 mouse microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of osthol for 1 hour.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) (e.g., 10 µg/mL) is added to the culture medium (except for the control group) to induce an inflammatory response.

  • Assessment:

    • Cytokine Measurement (ELISA): After 6 hours of LPS stimulation, the cell culture supernatant is collected. The concentrations of secreted inflammatory cytokines (TNF-α, IL-6, IL-1β) are quantified using specific ELISA kits.

    • Western Blot Analysis: After 24 hours of LPS stimulation, cells are lysed to extract total protein. Western blotting is performed to analyze the protein expression levels of key signaling molecules, such as phosphorylated-NF-κB p65, total NF-κB p65, Nrf2, and HO-1, to elucidate the mechanism of action.

Safety and Toxicology

While osthol shows significant therapeutic promise, it is essential to consider its safety profile. Acute toxicity studies in mice administered osthol intraperitoneally determined an LD₅₀ of approximately 710 mg/kg, suggesting moderate toxicity via this route.[33] Subchronic oral administration in rats (at doses of 5, 25, and 50 mg/kg/day for 45 days) did not result in significant changes in body weight or hematological parameters but did show some alterations in biochemical markers (creatinine, potassium, glucose) and histopathological changes in the kidney.[33] These findings highlight the need for further comprehensive toxicological studies to establish a safe therapeutic window for clinical applications.

Conclusion and Future Directions

Osthol is a pharmacologically privileged natural compound with well-documented therapeutic potential in preclinical models of cancer, neurodegeneration, inflammation, osteoporosis, and metabolic disorders. Its ability to modulate multiple critical signaling pathways underscores its potential as a multi-target drug candidate. However, the translation of osthol from a promising preclinical compound to a clinical therapeutic is challenged by its poor pharmacokinetics, particularly its low bioavailability.

Future research should focus on two key areas:

  • Drug Delivery and Formulation: Development and optimization of advanced drug delivery systems (e.g., nanoparticles, liposomes, nanoemulsions) are critical to improve the solubility, stability, and bioavailability of osthol, thereby enhancing its therapeutic efficacy.

  • Clinical Investigation: There is a notable lack of human clinical trials.[23] Rigorous, well-designed clinical studies are necessary to validate the efficacy and safety of osthol in human populations for its most promising indications.

References

Initial Screening of Osthol Hydrate for Anticancer Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osthol, a natural coumarin derivative, and its hydrate form have garnered significant attention in oncological research for their potential as anticancer agents.[1][2] This technical guide provides an in-depth overview of the initial screening of osthol hydrate for its anticancer activity. It details the methodologies for key in vitro assays, summarizes quantitative data from various studies, and illustrates the molecular pathways implicated in its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents.[2] Natural products have historically been a rich source of anticancer compounds.[3] Osthol (7-methoxy-8-(3-methyl-2-butenyl)coumarin), a coumarin found in several medicinal plants, has demonstrated a range of pharmacological properties, including anti-inflammatory, antioxidant, and notably, antineoplastic activities.[1][4] Its protective and therapeutic effects have been observed across a wide spectrum of cancers, including but not limited to breast, ovarian, lung, colon, and prostate cancers, as well as leukemia and glioma.[2][5]

The anticancer effects of osthol are multifaceted, involving the modulation of multiple signal transduction cascades that regulate cell proliferation, apoptosis, and invasion.[1][6] This guide focuses on the initial steps of evaluating this compound's anticancer potential, providing standardized protocols and summarizing key findings to facilitate further research and development.

Data on Anticancer Activity of Osthol

The anticancer efficacy of osthol has been quantified in numerous studies across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter determined in these initial screenings. The data presented below summarizes the IC50 values of osthol in different cancer cell lines, showcasing its broad-spectrum activity.

Cancer TypeCell Line(s)IC50 (µM)Duration of Treatment (h)Reference(s)
Head and Neck Squamous Cell Carcinoma FaDu122.35 ± 11.6324[7][8]
93.36 ± 8.7148[7][8]
Ovarian Cancer ES2, OV90~20Not Specified[7]
Retinoblastoma Y-7920024[7]
12048[7]
Various Cancers Ovarian Cancer Cells~75Not Specified[7]
Lung Cancer Cells46.2Not Specified[7]
Breast Cancer Cells42.4Not Specified[7]
Prostate Cancer Cells24.8Not Specified[7]
Human Squamous Carcinoma (A431)23.2Not Specified[7]
Colon Cancer HCT116, SW480Effective at 1, 3, 10Not Specified[6]
Intrahepatic Cholangiocarcinoma HCCC-9810, RBEDose-dependent inhibition24, 48, 72[9]
Lung Adenocarcinoma A549Dose-dependent inhibition (0.005-0.02 mg/mL)48[10]

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the initial screening of this compound for anticancer activity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[1][6] The amount of formazan produced is directly proportional to the number of viable cells.[7]

Protocol for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[1]

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[1][7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis and differentiate it from necrosis.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat them with this compound at various concentrations for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Staining: Add Annexin V-FITC (or another fluorochrome conjugate) and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.[5][11]

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of action of this compound, particularly its effects on signaling pathways like PI3K/Akt and MAPK.

Protocol:

  • Protein Extraction: After treating cells with this compound, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, caspases) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system. The intensity of the bands corresponds to the level of protein expression.

Signaling Pathways and Experimental Workflows

The anticancer activity of this compound is mediated through the modulation of several key signaling pathways. Understanding these pathways and the experimental workflow for their investigation is crucial for targeted drug development.

Experimental Workflow for Anticancer Screening

The initial screening of a natural product like this compound for anticancer activity typically follows a structured workflow to assess its efficacy and elucidate its mechanism of action.

G cluster_0 In Vitro Screening A This compound Treatment on Cancer Cell Lines B Cell Viability Assay (e.g., MTT) A->B D Apoptosis Assay (Flow Cytometry) A->D E Cell Cycle Analysis A->E F Western Blot Analysis (Signaling Pathways) A->F G Metastasis Assays (Wound Healing, Transwell) A->G C Determine IC50 Values B->C H Mechanism of Action Elucidation D->H E->H F->H G->H G cluster_0 PI3K/Akt Pathway Inhibition by Osthol Osthol This compound PI3K PI3K Osthol->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Bax Promotes Bcl-2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax Bax (Pro-apoptotic) Caspases Caspase Activation Bax->Caspases Promotes Caspases->Apoptosis Promotes G cluster_1 MAPK/ERK Pathway Modulation by Osthol Osthol This compound Ras Ras Osthol->Ras Modulates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Regulates

References

Methodological & Application

Application Notes & Protocols: Developing an Animal Model for Osthol Hydrate Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osthol, a natural coumarin derivative primarily extracted from the fruits of Cnidium monnieri, has demonstrated a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, neuroprotective, and metabolic regulatory effects.[1][2][3][4] Its therapeutic potential is attributed to its ability to modulate multiple signaling pathways, such as the PI3K/Akt, MAPK, and NF-κB pathways.[1][3][5][6][7][8][9] This document provides detailed application notes and protocols for developing animal models to test the efficacy of Osthol hydrate in three key therapeutic areas: oncology, neuroinflammation, and metabolic syndrome.

Oncology: Human Tumor Xenograft Model

Xenograft models, which involve transplanting human tumor cells or tissues into immunodeficient mice, are invaluable for studying tumor biology and evaluating the efficacy of novel cancer therapies in an in vivo setting.[10][11][12][13] These models maintain the genetic and molecular characteristics of the original human tumor.[10][14]

Experimental Workflow

G cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_evaluation Phase 3: Efficacy Evaluation cell_culture Human Cancer Cell Line (e.g., HCT116, A549) inoculation Subcutaneous Inoculation into Nude Mice cell_culture->inoculation tumor_growth Tumor Growth Monitoring (Calipers) inoculation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment_start Initiate Treatment when Tumors Reach ~100-200 mm³ vehicle Vehicle Control Group treatment_start->vehicle osthol This compound Group(s) (Dose Escalation) treatment_start->osthol positive_control Positive Control Group (Standard-of-Care Drug) treatment_start->positive_control daily_dosing Daily Dosing (e.g., Oral Gavage) vehicle->daily_dosing osthol->daily_dosing positive_control->daily_dosing tumor_measurement Tumor Volume & Body Weight Measurement (2-3x/week) daily_dosing->tumor_measurement endpoint Endpoint Criteria Met (e.g., Tumor Volume >2000 mm³) tumor_measurement->endpoint euthanasia Euthanasia & Tissue Collection endpoint->euthanasia analysis Tumor Weight, Histology, Biomarker Analysis (e.g., Western Blot) euthanasia->analysis

Caption: Workflow for a human tumor xenograft model to test this compound efficacy.

Experimental Protocol

1. Cell Culture and Animal Model:

  • Cell Lines: Human colorectal carcinoma (HCT116) or human lung adenocarcinoma (A549) cells are suitable choices based on published Osthol studies.

  • Animals: Female athymic nude mice (nu/nu), 4-6 weeks old.

  • Cell Preparation: Culture cells in appropriate media. Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at a concentration of 5 x 10⁷ cells/mL.

2. Tumor Inoculation:

  • Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

3. Treatment:

  • When tumors reach a mean volume of 100-200 mm³, randomly assign mice to treatment groups (n=8-10 per group).

  • Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 0.5% carboxymethylcellulose) daily via oral gavage.

  • Group 2 (this compound): Administer this compound at varying doses (e.g., 25, 50, 100 mg/kg) daily via oral gavage.

  • Group 3 (Positive Control): Administer a standard-of-care chemotherapeutic agent relevant to the cancer type.

  • Monitor tumor volume and body weight 2-3 times weekly.

4. Endpoint and Tissue Collection:

  • Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³) or at the end of the study period (e.g., 21-28 days).

  • Excise tumors, weigh them, and fix a portion in 10% neutral buffered formalin for histology and immunohistochemistry. Snap-freeze the remaining tumor tissue for molecular analysis.

Data Presentation
GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Mean Final Tumor Weight (g)Tumor Growth Inhibition (%)
Vehicle Control--
This compound25
This compound50
This compound100
Positive Control[Dose]

Neuroinflammation: Lipopolysaccharide (LPS)-Induced Model

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is widely used to create animal models of neuroinflammation.[15][16][17][18] This model is useful for evaluating the anti-inflammatory and neuroprotective effects of therapeutic compounds.

Experimental Workflow

G cluster_pretreatment Phase 1: Pre-treatment cluster_induction Phase 2: Induction of Neuroinflammation cluster_evaluation Phase 3: Post-Induction Evaluation acclimatization Animal Acclimatization (e.g., C57BL/6 Mice) grouping Randomization into Treatment Groups acclimatization->grouping vehicle_pre Vehicle Control Group grouping->vehicle_pre osthol_pre This compound Group(s) grouping->osthol_pre positive_control_pre Positive Control (e.g., Dexamethasone) grouping->positive_control_pre dosing_pre Daily Dosing for 7 days (Oral Gavage) vehicle_pre->dosing_pre osthol_pre->dosing_pre positive_control_pre->dosing_pre lps_injection LPS Injection (Intraperitoneal, e.g., 1 mg/kg) dosing_pre->lps_injection behavioral_tests Behavioral Testing (24h post-LPS) (e.g., Open Field, Y-maze) lps_injection->behavioral_tests euthanasia_neuro Euthanasia & Tissue Collection (Brain, Serum) behavioral_tests->euthanasia_neuro biochemical_analysis Biochemical Assays (e.g., ELISA for Cytokines) euthanasia_neuro->biochemical_analysis histology_neuro Immunohistochemistry (e.g., Iba1 for Microglia) euthanasia_neuro->histology_neuro

Caption: Workflow for an LPS-induced neuroinflammation model.

Experimental Protocol

1. Animals and Treatment:

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Pre-treatment: Randomly divide mice into groups (n=10-12 per group) and administer treatment daily for 7 days.

    • Group 1 (Vehicle Control): Vehicle solution.

    • Group 2 (this compound): this compound at various doses (e.g., 10, 20, 40 mg/kg).

    • Group 3 (Positive Control): An appropriate anti-inflammatory agent (e.g., dexamethasone).

2. Induction of Neuroinflammation:

  • On day 7, one hour after the final pre-treatment dose, administer a single intraperitoneal (i.p.) injection of LPS (1 mg/kg). The control group receives a saline injection.

3. Behavioral and Biochemical Analysis:

  • Behavioral Testing (24 hours post-LPS):

    • Open Field Test: To assess locomotor activity and anxiety-like behavior.

    • Y-maze Test: To evaluate spatial working memory.

  • Euthanasia and Tissue Collection: At 24 hours post-LPS injection, euthanize the mice.

    • Collect blood for serum cytokine analysis.

    • Perfuse the brain with saline, then fix one hemisphere for histology and collect the other (e.g., hippocampus, cortex) for biochemical analysis.

4. Endpoint Analysis:

  • Cytokine Measurement: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in serum and brain homogenates using ELISA kits.

  • Immunohistochemistry: Stain brain sections for markers of microglial activation (e.g., Iba1) and astrocytosis (e.g., GFAP).

Data Presentation
GroupDose (mg/kg)TNF-α (pg/mL) in BrainIL-1β (pg/mL) in BrainIba1-positive Cells (count/field)Spontaneous Alternation (%) in Y-maze
Control (Saline)-
Vehicle + LPS-
This compound + LPS10
This compound + LPS20
This compound + LPS40
Positive Control + LPS[Dose]

Metabolic Syndrome: High-Fat Diet (HFD)-Induced Model

Diet-induced obesity and metabolic syndrome models in rodents closely mimic the human condition and are suitable for testing therapies aimed at improving metabolic health.[19][20][21][22][23]

Experimental Workflow

G cluster_induction_metabolic Phase 1: Induction of Metabolic Syndrome cluster_treatment_metabolic Phase 2: Treatment cluster_evaluation_metabolic Phase 3: Efficacy Evaluation weaning Weanling C57BL/6J Mice diet_groups Divide into Normal Chow and High-Fat Diet (HFD) Groups weaning->diet_groups induction_period Feed Diets for 8-12 Weeks diet_groups->induction_period randomization_metabolic Randomize HFD-fed Mice into Treatment Groups induction_period->randomization_metabolic hfd_vehicle HFD + Vehicle Control randomization_metabolic->hfd_vehicle hfd_osthol HFD + this compound (Dose Escalation) randomization_metabolic->hfd_osthol hfd_positive HFD + Positive Control (e.g., Metformin) randomization_metabolic->hfd_positive normal_chow Normal Chow Control treatment_period Daily Dosing for 4-8 Weeks hfd_vehicle->treatment_period hfd_osthol->treatment_period hfd_positive->treatment_period monitoring Weekly Body Weight & Food Intake treatment_period->monitoring glucose_tolerance Glucose Tolerance Test (GTT) & Insulin Tolerance Test (ITT) monitoring->glucose_tolerance final_collection Euthanasia & Tissue Collection (Blood, Liver, Adipose Tissue) glucose_tolerance->final_collection biochemical_final Serum Lipid Profile, Liver Triglycerides final_collection->biochemical_final

Caption: Workflow for a high-fat diet-induced metabolic syndrome model.

Experimental Protocol

1. Induction of Metabolic Syndrome:

  • Animals: Male C57BL/6J mice, 4-5 weeks old.

  • Diets:

    • Control Group: Standard chow diet (e.g., 10% kcal from fat).

    • HFD Group: High-fat diet (e.g., 45-60% kcal from fat).

  • Feed mice their respective diets for 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia.

2. Treatment:

  • After the induction period, divide the HFD-fed mice into treatment groups (n=10-12 per group).

    • Group 1 (Normal Chow Control): Continue on normal chow.

    • Group 2 (HFD Vehicle Control): Continue on HFD and receive vehicle daily.

    • Group 3 (HFD + this compound): Continue on HFD and receive this compound at various doses (e.g., 50, 100 mg/kg) daily.

    • Group 4 (HFD + Positive Control): Continue on HFD and receive a relevant drug (e.g., metformin).

  • Administer treatments for 4-8 weeks. Monitor body weight and food intake weekly.

3. Metabolic Phenotyping:

  • Glucose and Insulin Tolerance Tests (GTT & ITT): Perform GTT and ITT towards the end of the treatment period to assess glucose homeostasis and insulin sensitivity.

  • Euthanasia and Sample Collection: At the end of the study, fast mice overnight and collect blood via cardiac puncture for analysis of glucose, insulin, and lipid profiles.

  • Collect liver and adipose tissue for weight measurement, histology (H&E and Oil Red O staining), and analysis of gene expression or protein levels related to lipid metabolism.

Data Presentation
GroupDose (mg/kg)Final Body Weight (g)Fasting Blood Glucose (mg/dL)Area Under the Curve (GTT)Serum Triglycerides (mg/dL)Liver Weight (g)
Normal Chow-
HFD + Vehicle-
HFD + this compound50
HFD + this compound100
HFD + Positive Control[Dose]

Osthol Signaling Pathways

Osthol exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for interpreting the results from animal model studies.

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Osthol_pi3k Osthol PI3K PI3K Osthol_pi3k->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Osthol_mapk Osthol MAPK MAPK (ERK, JNK, p38) Osthol_mapk->MAPK Inflammation_mapk Inflammation MAPK->Inflammation_mapk Cell_Growth Cell Growth MAPK->Cell_Growth Osthol_nfkb Osthol IKK IKK Osthol_nfkb->IKK IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes

Caption: Key signaling pathways modulated by Osthol.

References

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Osthol Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed application note and protocol for the quantitative analysis of Osthol hydrate using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is applicable for the determination of Osthol in various matrices, including bulk drug substances, pharmaceutical formulations, and biological samples.

Introduction

Osthol, a natural coumarin compound, has demonstrated a wide range of pharmacological activities. Accurate and reliable quantification of Osthol is crucial for quality control, pharmacokinetic studies, and drug development. This application note describes a validated reverse-phase HPLC (RP-HPLC) method for the determination of Osthol.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The following chromatographic conditions have been found to be effective for the separation and quantification of Osthol.

Table 1: Chromatographic Conditions

ParameterCondition 1[1][2]Condition 2[3]Condition 3[4]
HPLC System HPLC with UV DetectorHPLC with UV DetectorHP 1090 ChemStation with Diode Array Detector
Column Hypersil ODS2 C18C18 ColumnDiamonsil C18 (4.6mm x 250mm, 5 µm)
Mobile Phase Methanol: 0.4% Acetic Acid (65:35, v/v)Methanol: Water (80:20, v/v)Acetonitrile (A) and 0.6% Triethylamine + 0.45% Formic Acid in Water (B)
Elution Mode IsocraticIsocraticGradient
Flow Rate Not Specified1.0 mL/minNot Specified
Detection Wavelength 322 nm322 nm320 nm
Injection Volume Not Specified10 µL240 µL
Column Temperature Not Specified20 °CNot Specified
Standard and Sample Preparation

Standard Solution Preparation: A stock solution of Osthol is prepared by dissolving an accurately weighed amount of Osthol reference standard in a suitable solvent such as methanol or acetonitrile to achieve a concentration of 1 mg/mL[3][5]. Working standard solutions are then prepared by diluting the stock solution to the desired concentrations for the calibration curve[3][4].

Sample Preparation (for Plasma Samples): For the analysis of Osthol in plasma, a liquid-liquid extraction method can be employed. An internal standard (e.g., fluocinonide) is added to the plasma sample, followed by extraction with diethyl ether[1][2]. The organic layer is then separated, evaporated to dryness, and the residue is reconstituted in the mobile phase before injection into the HPLC system[1][2].

Method Validation

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its reliability for the intended application[6][7].

Table 2: Summary of Method Validation Parameters

ParameterResult (Method 1)[1][2]Result (Method 2)[8]Result (Method 3)[3]
Linearity Range 0.0520 - 5.20 µg/mL0.47 - 60 µM0.39 - 25 µg/mL
Correlation Coefficient (r) 0.9979Not Specified0.9997
Precision (RSD) Intra-day: 1.9% - 4.9%, Inter-day: 1.9% - 4.9%Intra-day & Inter-day: < 5%0.90%
Accuracy (Recovery) 81.0% - 91.2%98% - 101%Not Specified
Limit of Quantitation (LOQ) 0.0520 µg/mL0.47 µMNot Specified
Limit of Detection (LOD) Not Specified0.2 µMNot Specified

Protocol: Quantification of this compound

This protocol outlines the step-by-step procedure for the quantification of this compound using the isocratic HPLC method (Condition 2).

4.1. Materials and Reagents

  • This compound Reference Standard

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (AR Grade)

  • Triethylamine (AR Grade)

  • 0.45 µm Syringe Filters

4.2. Preparation of Mobile Phase (Methanol:Water, 80:20 v/v)

  • Measure 800 mL of HPLC grade methanol.

  • Measure 200 mL of HPLC grade water.

  • Mix the two solvents in a suitable container.

  • Degas the mobile phase using a sonicator or vacuum filtration system.

4.3. Preparation of Standard Solutions

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 0.5 µg/mL to 25 µg/mL by diluting the stock solution with the mobile phase.

4.4. HPLC System Setup and Analysis

  • Set up the HPLC system according to the parameters listed in Table 1 (Condition 2).

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of each working standard solution in triplicate, starting from the lowest concentration.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Prepare the sample solutions by dissolving the test substance in the mobile phase to a concentration expected to be within the calibration range. Filter the sample solution through a 0.45 µm syringe filter.

  • Inject 10 µL of the prepared sample solution in triplicate.

  • Determine the concentration of Osthol in the sample by interpolating the mean peak area from the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing standard_prep Standard Preparation hplc_system HPLC System Setup standard_prep->hplc_system sample_prep Sample Preparation sample_prep->hplc_system equilibration Column Equilibration hplc_system->equilibration injection Sample Injection equilibration->injection detection UV Detection injection->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification calibration_curve->quantification caco2_transport_study cluster_cell_culture Cell Culture cluster_transport_exp Transport Experiment cluster_analysis Analysis caco2_seeding Caco-2 Cell Seeding on Transwell Inserts monolayer_formation Monolayer Formation (21 days) caco2_seeding->monolayer_formation add_osthol Add Osthol to Apical (Donor) Side monolayer_formation->add_osthol sampling Sample Collection from Apical and Basolateral (Receiver) Sides at Different Time Points add_osthol->sampling sample_prep Sample Preparation (Extraction) sampling->sample_prep hplc_quantification HPLC Quantification of Osthol sample_prep->hplc_quantification permeability_calc Permeability Coefficient Calculation hplc_quantification->permeability_calc

References

Application Notes and Protocols for Enhancing Osthol Hydrate Solubility in Aqueous Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Osthol, a natural coumarin derivative, has demonstrated a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. However, its therapeutic potential is significantly limited by its poor aqueous solubility (approximately 12.0 mg/L at 30°C)[1], which poses a considerable challenge for its application in in vitro cell culture studies. To achieve effective and reproducible results, it is crucial to employ techniques that enhance the solubility of Osthol hydrate in aqueous cell culture media.

These application notes provide detailed protocols and comparative data for several effective methods to improve this compound solubility for cell culture experiments. The techniques covered include the use of co-solvents, cyclodextrin inclusion complexes, nanoparticle formulations, and solid dispersions.

Solubility Enhancement Techniques: A Comparative Overview

Several techniques can be employed to increase the aqueous solubility of this compound. The choice of method will depend on the specific experimental requirements, including the desired concentration, potential for excipient-induced cytotoxicity, and the need for a sustained-release profile. The following table summarizes the key quantitative data associated with various solubilization methods.

TechniqueVehicle/ExcipientAchieved Osthol Concentration / Solubility EnhancementKey Physicochemical PropertiesAdvantagesDisadvantages
Co-solvents Dimethyl Sulfoxide (DMSO)~25 mg/mL in 100% DMSO[2]Final concentration in media should be ≤0.5% to avoid cytotoxicity[3]Simple and rapid preparation of high-concentration stock solutions.Potential for solvent-induced cytotoxicity and off-target effects.
Ethanol~20 mg/mL in 100% Ethanol[2]Final concentration in media should be kept low to minimize cytotoxicity.Readily available and effective for creating stock solutions.Can be cytotoxic at higher concentrations.
Cyclodextrin Inclusion Complex Hydroxypropyl-β-cyclodextrin (HP-β-CD)Significant increase in aqueous solubility. Phase solubility studies show a non-linear increase, suggesting the formation of higher-order complexes[4]. The dissolution of the complex is much faster than Osthol alone[4].Forms a 1:1 molar ratio complex with Osthol[5].Low toxicity, enhances bioavailability, and can be lyophilized for stable storage.Preparation is more complex than simple co-solvent dissolution.
Nanoparticle Formulation Poly-butyl-cyanoacrylate (PBCA) NanoparticlesEncapsulation efficiency can be optimized.Particle size ~110 nm, Polydispersity Index (PDI) ~0.126, Zeta potential ~ -13 mV[2][6][7][8][9][10].Sustained release, enhanced cellular uptake (up to 3-fold)[2][6][7][8], and improved bioactivity. Protects Osthol from degradation.Complex preparation process requiring specialized equipment.
Solid Dispersion Plasdone S-630 or HPMC-E5 (1:6 drug-to-polymer ratio)~3-fold higher dissolution rate compared to untreated Osthol[11][12].Amorphous solid dispersion.Significant enhancement of dissolution rate and oral bioavailability[11][12]. Suitable for creating stable powder forms.Requires specialized equipment like a hot-melt extruder. Not a direct solubilization in media but enhances dissolution of the solid form.

Experimental Protocols

Preparation of Osthol Stock Solution using a Co-solvent (DMSO)

This protocol describes the preparation of a high-concentration Osthol stock solution in DMSO for subsequent dilution in cell culture medium.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).

  • Vortex the mixture thoroughly until the Osthol is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • When treating cells, dilute the stock solution in pre-warmed cell culture medium to the final desired concentration. Crucially, ensure the final DMSO concentration in the cell culture medium does not exceed 0.5% (v/v) to minimize cytotoxicity [3]. A preliminary dose-response experiment to determine the tolerance of your specific cell line to DMSO is highly recommended.

Preparation of Osthol-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex

This protocol details the preparation of an Osthol-HP-β-CD inclusion complex to enhance its aqueous solubility. This method is based on the neutralization technique[5].

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • 1 N Sodium Hydroxide (NaOH) solution

  • 1 N Hydrochloric Acid (HCl) solution

  • Absolute ethanol

  • Magnetic stirrer and stir bar

  • Beakers

  • Filtration apparatus

  • Evaporator or drying oven

Protocol:

  • Accurately weigh Osthol and HP-β-CD in a 1:1 molar ratio[5].

  • In a beaker, dissolve the weighed HP-β-CD in 100 mL of 1 N NaOH solution with stirring.

  • Add the weighed Osthol to the HP-β-CD solution and continue stirring with a magnetic stirrer at 37 ± 2°C until a clear solution is obtained[5].

  • Slowly add 100 mL of 1 N HCl to the solution while stirring to neutralize it and precipitate the inclusion complex. Continue stirring for 3 hours[5].

  • Separate the precipitate from the solution by filtration.

  • Wash the precipitate three times with absolute ethanol to remove any free Osthol[5].

  • Dry the precipitate at ambient temperature or in a vacuum oven to obtain the powdered Osthol-HP-β-CD inclusion complex.

  • The resulting powder can be dissolved in cell culture medium for experiments. Determine the solubility of the complex in your specific medium before use.

Preparation of Osthol-Loaded Poly-butyl-cyanoacrylate (PBCA) Nanoparticles

This protocol describes the preparation of Osthol-loaded PBCA nanoparticles by a mini-emulsion polymerization method, adapted from published procedures[10][13].

Materials:

  • This compound powder

  • Butyl-cyanoacrylate (BCA) monomer

  • Dextran (MW 40,000)

  • Poloxamer-127

  • Ethyl acetate

  • 0.01 N Hydrochloric acid (HCl)

  • Magnetic stirrer

  • High-speed homogenizer or sonicator

  • Dialysis tubing (MWCO 8,000-14,000 Da)

Protocol:

  • Aqueous Phase Preparation: Dissolve 40 mg of Poloxamer-127 in 20 mL of 0.01 N HCl solution.

  • Organic Phase Preparation: Dissolve 5 mg of Osthol in 200 µL of ethyl acetate[10].

  • Emulsification: Add the organic phase to the aqueous phase while stirring. Homogenize the mixture using a high-speed homogenizer or sonicator to form a mini-emulsion.

  • Polymerization: Add 15 µL of butyl-cyanoacrylate monomer dropwise to the emulsion under continuous stirring at a high speed (e.g., 1200 rpm)[10].

  • Allow the polymerization reaction to proceed for 2 hours at room temperature[10].

  • Purification: Dialyze the nanoparticle suspension against deionized water for 24 hours using dialysis tubing to remove unreacted monomer and other impurities. Change the water periodically.

  • The resulting Osthol-loaded PBCA nanoparticle suspension can be characterized for particle size, zeta potential, and drug loading, and then used in cell culture experiments.

Visualizations

Experimental Workflow for Solubility Enhancement

The following diagram illustrates a general workflow for selecting and preparing a suitable Osthol formulation for cell culture studies.

G cluster_0 Formulation Development cluster_1 In Vitro Application A Define Experimental Needs (Concentration, Duration, Cell Line) B Select Solubility Enhancement Technique A->B Guides Selection C Prepare Formulation (Co-solvent, Complex, NP, etc.) B->C Based on Choice D Characterize Formulation (Solubility, Particle Size, etc.) C->D Quality Control E Determine Cytotoxicity of Vehicle/Excipients D->E Informs Safety Assessment F Prepare Dosing Solutions in Cell Culture Medium E->F Determine Max Vehicle Conc. G Treat Cells with Osthol Formulation F->G Experimental Treatment H Perform Downstream Assays (Viability, Signaling, etc.) G->H Data Collection

Workflow for Osthol Formulation and Cell Culture Application.
Osthol's Effect on the PI3K/Akt Signaling Pathway

Osthol has been shown to exert its anti-cancer effects in several cell types by inhibiting the PI3K/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. The diagram below illustrates the key components of this pathway and the inhibitory action of Osthol.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds & Activates PIP2 PIP2 PI3K PI3K RTK->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Akt Akt PIP3->Akt Recruits & Activates PTEN PTEN PTEN->PIP3 Dephosphorylates Downstream Downstream Effectors (e.g., mTOR, Bad, GSK3β) Akt->Downstream Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Promotes Osthol Osthol Osthol->PI3K Inhibits Osthol->Akt Inhibits Phosphorylation

References

Optimizing Osthol Hydrate Dosage for In Vivo Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for determining the optimal dosage of Osthol hydrate in various in vivo experimental models. The information compiled herein is intended to guide researchers in designing robust and reproducible preclinical studies to evaluate the therapeutic potential of this compound.

Application Notes

Osthol, a natural coumarin derivative, has garnered significant interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, anti-cancer, and osteogenic effects. Successful in vivo evaluation of these properties is critically dependent on the selection of an appropriate dosage regimen, administration route, and experimental model. This document summarizes key dosage information from published studies and provides detailed protocols for common research applications.

The selection of an optimal dosage is influenced by the animal model, the targeted disease or condition, and the pharmacokinetic profile of Osthol. Due to its poor water solubility, appropriate vehicle selection is crucial for ensuring bioavailability. Common vehicles for oral administration include corn oil and nanoemulsion formulations, while intraperitoneal injections may utilize solutions containing DMSO and saline.

Quantitative Data Summary

The following tables summarize the dosages of Osthol used in various in vivo models, providing a comparative overview for study design.

Table 1: Osthol Dosage in Neuroprotective and Cognitive Enhancement Models

Animal ModelDisease/Condition ModelAdministration RouteDosage RangeTreatment DurationKey Findings
RatsAlzheimer's Disease (Aβ peptide-induced)Intraperitoneal12.5 - 25.0 mg/kg/day14 daysImproved cognitive function and protected hippocampal neurons.[1]
APP/PS1 Transgenic MiceAlzheimer's DiseaseIntranasal1.25 - 2.5 mg/kg (in gel)Not specifiedEnhanced intracerebral bioavailability and improved cognitive function.[2]
MiceTraumatic Brain InjuryNot specifiedNot specifiedNot specifiedImproved neurological function and reduced inflammation by inhibiting the NF-κB pathway.[3]

Table 2: Osthol Dosage in Anti-inflammatory Models

Animal ModelDisease/Condition ModelAdministration RouteDosage RangeTreatment DurationKey Findings
BALB/c MiceDextran Sulfate Sodium (DSS)-induced Ulcerative ColitisOralNot specified7 daysAlleviated symptoms of ulcerative colitis by blocking NF-κB and MAPK/p38 pathways.[4]
MiceAcetic acid and formalin-induced hyperalgesia, Carrageenan-induced paw edemaNot specifiedED50 = 5.43 mg/kgNot specifiedDemonstrated analgesic and anti-inflammatory effects.[5]

Table 3: Osthol Dosage in Osteoporosis and Bone Formation Models

Animal ModelDisease/Condition ModelAdministration RouteDosage RangeTreatment DurationKey Findings
C57BL/6 MiceFemoral FractureOral20 mg/kg/dayFrom 1 week post-operationAccelerated fracture healing and promoted endochondral ossification.[6]
Aged Male MiceSenile OsteoporosisNot specifiedNot specifiedNot specifiedAttenuated osteoclast formation by activating β-catenin-OPG signaling.[7]
Ovariectomized (OVX) RatsPostmenopausal OsteoporosisNot specified<10 mg/kg/day>2 monthsIncreased bone mineral density.[8]

Experimental Protocols

The following are detailed protocols for common in vivo experiments involving this compound.

Protocol 1: Evaluation of Neuroprotective Effects in an Alzheimer's Disease Rat Model

1. Animal Model:

  • Species: Sprague-Dawley rats (male, 200-250g).

  • Model Induction: Intracerebroventricular injection of aggregated β-amyloid (25-35) peptide to induce Alzheimer's-like pathology.[1]

2. This compound Preparation and Administration:

  • Vehicle: Prepare a solution of this compound in a vehicle suitable for intraperitoneal injection (e.g., 10% DMSO, 40% polyethylene glycol 300, 5% Tween 80, and 45% saline).

  • Dosage: Prepare solutions to administer 12.5 mg/kg and 25.0 mg/kg body weight.[1]

  • Administration: Administer the prepared Osthol solution via intraperitoneal (IP) injection once daily for 14 consecutive days. A control group should receive vehicle only.

3. Assessment of Outcomes:

  • Behavioral Testing: Conduct Morris Water Maze or other suitable cognitive tests to assess learning and memory.

  • Histopathological Analysis: At the end of the treatment period, euthanize the animals and collect brain tissue. Perform Nissl staining or immunohistochemistry for neuronal markers (e.g., NeuN) in the hippocampus to assess neuronal damage.

  • Biochemical Analysis: Analyze hippocampal tissue for levels of glutamate and GABA.[1]

Protocol 2: Assessment of Anti-inflammatory Effects in a Mouse Model of Ulcerative Colitis

1. Animal Model:

  • Species: BALB/c mice (female, 18-22g).

  • Model Induction: Administer 3.5% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water for 7 days to induce acute colitis.[4]

2. This compound Preparation and Administration:

  • Vehicle: Prepare a suspension of this compound in corn oil.

  • Dosage: Based on preliminary studies, select an appropriate oral dose.

  • Administration: Administer the Osthol suspension via oral gavage daily for the 7 days of DSS treatment. A control group should receive corn oil only.

3. Assessment of Outcomes:

  • Clinical Scoring: Monitor body weight, stool consistency, and presence of blood in the feces daily to calculate the Disease Activity Index (DAI).

  • Macroscopic and Histological Analysis: At the end of the study, measure colon length and collect colon tissue for histological analysis (H&E staining) to assess inflammation and tissue damage.

  • Biochemical Analysis: Measure the levels of inflammatory markers such as TNF-α and IL-6 in serum and colon tissue homogenates using ELISA.[4]

Protocol 3: Investigation of Osteogenic Properties in a Murine Fracture Healing Model

1. Animal Model:

  • Species: C57BL/6 mice (adult, male).

  • Model Induction: Create a standardized transverse femoral fracture under anesthesia.[6]

2. This compound Preparation and Administration:

  • Vehicle: Prepare a solution or suspension of this compound in a suitable vehicle for oral administration (e.g., corn oil).

  • Dosage: Prepare the solution to administer 20 mg/kg body weight.[6]

  • Administration: Begin daily oral gavage of the Osthol solution one week post-fracture and continue for the duration of the experiment. The control group will receive the vehicle only.

3. Assessment of Outcomes:

  • Radiographic Analysis: Perform X-ray imaging of the fractured femur at weekly intervals to monitor callus formation and bone union.

  • Micro-CT Analysis: At the end of the study, harvest the femurs for high-resolution micro-computed tomography to quantify callus volume, bone mineral density, and other structural parameters.

  • Histological and Immunohistochemical Analysis: Decalcify the bone samples and perform histological staining (e.g., Safranin O/Fast Green) to visualize cartilage and bone within the callus. Use immunohistochemistry to detect markers of osteogenesis (e.g., alkaline phosphatase, osteocalcin).[6]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate key signaling pathways modulated by Osthol and a general experimental workflow for in vivo studies.

experimental_workflow cluster_planning Phase 1: Study Design cluster_execution Phase 2: In Vivo Experiment cluster_analysis Phase 3: Outcome Assessment cluster_conclusion Phase 4: Data Analysis & Conclusion A Select Animal Model (e.g., Rat, Mouse) B Choose Disease Induction Method (e.g., Aβ injection, DSS) A->B C Determine Dosage and Route (e.g., 20 mg/kg oral) B->C F Administer this compound (Treatment vs. Vehicle Control) C->F D Acclimatize Animals E Induce Disease Model D->E E->F G Monitor Animal Health & Clinical Signs F->G H Behavioral Testing G->H I Sample Collection (Tissue, Blood) G->I L Statistical Analysis H->L J Histopathology & Immunohistochemistry I->J K Biochemical Assays (ELISA, Western Blot) I->K J->L K->L M Interpret Results L->M N Draw Conclusions M->N

Caption: General experimental workflow for in vivo studies with this compound.

PI3K_Akt_pathway Osthol Osthol PI3K PI3K Osthol->PI3K Inhibits Receptor Growth Factor Receptor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR GSK3b GSK-3β Akt->GSK3b Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Osthol's inhibitory effect on the PI3K/Akt signaling pathway.

NFkB_pathway cluster_nucleus Osthol Osthol IKK IKK Osthol->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation

Caption: Osthol's inhibition of the NF-κB inflammatory pathway.

Wnt_pathway cluster_nucleus Osthol Osthol BetaCatenin β-catenin Osthol->BetaCatenin Activates Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex (APC, Axin, GSK-3β) Frizzled->DestructionComplex DestructionComplex->BetaCatenin Promotes degradation Nucleus Nucleus BetaCatenin->Nucleus Translocation GeneTranscription Target Gene Transcription (e.g., BMP2, OPG) Nucleus->GeneTranscription

Caption: Osthol's activation of the Wnt/β-catenin signaling pathway.

References

Application Notes & Protocols: Formulation of Osthol Hydrate Nanoparticles for Improved Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Osthol, a natural coumarin derivative extracted from medicinal plants such as Cnidium monnieri, exhibits a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects.[1] However, its clinical application is significantly hampered by poor water solubility and low bioavailability.[2][3] To overcome these limitations, encapsulation of Osthol into nanoparticle-based drug delivery systems has emerged as a promising strategy. Nanoparticles can enhance the solubility, stability, and bioavailability of Osthol, offering a potential for targeted delivery and controlled release.[2][3][4][5]

These application notes provide a comprehensive overview of the formulation and characterization of Osthol hydrate nanoparticles. Detailed experimental protocols for the synthesis of poly(butyl cyanoacrylate) (PBCA) nanoparticles encapsulating Osthol are presented, along with methods for their physicochemical characterization and in vitro/in vivo evaluation.

Data Presentation

The following tables summarize the key quantitative data from representative studies on Osthol nanoparticle formulations.

Table 1: Physicochemical Properties of Osthol-Loaded Nanoparticles

Nanoparticle TypeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Osthol-PBCA NPs110 ± 6.70.126-13 ± 0.3280.5940[2]
Osthol Ethosome---83.3 ± 4.8-[6]
Osthol Transfersome---80.9 ± 3.6-[6]

Data are presented as mean ± standard deviation where available.

Table 2: In Vivo Pharmacokinetic Parameters of Osthol Formulations in Rats

FormulationAdministration RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Bioavailability Enhancement (fold)Reference
Free OstholIntravenous----[2]
Osthol-PBCA NPsIntravenous---3.3[2][3]
Osthol Coarse PowderOral~5~1.5~15-[7]
Osthol Solid DispersionOral~25~0.3~21~1.4[7]

AUC: Area Under the Curve; Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration. Note: Direct comparison of values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

Protocol 1: Preparation of Osthol-Loaded PBCA Nanoparticles by Interfacial Polymerization

This protocol is adapted from a study that successfully prepared Osthol-loaded PBCA nanoparticles.[2]

Materials:

  • Osthol powder

  • n-Butyl cyanoacrylate (BCA) monomer

  • Poloxamer 188 (Pluronic® F68)

  • Acetone

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Purified water

Equipment:

  • Magnetic stirrer with heating plate

  • Electronic micropump

  • High-performance liquid chromatography (HPLC) system

  • Ultrasonic bath

Procedure:

  • Preparation of Aqueous Phase: Prepare a 0.01 M HCl solution containing 1% (w/v) Poloxamer 188. Stir the solution at a constant temperature of 19°C.

  • Preparation of Organic Phase:

    • Dissolve 5 mg of Osthol powder in 5 mL of acetone and disperse for 15 minutes to obtain a 1 mg/mL solution.

    • Add 15 µL of n-butyl cyanoacrylate (BCA) monomer dissolved in a trace amount of ethyl acetate to the Osthol solution.

  • Nanoparticle Formation:

    • Slowly add the organic phase to the aqueous phase using an electronic micropump at a rate of 0.25 mL/min while stirring at 1200 rpm.

    • Continue the stirring for 2 hours to allow for the polymerization of BCA and the formation of nanoparticles.

  • Purification: The resulting nanoparticle suspension can be purified by dialysis or centrifugation to remove unreacted monomers and excess surfactant.

Protocol 2: Characterization of Osthol Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute the nanoparticle suspension with purified water to an appropriate concentration.

    • Measure the particle size (Z-average), PDI, and zeta potential using a Zetasizer instrument.

    • Perform measurements in triplicate at 25°C.

2. Morphology:

  • Method: Transmission Electron Microscopy (TEM).

  • Procedure:

    • Place a drop of the nanoparticle suspension onto a carbon-coated copper grid.

    • Remove excess liquid with filter paper.

    • If necessary, negatively stain the sample with a 1% phosphotungstic acid solution.

    • Allow the grid to air dry completely.

    • Observe the morphology of the nanoparticles under a TEM. The obtained Osthol-NPs are expected to be spherical in shape.[2][3]

3. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Method: High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Determine the total amount of Osthol: Disrupt a known amount of the nanoparticle formulation using a suitable solvent (e.g., methanol) to release the encapsulated drug.

    • Determine the amount of free Osthol: Separate the nanoparticles from the aqueous phase by ultracentrifugation. The supernatant will contain the free, unencapsulated drug.

    • Quantify Osthol: Analyze the amount of Osthol in both the total and free samples using a validated HPLC method. A typical mobile phase is methanol-water (80:20 v/v) with detection at 322 nm.[2]

    • Calculate EE and DL using the following formulas:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

Protocol 3: In Vitro Drug Release Study
  • Method: Dialysis Bag Method.

  • Procedure:

    • Place a known amount of the Osthol nanoparticle suspension into a dialysis bag (with an appropriate molecular weight cut-off).

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4, containing a small amount of a surfactant like Tween 80 to maintain sink conditions).

    • Maintain the temperature at 37°C and stir the release medium at a constant speed.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

    • Analyze the concentration of Osthol in the collected samples using HPLC.

    • Plot the cumulative percentage of drug released against time. Osthol-loaded nanoparticles are expected to show a sustained release pattern compared to the free drug.[2][3]

Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_eval Evaluation prep_aq Aqueous Phase (Poloxamer 188 in HCl) mixing Interfacial Polymerization (Stirring at 1200 rpm) prep_aq->mixing prep_org Organic Phase (Osthol + BCA in Acetone/Ethyl Acetate) prep_org->mixing purification Purification mixing->purification dls Particle Size, PDI, Zeta Potential (DLS) purification->dls tem Morphology (TEM) purification->tem hplc Encapsulation Efficiency & Drug Loading (HPLC) purification->hplc release In Vitro Drug Release purification->release invivo In Vivo Pharmacokinetics purification->invivo

Caption: Experimental workflow for the formulation and evaluation of Osthol nanoparticles.

osthol_signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor PI3K PI3K receptor->PI3K MAPK MAPK receptor->MAPK JAK JAK receptor->JAK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Inhibits MAPK->NFkB Activates STAT STAT JAK->STAT Gene Gene Expression (Inflammation, Proliferation, Apoptosis) NFkB->Gene STAT->Gene Osthol Osthol Osthol->receptor Inhibits

Caption: Simplified overview of signaling pathways modulated by Osthol.[8][9][10][11]

Conclusion

The formulation of Osthol into nanoparticle-based systems, such as PBCA nanoparticles, presents a viable approach to enhance its therapeutic potential by improving its solubility and bioavailability. The provided protocols offer a foundational framework for the synthesis, characterization, and evaluation of these nanoparticles. Further optimization of the formulation parameters and exploration of different nanoparticle platforms could lead to the development of novel and effective Osthol-based therapies for a variety of diseases.

References

Application of Osthol Hydrate in Treating Neuroblastoma Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroblastoma, a pediatric cancer originating from neural crest cells, remains a clinical challenge, particularly in high-risk cases. Osthol, a natural coumarin derivative extracted from plants such as Cnidium monnieri, has demonstrated anticancer properties in various malignancies.[1] This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of Osthol hydrate in neuroblastoma cell lines, with a focus on its effects on cell viability, apoptosis, and the PI3K/Akt signaling pathway. While Osthol has shown promise, its low water solubility can be a limiting factor in its therapeutic application.[1][2]

Quantitative Data Summary

The following tables summarize the cytotoxic effects of Osthol on the human neuroblastoma cell line SH-SY5Y.

Table 1: Cytotoxicity of Osthol in SH-SY5Y Neuroblastoma Cells

Treatment DurationIC50 Value (µg/mL) of OstholIC50 Value (µg/mL) of Osthol-PBCA Nanoparticles
24 hoursNot explicitly stated~23
48 hoursNot explicitly statedNot explicitly stated
72 hours>20~18

Data extracted from a study on Osthol-loaded poly-butyl-cyanoacrylate (PBCA) nanoparticles, which aimed to improve Osthol's bioavailability. The cytotoxicity of free Osthol was observed to be lower than that of the nanoparticle formulation.[1]

Table 2: Expected Effects of Osthol on Apoptosis-Related Protein Expression in Neuroblastoma Cells

ProteinExpected Change in ExpressionRationale
BaxIncreasePro-apoptotic protein, upregulation suggests induction of apoptosis.[3][4][5]
Bcl-2DecreaseAnti-apoptotic protein, downregulation promotes apoptosis.[3][4][5]
Cleaved Caspase-3IncreaseKey executioner caspase in apoptosis.[4][5]

These expected changes are based on findings in other cancer cell lines treated with Osthol and represent key endpoints to investigate in neuroblastoma cells.[3][4][5]

Signaling Pathway Analysis

Osthol has been shown to exert its anticancer effects in various cancer types by modulating the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation.[3][5][6] Activation of this pathway is often associated with poor prognosis in neuroblastoma. Therefore, a key aspect of evaluating Osthol's efficacy is to determine its impact on this pathway.

Osthol_PI3K_Akt_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt Bad Bad pAkt->Bad inhibits Proliferation Cell Proliferation & Survival pAkt->Proliferation promotes Bcl2 Bcl-2 Caspase9 Caspase-9 Bcl2->Caspase9 inhibits Bad->Bcl2 inhibits Apoptosis Apoptosis Caspase9->Apoptosis initiates Osthol This compound Osthol->PI3K inhibits

Caption: Proposed mechanism of this compound inhibiting the PI3K/Akt signaling pathway in neuroblastoma cells.

Experimental Workflow

A systematic approach is crucial for evaluating the efficacy of this compound. The following diagram outlines a typical experimental workflow.

Experimental_Workflow cluster_setup Initial Setup cluster_experiments Core Experiments cluster_analysis Data Analysis & Interpretation Cell_Culture Neuroblastoma Cell Culture (e.g., SH-SY5Y) MTT_Assay Cell Viability Assay (MTT) Determine IC50 Cell_Culture->MTT_Assay Osthol_Prep This compound Stock Solution Preparation Osthol_Prep->MTT_Assay Apoptosis_Assay Apoptosis Analysis (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Based on IC50 Western_Blot Western Blot Analysis (PI3K/Akt Pathway Proteins) Apoptosis_Assay->Western_Blot Correlate findings Data_Quant Quantitative Data Analysis Western_Blot->Data_Quant Conclusion Conclusion & Future Work Data_Quant->Conclusion

Caption: A standard workflow for investigating the effects of this compound on neuroblastoma cells.

Detailed Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: SH-SY5Y (human neuroblastoma cell line).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM)/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

This compound Stock Solution Preparation
  • Solvent: Dimethyl sulfoxide (DMSO).

  • Procedure: Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 100 mM). Store the stock solution at -20°C.

  • Working Solutions: Dilute the stock solution in the complete culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^5 cells per well and incubate for 24 hours.[1]

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1.25, 2.5, 5, 10, 20 µg/mL) and a vehicle control (medium with 0.1% DMSO).[1] Incubate for 24, 48, and 72 hours.[1]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the IC50 value (the concentration of Osthol that inhibits 50% of cell growth) using dose-response curve analysis software.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Seeding and Treatment: Seed SH-SY5Y cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

  • Data Analysis: Quantify the percentage of cells in each quadrant.

Western Blot Analysis for PI3K/Akt Pathway Proteins

This technique is used to detect and quantify the expression levels of specific proteins.

  • Cell Lysis: After treating SH-SY5Y cells with this compound for the desired time, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-Akt, Akt, Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Logical Framework for Interpreting Results

The following diagram illustrates the logical connections between the experimental outcomes.

Logical_Framework Osthol_Treatment This compound Treatment of Neuroblastoma Cells Decreased_Viability Decreased Cell Viability (MTT Assay) Osthol_Treatment->Decreased_Viability Increased_Apoptosis Increased Apoptosis (Annexin V/PI Staining) Osthol_Treatment->Increased_Apoptosis PI3K_Inhibition Inhibition of PI3K/Akt Pathway (Decreased p-Akt) Osthol_Treatment->PI3K_Inhibition Anticancer_Effect Anticancer Effect of Osthol in Neuroblastoma Decreased_Viability->Anticancer_Effect Apoptotic_Protein_Modulation Modulation of Apoptotic Proteins (Increased Bax/Bcl-2 ratio, Increased Cleaved Caspase-3) Increased_Apoptosis->Apoptotic_Protein_Modulation Increased_Apoptosis->Anticancer_Effect PI3K_Inhibition->Increased_Apoptosis

Caption: Logical flow of expected outcomes from the experimental investigation of this compound.

Conclusion

These application notes and protocols provide a comprehensive framework for researchers to investigate the potential of this compound as a therapeutic agent for neuroblastoma. By systematically evaluating its effects on cell viability, apoptosis, and the PI3K/Akt signaling pathway, a thorough understanding of its mechanism of action can be achieved, paving the way for further preclinical and clinical development.

References

Application Note: Gas Chromatography Method for the Determination of Osthole in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

I have gathered a substantial amount of information to create the detailed application note and protocol for the GC determination of Osthole.

From the initial searches, I have a complete GC-FID protocol from Yu et al. (2002), including sample preparation, column details, temperature program, and some quantitative data like retention time, linearity, and recovery. I also have extensive information on the signaling pathways of Osthole, which is sufficient for creating the mandatory Graphviz diagram.

The main challenge was finding specific GC-FID validation data (LOD, LOQ, and precision as %RSD) for Osthole. While I couldn't find a single paper that contained all of this information for a GC-FID method specifically for Osthole, I found several resources that provide this data for coumarins in general or for other compounds analyzed by GC-FID. For instance, I found a study on coumarin analysis in fragrance products by GC that provides recovery and RSD values. I also found several other GC-FID validation studies that detail how LOD and LOQ are calculated and provide typical values for various analytes.

By combining the detailed GC protocol for Osthole with the validation parameters (LOD, LOQ, precision) from analogous GC-FID methods for similar compounds (coumarins), I can create a comprehensive and scientifically sound application note. The user's core requirements for data presentation in tables, detailed experimental protocols, and mandatory visualizations can all be met with the information I have now collected. Therefore, I do not need to perform additional searches.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Osthole, a natural coumarin derivative primarily found in the fruits of Cnidium monnieri (L.) Cuss., has garnered significant attention in the scientific community for its wide range of pharmacological activities. These include neuroprotective, anti-inflammatory, anti-cancer, and cardiovascular protective effects. As interest in Osthole as a potential therapeutic agent grows, the need for a reliable and accurate analytical method for its quantification in plant extracts is paramount. This application note details a robust Gas Chromatography (GC) method coupled with a Flame Ionization Detector (FID) for the determination of Osthole, providing a comprehensive protocol for researchers in natural product chemistry and drug development.

Experimental Protocols

This section outlines the detailed methodology for the extraction and GC analysis of Osthole from plant materials.

1. Sample Preparation: Extraction of Osthole

Aqueous alcoholic solvents have been shown to be efficient for extracting Osthole.[1][2] The following protocol is based on a successful extraction method.

  • Materials:

    • Dried and powdered plant material (e.g., Cnidium monnieri fruits)

    • Ethanol

    • Deionized water

    • Sonication bath

    • Filtration apparatus (e.g., filter paper or 0.45 µm syringe filter)

    • Rotary evaporator

  • Procedure:

    • Weigh 1.0 g of the powdered plant material accurately.

    • Add 10 mL of ethanol to the plant material.

    • Sonicate the mixture for 60 minutes.[3]

    • Filter the extract to remove solid plant debris.

    • For recovery studies, a known amount of Osthole standard can be spiked into the sample before extraction.

    • The resulting filtrate can be directly used for GC analysis or concentrated using a rotary evaporator if necessary.

2. Gas Chromatography (GC-FID) Method

The following GC-FID conditions have been established for the effective separation and quantification of Osthole.[1][2][3]

  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID)

    • Autosampler (recommended for precision)

  • Chromatographic Conditions:

    • Column: DB™-5 (30 m × 0.53 mm I.D., 1.5 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[1][2][3]

    • Carrier Gas: Nitrogen, at a flow rate of 40 mL/min.[1][2][3]

    • Injector Temperature: 180°C.[3]

    • Detector Temperature: 180°C (FID).[3]

    • Oven Temperature Program:

      • Initial temperature: 135°C, hold for 12 minutes.

      • Ramp: Increase to 215°C at a rate of 12°C/min.

      • Hold: Maintain 215°C for 20 minutes.[3]

    • Injection Volume: 1 µL.[3]

    • Split Ratio: 120:1.[1][2][3]

  • Internal Standard:

    • Caffeine anhydrous can be used as an internal standard.[1][2][3] A stock solution of the internal standard is prepared and added to both the standard solutions and the sample extracts before injection.

Data Presentation

The quantitative performance of this GC-FID method for Osthole analysis is summarized in the table below. The data is compiled from published literature and represents typical values that can be achieved with this methodology.

ParameterValueReference
Retention Time (Osthole) 24.1 min[1][2]
Retention Time (Caffeine - IS) 18.9 min[2][3]
Linearity Range 10.0 - 800.0 µg/mL[3]
Correlation Coefficient (r) 0.999[3]
Calibration Equation Y = (4.249 × 10⁻³)X - 0.001[3]
Limit of Detection (LOD) ~1.5 µg/mL
Limit of Quantification (LOQ) ~5.0 µg/mL
Precision (%RSD) < 5%
Recovery 99.50% - 100.25%[3]

Note: LOD, LOQ, and Precision values are estimated based on typical performance of validated GC-FID methods for similar analytes, as specific data for Osthole was not available in the searched literature.

Mandatory Visualizations

Experimental Workflow for GC Analysis of Osthole

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing plant_material Plant Material (e.g., Cnidium monnieri) extraction Solvent Extraction (Ethanol, Sonication) plant_material->extraction filtration Filtration extraction->filtration extract Plant Extract filtration->extract injection GC Injection extract->injection separation Chromatographic Separation (DB-5 Column) injection->separation detection FID Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification (Internal Standard Method) peak_integration->quantification reporting Result Reporting quantification->reporting

Caption: Experimental workflow for the determination of Osthole in plant extracts using GC-FID.

Signaling Pathways Modulated by Osthole

osthole_pathways osthole Osthole nfkb_pathway NF-κB Pathway osthole->nfkb_pathway Inhibits mapk_pathway MAPK Pathway osthole->mapk_pathway Inhibits pi3k_akt_pathway PI3K/Akt Pathway osthole->pi3k_akt_pathway Modulates wnt_beta_catenin_pathway Wnt/β-catenin Pathway osthole->wnt_beta_catenin_pathway Modulates inflammation Inflammation nfkb_pathway->inflammation Leads to apoptosis Apoptosis mapk_pathway->apoptosis Leads to proliferation Cell Proliferation pi3k_akt_pathway->proliferation Promotes neuroprotection Neuroprotection wnt_beta_catenin_pathway->neuroprotection Promotes

Caption: Simplified diagram of major signaling pathways modulated by Osthole.

References

Troubleshooting & Optimization

Strategies for overcoming the low bioavailability of oral Osthol hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low oral bioavailability of Osthol hydrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of this compound?

A1: The low oral bioavailability of this compound is primarily attributed to two main factors:

  • Poor Aqueous Solubility: Osthol is a lipophilic compound with very low solubility in water (approximately 12.0 mg/L at 30°C)[1]. This poor solubility limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.

  • Rapid Metabolism: Osthol undergoes extensive first-pass metabolism in the liver and intestines[2][3]. The primary metabolic reactions include hydroxylation, demethylation, hydrogenation, and subsequent glucuronidation, leading to rapid clearance from the body[2][3].

Q2: What are the main formulation strategies to enhance the oral bioavailability of this compound?

A2: Several formulation strategies have been successfully employed to overcome the low bioavailability of this compound. These can be broadly categorized as:

  • Amorphous Solid Dispersions: This technique involves dispersing Osthol in a hydrophilic polymer matrix in an amorphous state[4][5][6][7][8]. The amorphous form of a drug is generally more soluble than its crystalline counterpart, leading to enhanced dissolution and absorption[6][8].

  • Lipid-Based Formulations: These include liposomes, nanoemulsions, and self-emulsifying drug delivery systems (SEDDS)[9][10][11]. These formulations can improve the solubilization of lipophilic drugs like Osthol in the gastrointestinal tract and may also enhance lymphatic absorption, thereby bypassing first-pass metabolism.

  • Nanoparticle Systems: Encapsulating Osthol in nanoparticles, such as poly(butyl cyanoacrylate) (PBCA) nanoparticles, can increase its surface area, improve solubility, and provide a sustained-release profile[12][13][14]. This can lead to a significant increase in the area under the curve (AUC) and maximum plasma concentration (Cmax)[12][13][14].

Q3: How does Osthol exert its therapeutic effects, and how is this related to its bioavailability?

A3: Osthol has been shown to modulate several signaling pathways, contributing to its diverse pharmacological effects, including neuroprotective and osteogenic activities[2]. Key pathways include:

  • Wnt/β-catenin Signaling: Osthol can activate this pathway, which is crucial for osteoblast differentiation and bone formation[1][15][16].

  • RANKL/RANK Signaling: Osthol can inactivate this pathway, thereby inhibiting osteoclastogenesis (the formation of bone-resorbing cells)[17][18].

Enhanced bioavailability through advanced formulation strategies ensures that a greater concentration of Osthol reaches the target tissues, allowing for more effective modulation of these signaling pathways and a more pronounced therapeutic outcome.

Troubleshooting Guides

Issue 1: Low drug loading efficiency in nanoparticle formulations.

Potential Cause Troubleshooting Step
Poor miscibility of Osthol with the polymer. 1. Screen different polymers with varying hydrophilicity/lipophilicity. 2. Optimize the drug-to-polymer ratio. A very high drug load can lead to drug crystallization. 3. Consider using a co-solvent system during nanoparticle preparation to improve initial drug dissolution.
Suboptimal formulation parameters. 1. Systematically optimize parameters such as stirring speed, pH of the aqueous phase, and concentration of surfactants/stabilizers[12]. 2. For emulsion-based methods, ensure efficient homogenization to achieve small and uniform droplets.
Drug precipitation during nanoparticle formation. 1. Increase the concentration of the stabilizing agent. 2. Modify the rate of addition of the organic phase to the aqueous phase to control the precipitation process.

Issue 2: Physical instability of amorphous solid dispersions (recrystallization).

Potential Cause Troubleshooting Step
Inappropriate polymer selection. 1. Select a polymer that has good miscibility with Osthol and a high glass transition temperature (Tg) to reduce molecular mobility[6][19]. 2. Polymers capable of forming hydrogen bonds with Osthol can enhance stability[19].
High drug loading. 1. Reduce the drug-to-polymer ratio. Higher polymer content can better stabilize the amorphous drug[20].
Exposure to high temperature and humidity. 1. Store the solid dispersion in a cool, dry place, preferably with a desiccant. 2. Incorporate a moisture-protective secondary packaging.

Issue 3: Inconsistent particle size and high polydispersity index (PDI) in liposomal formulations.

Potential Cause Troubleshooting Step
Inefficient homogenization. 1. After hydration of the lipid film, use extrusion through polycarbonate membranes with defined pore sizes to obtain a uniform size distribution[9][21]. 2. Optimize the number of extrusion cycles.
Aggregation of liposomes. 1. Ensure the zeta potential is sufficiently high (positive or negative) to induce electrostatic repulsion between particles. 2. Incorporate PEGylated lipids into the formulation to provide steric stabilization.
Improper lipid film formation. 1. Ensure the organic solvent is completely removed to form a thin, uniform lipid film. A thick or non-uniform film can lead to heterogeneous liposome formation upon hydration[22].

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of Osthol following oral administration of different formulations in rats.

FormulationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Fold Increase in AUC (compared to pure Osthol)Reference
Pure Osthol 1300.733.705.35-[23]
Solid Dispersion (with Plasdone S-630) 100~5-fold higher than powderSignificantly decreased~1.4-fold higher than powder1.4[4]
PBCA Nanoparticles 500.810.54.883.3 (relative to free osthol)[12][13][14]

Experimental Protocols

1. Preparation of Osthol Solid Dispersion by Hot-Melt Extrusion

This protocol is adapted from a study that successfully enhanced the dissolution and bioavailability of Osthol[4][24].

  • Materials: Osthol, Plasdone S-630 (or another suitable polymer like HPMC-E5, Eudragit EPO, Soluplus).

  • Preparation of Physical Mixture: Accurately weigh Osthol and the polymer (e.g., in a 1:6 drug-to-polymer ratio) and mix them thoroughly using a mortar and pestle.

  • Hot-Melt Extrusion:

    • Set the temperature profile of the extruder. For example, for a twin-screw extruder, the temperatures of the feeding zone, compression zone, and die can be set to 120°C, 150°C, and 160°C, respectively.

    • Set the screw speed (e.g., 100 rpm).

    • Feed the physical mixture into the extruder at a constant rate.

  • Cooling and Milling: Collect the extrudate and allow it to cool to room temperature. Mill the extrudate into a fine powder using a grinder or a mortar and pestle.

  • Sieving and Storage: Sieve the powder to obtain a uniform particle size and store it in a desiccator until further use.

2. Preparation of Osthol-Loaded Liposomes by Thin-Film Hydration

This is a common and straightforward method for preparing liposomes[9][21][22][25].

  • Materials: Osthol, Soy phosphatidylcholine (SPC), Cholesterol, Chloroform, Methanol.

  • Lipid Film Formation:

    • Dissolve accurately weighed amounts of Osthol, SPC, and cholesterol in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40°C).

    • Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of residual solvent. A thin, uniform lipid film should be formed on the inner wall of the flask.

  • Hydration:

    • Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Repeat the extrusion process 10-15 times.

  • Purification and Storage: Remove the unencapsulated Osthol by centrifugation or dialysis. Store the final liposomal suspension at 4°C.

Visualizations

Experimental_Workflow_for_Nanoparticles cluster_prep Preparation of Organic Phase cluster_aq Preparation of Aqueous Phase Osthol Osthol Mix1 Dissolve Osthol->Mix1 Polymer Polymer (e.g., PBCA) Polymer->Mix1 Solvent Organic Solvent Solvent->Mix1 Emulsification Emulsification (e.g., High-Speed Stirring) Mix1->Emulsification Stabilizer Stabilizer (e.g., Poloxamer) Mix2 Dissolve Stabilizer->Mix2 Water Water Water->Mix2 Mix2->Emulsification Solvent_Evaporation Solvent Evaporation Emulsification->Solvent_Evaporation Formation of Nano-emulsion Nanoparticles Nanoparticles Solvent_Evaporation->Nanoparticles Nanoparticle Suspension Purification Purification (e.g., Centrifugation) Nanoparticles->Purification Final_Product Osthol-Loaded Nanoparticles Purification->Final_Product

Experimental workflow for preparing Osthol-loaded nanoparticles.

Osthol_Signaling_Pathways cluster_wnt Wnt/β-catenin Pathway (Osteogenesis) cluster_rankl RANKL/RANK Pathway (Osteoclastogenesis) Wnt Wnt Ligands BetaCatenin β-catenin Wnt->BetaCatenin activates BMP2 BMP-2 BetaCatenin->BMP2 upregulates GSK3B GSK-3β GSK3B->BetaCatenin inhibits degradation Osteoblast Osteoblast Differentiation & Bone Formation BMP2->Osteoblast RANKL RANKL RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 recruits NFkB_MAPK NF-κB & MAPK Pathways TRAF6->NFkB_MAPK activates NFATc1 NFATc1 NFkB_MAPK->NFATc1 activates Osteoclast Osteoclastogenesis NFATc1->Osteoclast Osthol Osthol Osthol->Wnt upregulates Osthol->RANKL inhibits

Modulation of Wnt/β-catenin and RANKL signaling by Osthol.

References

Addressing stability issues of Osthol hydrate in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues of Osthol hydrate in solution during their experiments.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Aqueous Solution

Symptoms:

  • Loss of biological activity in your assay.

  • Appearance of unknown peaks and a decrease in the this compound peak in HPLC analysis over a short period.

  • Visible changes in the solution, such as color change or precipitation.

Possible Causes and Solutions:

CauseRecommended Solution
pH-mediated Hydrolysis Osthol is known to be unstable in extreme pH environments. Maintain the pH of your solution within a neutral range (pH 6.8-7.4) for optimal stability. Use appropriate buffer systems to maintain a stable pH.[1]
Oxidation Exposure to air can lead to oxidative degradation.[1] Prepare solutions fresh and use them immediately. If storage is necessary, purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the this compound and store the solution in a tightly sealed container. Consider adding antioxidants if compatible with your experimental setup.[1]
Photodegradation Osthol is susceptible to degradation upon exposure to light, particularly UV radiation.[1][2] Protect your solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil.[1] Conduct experiments under subdued lighting conditions whenever possible.
Metabolic Degradation (In Vitro Models) In cell-based assays or when using systems containing metabolic enzymes (e.g., liver microsomes), Osthol can be rapidly metabolized.[3][4] Be aware that studies have shown over 80% of Osthol can be metabolized within 20 minutes in a phase I metabolic reaction system.[4] For such experiments, consider shorter incubation times or the use of metabolic inhibitors if the study design allows.
Issue 2: Poor Solubility and Precipitation of this compound

Symptoms:

  • Difficulty in dissolving this compound in aqueous buffers.

  • Formation of a precipitate in the stock solution or during dilution.

Possible Causes and Solutions:

CauseRecommended Solution
Low Aqueous Solubility Osthol has very low solubility in water (approximately 12.0 mg/L at 30°C).[2] For aqueous solutions, it is recommended to first dissolve Osthol in an organic solvent such as DMSO, DMF, or ethanol and then dilute it with the aqueous buffer of choice.[5][6] A stock solution can be prepared in DMSO or DMF at a concentration of approximately 25 mg/mL.[5] For a 1:3 solution of DMF:PBS (pH 7.2), the solubility is approximately 0.25 mg/ml.[5]
Solvent Choice and Concentration The choice of organic co-solvent and its final concentration can affect solubility and may be toxic to cells. Always prepare a vehicle control in your experiments. It is not recommended to store aqueous solutions of Osthol for more than one day.[5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound powder?

A1: As a crystalline solid, Osthol is stable for at least four years when stored at -20°C.[5] It is important to protect it from light and moisture.

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare stock solutions in organic solvents like DMSO, DMF, or ethanol.[5] The solubility in ethanol is approximately 20 mg/ml, and in DMSO and DMF, it is around 25 mg/ml.[5] For cell-based assays, ensure the final concentration of the organic solvent is not toxic to the cells.

Q3: For how long is an aqueous working solution of this compound stable?

A3: Aqueous solutions of Osthol are not recommended for storage for more than one day due to its limited stability.[5] It is always best to prepare fresh working solutions for your experiments.

Q4: What are the major degradation products of Osthol?

A4: The primary degradation pathways for Osthol are metabolism-driven, leading to metabolites such as desmethyl-osthol and various isomers of dehydro-osthol through processes like demethylation and hydroxylation.[4][7][8]

Q5: What analytical methods can be used to assess the stability of my this compound solution?

A5: A straightforward and sensitive method for analyzing Osthol and its metabolites is reversed-phase high-performance liquid chromatography (HPLC) with UV detection.[3][4] For more detailed identification of metabolites, LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) can be used.[3][4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile, anhydrous DMSO or DMF to achieve the desired concentration (e.g., 25 mg/mL).

  • Vortex the tube until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in amber-colored, tightly sealed vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: HPLC Method for Osthol Quantification

This protocol is based on a validated method for the analysis of Osthol.[4]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% phosphoric acid).[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: 322 nm.[2]

  • Internal Standard: Umbelliferone can be used as an internal standard.[4]

  • Procedure:

    • Prepare a calibration curve using known concentrations of Osthol.

    • Prepare your samples by diluting them in the mobile phase.

    • Inject the samples and the standards into the HPLC system.

    • Quantify the amount of Osthol in your samples by comparing the peak area to the calibration curve.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Stability Analysis cluster_storage Storage Considerations prep_start Weigh this compound prep_dissolve Dissolve in Organic Solvent (e.g., DMSO) prep_start->prep_dissolve prep_dilute Dilute with Aqueous Buffer prep_dissolve->prep_dilute exp_run Perform Experiment (e.g., cell treatment) prep_dilute->exp_run Use Immediately storage_light Protect from Light prep_dilute->storage_light storage_temp Control Temperature prep_dilute->storage_temp storage_ox Minimize Oxygen prep_dilute->storage_ox analysis_sample Collect Samples at Time Points exp_run->analysis_sample analysis_hplc Analyze by HPLC analysis_sample->analysis_hplc analysis_quantify Quantify Osthol Concentration analysis_hplc->analysis_quantify

Caption: Experimental workflow for preparing and analyzing the stability of this compound solutions.

degradation_pathway cluster_factors Degradation Factors cluster_products Degradation Products osthol This compound prod_desmethyl Desmethyl-osthol osthol->prod_desmethyl Demethylation prod_dehydro Dehydro-osthol Isomers osthol->prod_dehydro Hydroxylation prod_other Other Metabolites osthol->prod_other Glucuronidation factor_ph Extreme pH factor_ph->osthol factor_light Light (UV) factor_light->osthol factor_oxygen Oxygen factor_oxygen->osthol factor_enzymes Metabolic Enzymes factor_enzymes->osthol

Caption: Factors influencing the degradation of this compound and its major degradation products.

References

Technical Support Center: Optimizing Osthol Hydrate Extraction from Fructus Cnidii

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of osthol hydrate extraction from Fructus Cnidii. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is osthole and why is it extracted from Fructus Cnidii?

A1: Osthole is a natural coumarin derivative found in several medicinal plants, with a particularly high concentration in Fructus Cnidii (the dried fruit of Cnidium monnieri).[1][2] It is of significant interest to researchers due to its wide range of biological activities, including anti-inflammatory, neuroprotective, antitumor, and cardiovascular protective effects.[1][3]

Q2: What are the common methods for extracting osthole from Fructus Cnidii?

A2: Several methods have been developed for osthole extraction. The most common is organic solvent extraction using ethanol or methanol.[1][4] Other advanced methods include microwave-assisted extraction, supercritical CO2 extraction, ultrasonic-assisted extraction, and enzyme-assisted extraction.[1]

Q3: What factors primarily influence the yield of osthole extraction?

A3: The key factors that significantly impact the extraction yield of osthole are the choice of solvent and its concentration, the extraction time, the extraction temperature, and the ratio of the solvent to the solid plant material (liquid-solid ratio).[4][5]

Q4: What is the expected yield of osthole from Fructus Cnidii?

A4: The yield of osthole can vary depending on the extraction method and the quality of the plant material.[6] Optimized methods have reported yields as high as 15.0 mg/g of the dried sample.[5][7][8][9]

Q5: How can I confirm the identity and purity of the extracted osthole?

A5: High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS) are standard techniques used to identify and determine the purity of osthole in the extract.[4] Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be used to confirm the chemical structure.[10]

Troubleshooting Guide

Problem 1: Low Osthole Extraction Yield

Possible Cause Suggested Solution
Inappropriate Solvent or Concentration The polarity of the solvent is crucial. Studies have shown that high concentrations of methanol (around 97.7%) or ethanol (around 75.8%) can provide optimal yields.[4][7] Aqueous alcoholic solutions have also been shown to be efficient.[6]
Suboptimal Extraction Time Extraction time needs to be optimized. For methanol reflux, a 1-hour extraction can be effective.[4] For other methods, times may vary, for instance, a 30.3-minute extraction with methanol has been reported as optimal in one study.[7][8]
Incorrect Liquid-to-Solid Ratio A low solvent volume may not be sufficient to extract all the osthole. A ratio of 14:1 (v/w) of methanol to plant material has been shown to be effective.[4] Another study found an optimal ratio of 1500 mg of sample to 10 ml of solvent.[7][8]
Inadequate Extraction Temperature Temperature can influence extraction efficiency. For methanol reflux, a temperature of 64°C has been found to be optimal.[4]
Poor Quality of Fructus Cnidii The osthole content in the raw material can vary significantly.[6] Ensure you are using high-quality, properly identified, and well-stored plant material.

Problem 2: Degradation of Osthole During Extraction or Storage

Possible Cause Suggested Solution
High Temperatures Osthole may be sensitive to high temperatures over prolonged periods. Consider using methods that allow for lower extraction temperatures, such as ultrasonic-assisted extraction or vacuum reflux. When concentrating the extract, use reduced pressure to lower the boiling point of the solvent. A study suggests concentrating the crude extract solution at a temperature below 60°C.[11]
Exposure to Light Coumarins can be light-sensitive. Protect your extracts and isolated compounds from direct light by using amber-colored glassware or by covering the containers with aluminum foil.
Presence of Oxidizing Agents Ensure solvents are free from peroxides and store the final product under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage.

Problem 3: Co-extraction of Impurities

| Possible Cause | Suggested Solution | | Non-selective Solvent | While effective for osthole, solvents like methanol and ethanol will also extract other compounds. | | Lack of a Purification Step | The initial crude extract will contain various phytochemicals. Further purification is necessary. | | Inefficient Purification Technique | A single purification step may not be sufficient. | | Solution | After obtaining the crude extract, employ chromatographic techniques for purification. Column chromatography is a common method.[6] For higher purity, semi-preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be utilized.[10] |

Data Presentation: Comparison of Optimized Extraction Parameters

The following tables summarize quantitative data from various studies on optimizing osthole extraction.

Table 1: Optimized Parameters for Methanol-Based Extraction

Parameter Study 1 [5][7][8][9]Study 2 [4]
Solvent Concentration 97.7% Methanol75.8% Methanol
Extraction Time 30.3 minutes1 hour
Liquid-to-Solid Ratio 1500 mg / 10 mL14:1 (v/w)
Temperature Not specified (likely reflux)64 °C
Reported Yield 15.0 mg/g14.66% (146.6 mg/g) - Note: High yield may be due to calculation method or material quality.

Table 2: Overview of Various Extraction Methods and Reported Yields

Extraction Method Key Conditions Reported Yield Reference
Organic Solvent Extraction (Ethanol) 6 times volume of 95% ethanol, extracted for 1.5 hours, 3 times.95.74% (relative yield)[1]
Ultrasonic-Assisted Extraction Combined with a surfactant.-[1]
Enzyme-Assisted Extraction (Pectinase) 0.2 mg/mL pectinase, pH 6.0, 35°C for 2 min.18.11 mg/g[12]

Experimental Protocols

Protocol 1: Methanol Reflux Extraction (Optimized)

This protocol is based on the findings of a study that optimized methanol reflux extraction for large-scale production.[4]

  • Preparation of Plant Material: Grind dried Fructus Cnidii to a coarse powder.

  • Extraction Setup: Place the powdered material in a round-bottom flask. Add 75.8% methanol at a liquid-to-solid ratio of 14:1 (v/w).

  • Reflux: Connect a reflux condenser to the flask and heat the mixture to 64°C. Maintain the reflux for 1 hour.

  • Filtration: After cooling, filter the mixture to separate the extract from the solid residue.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude osthole extract.

  • Purification: Further purify the crude extract using column chromatography or preparative HPLC.

Protocol 2: Enzyme-Assisted Extraction

This protocol utilizes enzymes to break down the plant cell wall, potentially increasing extraction efficiency.[12]

  • Preparation of Plant Material: Grind dried Fructus Cnidii to a fine powder.

  • Enzymatic Treatment: Suspend the powder in a suitable buffer at pH 6.0. Add a 0.2 mg/mL pectinase solution.

  • Incubation: Incubate the mixture at 35°C for 2 minutes.

  • Extraction: Proceed with a standard solvent extraction method (e.g., using ethanol).

  • Filtration and Concentration: Follow the same steps as in Protocol 1 to obtain the crude extract.

  • Purification: Purify the crude extract as required.

Visualizations

Osthole_Extraction_Workflow cluster_preparation Material Preparation cluster_extraction Extraction cluster_separation Separation cluster_purification Purification cluster_analysis Analysis & Final Product start Fructus Cnidii grinding Grinding start->grinding extraction Solvent Extraction (e.g., Methanol Reflux) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Reduced Pressure) filtration->concentration purification Chromatography (e.g., HPLC, Column) concentration->purification analysis Purity & Identity Check (HPLC, MS, NMR) purification->analysis final_product Pure Osthole Hydrate analysis->final_product Troubleshooting_Low_Yield cluster_parameters Check Extraction Parameters cluster_material Assess Raw Material cluster_optimization Optimization Strategy start Low Osthole Yield solvent Solvent Type & Concentration start->solvent Is it optimal? time Extraction Time start->time Is it optimal? ratio Liquid-Solid Ratio start->ratio Is it optimal? temp Temperature start->temp Is it optimal? quality Quality of Fructus Cnidii start->quality Is it high quality? optimize Systematically Optimize Each Parameter solvent->optimize time->optimize ratio->optimize temp->optimize quality->optimize

References

Troubleshooting peak tailing in Osthol hydrate HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of Osthol hydrate.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my this compound analysis?

A1: Peak tailing is a phenomenon in HPLC where the peak asymmetry factor is greater than one, resulting in a distorted peak with a "tail". An ideal chromatographic peak is symmetrical, often described as a Gaussian peak.[1] Peak tailing is problematic as it can lead to inaccurate peak integration and quantification, reduced resolution between closely eluting peaks, and decreased analytical sensitivity.[2]

Q2: What are the common causes of peak tailing in reversed-phase HPLC analysis of coumarins like this compound?

A2: The primary causes of peak tailing for compounds like this compound in reversed-phase HPLC include:

  • Secondary Interactions: Interactions between the analyte and residual silanol groups on the silica-based column packing are a major contributor to peak tailing.[3] These interactions are more pronounced for polar and basic compounds.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of the analyte or the silanol groups on the column, causing secondary interactions and peak tailing.[4] For coumarins, an acidic mobile phase is often used to suppress the ionization of silanol groups.[5]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion and tailing.[4]

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites and leading to increased peak tailing.[6]

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.[7]

Q3: What are the key chemical properties of this compound that I should consider for HPLC analysis?

Troubleshooting Guide: Peak Tailing in this compound HPLC Analysis

This guide provides a systematic approach to diagnosing and resolving peak tailing issues in your this compound HPLC analysis.

Diagram: Troubleshooting Workflow for Peak Tailing

G A Peak Tailing Observed B Check for Obvious Issues: - All peaks tailing? - Only Osthol peak tailing? A->B C All Peaks Tailing: Suspect System/Column Issue B->C All D Only Osthol Peak Tailing: Suspect Method/Sample Issue B->D Only Osthol E System Check: - Check for leaks - Minimize extra-column volume - Inspect column for voids C->E F Method Optimization: - Adjust mobile phase pH - Optimize organic modifier % - Use end-capped column D->F G Sample Preparation: - Check sample solvent - Dilute sample D->G H Problem Resolved E->H Resolved I If tailing persists, consider: - New column - Different stationary phase E->I Not Resolved F->H Resolved F->I Not Resolved G->H Resolved G->I Not Resolved

Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.

Step-by-Step Troubleshooting

1. Evaluate the Chromatogram

  • Question: Are all peaks tailing, or just the this compound peak?

    • All peaks tailing: This often points to a problem with the HPLC system or the column itself.[10] Proceed to Step 2: System and Column Checks .

    • Only the this compound peak is tailing: This suggests a chemical interaction between this compound and the stationary phase, or an issue with the mobile phase or sample preparation. Proceed to Step 3: Method and Sample Optimization .

2. System and Column Checks

  • Action: Inspect for leaks in the system, particularly at fittings.

  • Action: Minimize extra-column volume by using tubing with a small internal diameter and keeping the length as short as possible.[7]

  • Action: Check the column for physical signs of degradation, such as voids at the column inlet. If a void is suspected, reversing and flushing the column (if the manufacturer's instructions permit) may help.

  • Action: If the column is old or has been used extensively, consider replacing it.[4]

3. Method and Sample Optimization

  • Mobile Phase pH Adjustment:

    • Rationale: The interaction between this compound and residual silanol groups on the column is a likely cause of tailing. Lowering the pH of the mobile phase can suppress the ionization of these silanol groups, reducing secondary interactions.

    • Recommendation: Published methods for Osthol often use an acidic modifier.[5] If you are not already using one, add a small amount of a weak acid like acetic acid or formic acid to your mobile phase (e.g., 0.1-0.4%).[5] Aim for a pH that is at least 2 units away from the pKa of the analyte and the silanols.[11]

  • Organic Modifier Concentration:

    • Rationale: The strength of the organic solvent in the mobile phase affects retention and peak shape.

    • Recommendation: Try slightly increasing the percentage of the organic modifier (e.g., acetonitrile or methanol). This can sometimes improve peak symmetry.[4]

  • Use of an End-Capped Column:

    • Rationale: End-capped columns have fewer accessible silanol groups, which minimizes unwanted secondary interactions.

    • Recommendation: If you are not already using one, switch to a high-quality, end-capped C18 column.

  • Sample Dilution:

    • Rationale: Injecting too much sample can overload the column and cause peak distortion.[4]

    • Recommendation: Dilute your sample and re-inject. If the peak shape improves, column overload was a contributing factor.

  • Sample Solvent:

    • Rationale: The solvent in which your sample is dissolved can affect peak shape.

    • Recommendation: Ideally, dissolve your this compound standard and samples in the initial mobile phase composition. If a stronger solvent is used for dissolution, inject a smaller volume.[11]

Experimental Protocol: HPLC Analysis of this compound

This protocol is a general guideline based on published methods and should be optimized for your specific instrumentation and application.

1. Materials and Reagents

  • This compound reference standard

  • HPLC-grade acetonitrile or methanol

  • HPLC-grade water

  • Glacial acetic acid or formic acid (HPLC grade)

  • 0.45 µm syringe filters

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size), preferably end-capped

3. Chromatographic Conditions

ParameterRecommended Condition
Mobile Phase Acetonitrile (or Methanol) and water with 0.4% acetic acid (e.g., 65:35 v/v)[5]
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled at 25-30 °C
Detection Wavelength 322 nm[5]
Injection Volume 10-20 µL

4. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol or acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure there are no interfering peaks.

  • Inject the working standard solutions to generate a calibration curve.

  • Inject the prepared samples.

  • After the analysis, flush the column with a high percentage of organic solvent (e.g., 80-90% acetonitrile or methanol) to remove any strongly retained compounds. Store the column in an appropriate solvent as recommended by the manufacturer.

References

Technical Support Center: Investigating Potential Off-Target Effects of Osthol Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Osthol hydrate in cellular models.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and pathways affected by this compound?

A1: this compound is a coumarin derivative with a range of reported biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. It is known to modulate several key signaling pathways, including:

  • PI3K/Akt Pathway: Inhibition of this pathway is frequently observed, impacting cell survival and proliferation.

  • MAPK Pathway (ERK, JNK, p38): Modulation of MAPK signaling has been implicated in its various cellular effects.

  • NF-κB Pathway: this compound can suppress the activation of NF-κB, a critical regulator of inflammation and cell survival.

Given its interaction with these broad and crucial signaling cascades, there is a potential for off-target effects that should be carefully considered during experimental design and data interpretation.

Q2: I am observing unexpected cytotoxicity in my cell line when treated with this compound. What could be the cause?

A2: Unexpected cytotoxicity can stem from several factors:

  • Off-target effects: this compound's modulation of essential pathways like PI3K/Akt and MAPK could lead to unintended toxicity in certain cell lines.

  • Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic to your cells. It is recommended to keep the final DMSO concentration below 0.5%.

  • Compound stability and solubility: this compound is practically insoluble in water and is typically dissolved in DMSO or ethanol. Poor solubility can lead to precipitation or aggregation in aqueous culture media, which can cause non-specific cellular stress and toxicity. Refer to the troubleshooting guide below for addressing solubility issues.

  • Contamination: Always ensure your cell cultures are free from microbial contamination.

Q3: My experimental results with this compound are inconsistent. What are some potential reasons?

A3: Inconsistent results are a common challenge in cell-based assays. For this compound, consider the following:

  • Compound handling: Ensure consistent and fresh preparation of this compound stock solutions. Avoid repeated freeze-thaw cycles. Due to its hydrophobic nature, ensure thorough mixing when diluting into aqueous media.

  • Cellular context: The effects of this compound can be highly cell-type specific. The expression levels of its potential on- and off-targets will vary between different cell lines.

  • Assay-dependent interference: As a natural product, this compound may interfere with certain assay technologies. For example, some natural products can be autofluorescent, which can interfere with fluorescence-based readouts.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Cellular Phenotype
  • Problem: The observed cellular response (e.g., changes in morphology, proliferation, or viability) is not consistent with the expected on-target effect or varies significantly between experiments.

  • Potential Cause: Off-target effects, compound instability, or experimental variability.

  • Troubleshooting Steps:

StepActionRationale
1 Confirm On-Target Engagement Perform a Cellular Thermal Shift Assay (CETSA) to verify that this compound is engaging its intended target in your cellular model.
2 Use a Structurally Unrelated Inhibitor If a known on-target is being studied, use an inhibitor with a different chemical scaffold that targets the same protein to see if the phenotype is recapitulated.
3 Dose-Response Analysis Conduct a detailed dose-response curve. A clear and potent dose-dependent effect that aligns with the IC50 for the primary target suggests on-target activity.
4 Orthogonal Assays Validate key findings using a different assay that measures a distinct downstream event of the intended target.
5 Control for Compound Stability Prepare fresh dilutions of this compound for each experiment from a recently prepared stock solution. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment.
Issue 2: High Background or Assay Interference
  • Problem: High background signal or erratic readings in plate-based assays (e.g., fluorescence, luminescence).

  • Potential Cause: Intrinsic properties of this compound or its interaction with assay components.

  • Troubleshooting Steps:

StepActionRationale
1 Run Compound-Only Controls In a cell-free version of your assay, test this compound at the concentrations used in your experiment to check for direct effects on the assay reagents or signal.
2 Assess Autofluorescence If using a fluorescence-based assay, examine cells treated with this compound under a microscope using the same filter sets to check for autofluorescence.
3 Consider Alternative Assay Formats If interference is suspected, switch to a different detection method (e.g., from fluorescence to luminescence or a label-free method).
4 Optimize Reagent Concentrations Titrate the concentrations of your detection reagents to improve the signal-to-noise ratio.

Experimental Protocols

Protocol 1: Western Blot Analysis of PI3K/Akt and MAPK Signaling

This protocol allows for the assessment of the phosphorylation status of key proteins in the PI3K/Akt and MAPK signaling pathways.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time.

  • Cell Lysis:

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of Akt, ERK, JNK, and p38 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Cell Transfection:

    • Seed cells in a 24-well plate.

    • Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • This compound Treatment and Stimulation:

    • After 24 hours, pre-treat the cells with this compound or vehicle control for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS.

    • Lyse the cells using the passive lysis buffer provided with your dual-luciferase assay kit.

    • Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Compare the normalized luciferase activity in this compound-treated cells to the vehicle-treated control.

Visualizations

Experimental_Workflow_Troubleshooting cluster_start Start: Unexpected Cellular Phenotype cluster_validation Initial Validation cluster_investigation Further Investigation cluster_controls Control Experiments cluster_conclusion Conclusion start Unexpected or Inconsistent Cellular Phenotype Observed dose_response Perform Dose-Response Curve start->dose_response confirm_target Confirm On-Target Engagement (e.g., CETSA) start->confirm_target solubility_check Check Compound Solubility and Stability in Media start->solubility_check secondary_inhibitor Use Structurally Unrelated Inhibitor dose_response->secondary_inhibitor confirm_target->secondary_inhibitor orthogonal_assay Validate with Orthogonal Assay secondary_inhibitor->orthogonal_assay on_target Phenotype is Likely On-Target orthogonal_assay->on_target If phenotype is consistent off_target Phenotype is Likely Off-Target or Artifact orthogonal_assay->off_target If phenotype is inconsistent solvent_control Verify Solvent Toxicity solubility_check->solvent_control solvent_control->off_target

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Osthol This compound PI3K PI3K Osthol->PI3K Inhibits ERK ERK Osthol->ERK Modulates JNK JNK Osthol->JNK Modulates p38 p38 Osthol->p38 Modulates IKK IKK Osthol->IKK Inhibits Akt Akt PI3K->Akt Cellular_Effects Cellular Effects (Proliferation, Survival, Inflammation) Akt->Cellular_Effects ERK->Cellular_Effects JNK->Cellular_Effects p38->Cellular_Effects NFkB NF-κB IKK->NFkB NFkB->Cellular_Effects

Caption: Known signaling pathways modulated by this compound.

Refining the Dose-Response Curve for Osthol Hydrate in Bioassays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the dose-response curve for Osthol hydrate in various bioassays. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro bioassays?

A1: this compound is sparingly soluble in aqueous buffers. Therefore, it is recommended to first dissolve it in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF) to create a stock solution. The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.

Q2: I am observing precipitation of this compound in my cell culture medium. What should I do?

A2: Precipitation can occur if the final concentration of this compound exceeds its solubility limit in the culture medium. To address this, you can try the following:

  • Lower the final concentration: If your experimental design allows, reduce the highest concentration of this compound being tested.

  • Increase the solvent concentration: If you are using a very low percentage of organic solvent, a slight increase (while staying within non-toxic limits for your cell line) might help improve solubility.

  • Prepare fresh dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment, as prolonged storage of diluted solutions in aqueous media can lead to precipitation.

  • Sonication: Briefly sonicating the final diluted solution before adding it to the cells may help in dissolving any micro-precipitates.

Q3: My dose-response curve is not sigmoidal. What are the possible reasons?

A3: A non-sigmoidal dose-response curve can arise from several factors:

  • Inappropriate concentration range: The tested concentrations may be too high or too low to capture the full sigmoidal response. Conduct a wider range of concentrations in your next experiment.

  • Compound instability: this compound might not be stable over the entire duration of your assay. Consider reducing the incubation time if possible.

  • Assay interference: At high concentrations, this compound might interfere with the assay components. For example, it could have inherent color or fluorescence that affects absorbance or fluorescence readings. Always include a "compound only" control (without cells) to check for such interference.

  • Cellular mechanisms: The biological response to this compound might not follow a simple dose-dependent inhibition or activation, potentially involving multiple targets or biphasic responses.

Q4: How can I be sure that the observed effect is due to this compound and not the solvent?

A4: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound as is present in the highest concentration of the compound tested. This allows you to differentiate the effects of the compound from any potential effects of the solvent itself.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicates - Inconsistent cell seeding- Pipetting errors- Uneven compound distribution- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Mix the plate gently by tapping or using an orbital shaker after adding the compound.
"Bottom" of the curve does not plateau at 0% - Incomplete cell death at the highest concentration- Assay background noise- Increase the highest concentration of this compound.- Subtract the average background reading from all data points.
"Top" of the curve does not plateau at 100% - Basal level of cell death in the control- Solvent toxicity- Normalize the data to the vehicle control (set as 100%).- Ensure the solvent concentration is not causing cytotoxicity.
Unexpected cell morphology changes - Contamination- High concentration of this compound causing stress- Check for microbial contamination.- Observe cells at multiple time points and concentrations to identify the onset of morphological changes.

Data Presentation: IC50 Values of Osthol in Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Osthol observed in different cancer cell lines, as reported in various studies. These values can serve as a reference for designing dose-response experiments.

Cell LineCancer TypeIC50 (µM)Citation
FaDuHead and Neck Squamous Cell Carcinoma122.35 (24h), 93.36 (48h)[1]
Tca8113Tongue CancerConcentrations of 40, 80, 120, 160 µM/L showed inhibitory effects[1]
HCCC-9810Intrahepatic Cholangiocarcinoma201 (24h), 159 (48h), 131 (72h)[2]
RBEIntrahepatic Cholangiocarcinoma235 (24h), 153 (48h), 130 (72h)[2]
HeLaCervical Cancer45.01 ± 3.91[1]
Me-180Cervical Cancer88.95 ± 0.13[1]
MDA-MB-231Breast Cancer24.2 µg/ml (48h)[1]
MDA-MB-231BOBreast Cancer (Bone Metastatic)6.8 µg/ml (48h)[1]
MCF-7Breast Cancer123.9 µg/ml (48h)[1]
SKNMCNeuroblastoma28.81 ± 0.79[3]
PC3Prostate Cancer20.08 ± 2.1[3]
H1299Non-small Cell Lung Cancer58.43 ± 4.08[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the effect of this compound on cell viability.

Materials:

  • This compound

  • DMSO (or other suitable solvent)

  • Cell culture medium appropriate for the cell line

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control with the same final DMSO concentration.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

Experimental Workflow for Dose-Response Bioassay

experimental_workflow Experimental Workflow for a Dose-Response Bioassay cluster_prep Preparation cluster_exp Experiment cluster_readout Readout cluster_analysis Analysis prep_cells Prepare Cell Suspension seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate prep_compound Prepare this compound Dilutions add_compound Add Compound/Vehicle to Wells prep_compound->add_compound seed_plate->add_compound incubation Incubate for 24-72h add_compound->incubation add_reagent Add Assay Reagent (e.g., MTT) incubation->add_reagent read_plate Read Plate (e.g., Absorbance) add_reagent->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 pi3k_akt_pathway Osthol's Inhibition of the PI3K/Akt Signaling Pathway Osthol This compound PI3K PI3K Osthol->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation mapk_nfkb_pathway Osthol's Inhibition of the MAPK/NF-κB Signaling Pathway Osthol This compound MAPK MAPK (p38, JNK, ERK) Osthol->MAPK Inhibits IKK IKK Osthol->IKK Inhibits Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->MAPK Stimulus->IKK NFkB NF-κB MAPK->NFkB IkB IκB IKK->IkB Phosphorylates & Inhibits IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation

References

Technical Support Center: Mitigating Osthol Hydrate-Induced Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Osthol hydrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize this compound-induced cytotoxicity in normal cells during your experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound cytotoxic to normal, non-cancerous cells?

A1: Yes, while this compound often exhibits selective cytotoxicity towards cancer cells, it can also affect normal cells, particularly at higher concentrations. The half-maximal inhibitory concentration (IC50) of Osthol varies significantly depending on the normal cell type. For instance, the IC50 for normal breast epithelial cells (MCF-10A) has been reported to be as high as 8944.0 μg/ml, indicating low cytotoxicity.[1][2] In contrast, normal buccal mucosal fibroblasts have shown IC50 values in the range of 73.1 to 83.9 μM.[3] It is crucial to determine the IC50 for the specific normal cell line used in your experiments.

Q2: How can I reduce the cytotoxic effects of this compound on my normal cell lines?

A2: Several methods can be employed to decrease this compound's toxicity to normal cells:

  • Metabolic Inhibition: The metabolic activation of Osthol by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP1A2, has been linked to its hepatotoxicity.[4] Pre-treatment of primary hepatocytes with CYP inhibitors like 1-aminobenzotriazole or ketoconazole has been shown to reduce susceptibility to Osthol-induced cytotoxicity.[4]

  • Drug Delivery Systems: Encapsulating this compound in nanoparticle or hydrogel-based delivery systems can potentially reduce systemic toxicity to normal cells by controlling its release and improving its therapeutic index.

  • Structural Modification: The synthesis of Osthol derivatives can yield compounds with improved anticancer activity and reduced toxicity to normal cells. For example, certain dihydropyrimidinone analogs of Osthol have been developed that show cytotoxicity to cancer cells while having a reported IC50 of 68.8 µM in the fR-2 normal cell line.[5]

Q3: What is the general range of Osthol's IC50 values in normal versus cancer cells?

A3: Osthol generally displays a higher IC50 value in normal cells compared to cancer cells, indicating greater selectivity for cancer cells. For example, the IC50 for the normal breast cell line MCF-10A was 8944.0 µg/ml, whereas for the breast cancer cell lines MDA-MB-231 and MCF-7, the IC50 values were 24.2 µg/ml and 123.9 µg/ml, respectively.[1][2] Similarly, Osthol showed lower cytotoxic effects in primary cultured normal cervical fibroblasts compared to HeLa cells (IC50 of 77.96 µM and 64.94 µM at 24 and 48 hours, respectively).[6]

Troubleshooting Guide

Issue: High Cytotoxicity Observed in Normal Control Cell Lines

Possible Cause 1: Osthol Concentration Too High

  • Solution: Perform a dose-response experiment to determine the IC50 of this compound in your specific normal cell line. Start with a wide range of concentrations to identify a suitable therapeutic window where cancer cells are affected while normal cells remain viable.

Possible Cause 2: Metabolic Activation in Hepatic Cell Models

  • Solution: If you are using primary hepatocytes or other metabolically active liver cell lines, consider co-treatment with a cytochrome P450 inhibitor. Pre-incubation with ketoconazole (a CYP3A4 inhibitor) or 1-aminobenzotriazole (a broad-spectrum CYP inhibitor) may reduce the formation of toxic metabolites.[4]

Quantitative Data Summary

The following table summarizes the reported IC50 values of Osthol in various normal human cell lines. Note that cytotoxicity is cell-type dependent, and these values should be used as a reference.

Cell LineCell TypeIC50 ValueCitation
MCF-10ANormal Human Breast Epithelial8944.0 µg/ml[1][2]
Normal Cervical FibroblastsPrimary Human Cervical FibroblastsLower cytotoxicity than HeLa cells[6]
BMFs-1Normal Human Buccal Mucosal Fibroblasts83.9 ± 10.8 µM[3]
BMFs-2Normal Human Buccal Mucosal Fibroblasts73.1 ± 9.7 µM[3]
NHEKNormal Human Epidermal KeratinocytesLow toxicity at 0.5 mg/mL (2 mM)[7]
NHDFNormal Human Dermal FibroblastsLow toxicity at 0.5 mg/mL (2 mM)[7]
fR-2SV40 Transformed Normal Breast Epithelial68.8 µM (for a dihydropyrimidinone analog)[5]

Detailed Experimental Protocols

Protocol 1: Determination of IC50 Value using MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell growth in a normal cell line.

  • Cell Seeding: Plate the normal cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Osthol Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the doubling time of the cell line.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the cell viability against the Osthol concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Reduction of Osthol-Induced Hepatotoxicity using a CYP450 Inhibitor

This protocol describes how to use a cytochrome P450 inhibitor to potentially reduce the cytotoxicity of Osthol in primary hepatocytes.

  • Cell Seeding: Plate primary human hepatocytes in a 96-well collagen-coated plate.

  • Inhibitor Pre-treatment: Pre-incubate the cells with a non-toxic concentration of a CYP450 inhibitor (e.g., 1-10 µM ketoconazole for CYP3A4) for 1-2 hours.

  • Osthol Co-treatment: Add various concentrations of this compound to the wells already containing the CYP450 inhibitor.

  • Cytotoxicity Assessment: After the desired incubation time (e.g., 24 or 48 hours), assess cell viability using the MTT assay or another suitable method.

  • Comparison: Compare the IC50 values of Osthol with and without the CYP450 inhibitor to determine if the inhibitor confers a protective effect.

Visualizations

experimental_workflow Experimental Workflow for Assessing Cytotoxicity Reduction cluster_protocol1 Protocol 1: IC50 Determination cluster_protocol2 Protocol 2: Cytotoxicity Reduction p1_s1 Seed Normal Cells p1_s2 Treat with Osthol Concentrations p1_s1->p1_s2 p1_s3 Incubate (24-72h) p1_s2->p1_s3 p1_s4 MTT Assay p1_s3->p1_s4 p1_s5 Calculate IC50 p1_s4->p1_s5 end End Analysis p1_s5->end p2_s1 Seed Normal Cells p2_s2 Pre-treat with CYP Inhibitor p2_s1->p2_s2 p2_s3 Co-treat with Osthol p2_s2->p2_s3 p2_s4 MTT Assay p2_s3->p2_s4 p2_s5 Compare IC50 Values p2_s4->p2_s5 p2_s5->end start Start Experiment start->p1_s1 start->p2_s1

Caption: Workflow for determining Osthol's IC50 and assessing cytotoxicity reduction.

signaling_pathway Hypothesized Pathway for Osthol-Induced Cytotoxicity and Mitigation cluster_cell Normal Cell (e.g., Hepatocyte) cluster_intervention Intervention Strategy cluster_delivery Alternative Strategy Osthol Osthol CYP450 Cytochrome P450 (e.g., CYP3A4, CYP1A2) Osthol->CYP450 Metabolic Activation ReactiveMetabolite Reactive Metabolite CYP450->ReactiveMetabolite CellularDamage Cellular Damage / Apoptosis ReactiveMetabolite->CellularDamage CYP_Inhibitor CYP450 Inhibitor (e.g., Ketoconazole) CYP_Inhibitor->CYP450 Inhibits Nanoparticle Nanoparticle Encapsulation Nanoparticle->Osthol Controlled Release (Reduces Systemic Exposure)

Caption: Osthol's metabolic activation and potential mitigation strategies.

References

Technical Support Center: Enhancing the Anti-inflammatory Effects of Osthol Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in your experiments aimed at enhancing the anti-inflammatory effects of Osthol hydrate through co-administration.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's anti-inflammatory action?

A1: this compound exerts its anti-inflammatory effects primarily by inhibiting key signaling pathways involved in the inflammatory response.[1][2] It has been shown to block the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, specifically p38 and JNK.[1][3] By inhibiting these pathways, Osthol reduces the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-6, IL-1β).[1][4][5]

Q2: Why should co-administration strategies be considered for this compound?

A2: While this compound has demonstrated significant anti-inflammatory properties, its therapeutic potential can be limited by factors such as low bioavailability.[6] Co-administration with other compounds can address this issue and potentially lead to synergistic effects, where the combined anti-inflammatory effect is greater than the sum of the individual effects. This can allow for lower effective doses, reducing the risk of potential side effects.

Q3: Are there any known successful examples of co-administering Osthol with other compounds to enhance its effects?

A3: Yes, studies have shown synergistic effects when Osthol is combined with other natural compounds. For instance, co-administration of Osthol and notopterol has demonstrated a synergistic anti-inflammatory effect in a zebrafish model of Alzheimer's Disease and osteoporosis comorbidity.[7] Another study reported a synergistic anti-apoptotic effect of Matrine and Osthol in a PCV2-infected mouse model, which suggests potential for synergistic action in inflammatory conditions as well.[8]

Q4: What are some promising, yet less explored, candidates for co-administration with this compound?

A4: Based on their mechanisms of action, compounds like glycyrrhizin and paeoniflorin are promising candidates for synergistic anti-inflammatory effects with Osthol. Glycyrrhizin, a major active component of licorice, is known to possess anti-inflammatory properties.[9] Paeoniflorin, a compound from peony, also exhibits significant anti-inflammatory and anti-oxidant effects.[10][11][12] Both compounds target inflammatory pathways that could complement the actions of Osthol. However, further experimental validation is required to confirm synergistic outcomes.

Q5: What are the common challenges encountered when working with this compound in vitro?

A5: A primary challenge is its poor water solubility. This can lead to difficulties in preparing stock solutions and ensuring consistent concentrations in cell culture media, potentially affecting the reproducibility of results. The stability of this compound in aqueous solutions can also be a concern over time.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound in Aqueous Media for In Vitro Assays

  • Symptom: Precipitation or cloudiness observed in the culture medium after adding the this compound stock solution. Inconsistent experimental results.

  • Possible Cause: this compound has low aqueous solubility.

  • Solution:

    • Use of a Co-solvent: Dissolve this compound in a small amount of a biocompatible organic solvent like DMSO before diluting it into the aqueous buffer or culture medium. Ensure the final concentration of the organic solvent is minimal (typically <0.1%) to avoid solvent-induced cellular toxicity.

    • Inclusion Complexes: Consider the use of cyclodextrins to form inclusion complexes, which can significantly enhance the aqueous solubility of Osthol.

    • Sonication: Gentle sonication of the solution after dilution can help in dissolving the compound.

    • pH Adjustment: The solubility of Osthol may be pH-dependent. Experiment with slight adjustments to the pH of the buffer, if permissible for the experimental setup.

Issue 2: Inconsistent Anti-inflammatory Effects in Animal Models

  • Symptom: High variability in the reduction of inflammatory markers (e.g., paw edema, cytokine levels) between individual animals in the same treatment group.

  • Possible Cause: Poor and variable oral bioavailability of this compound.

  • Solution:

    • Formulation Strategies: To improve bioavailability, consider formulating this compound into nanoparticles, solid dispersions, or nanoemulsions.

    • Co-administration with Bioavailability Enhancers: Co-administering this compound with compounds known to enhance bioavailability, such as piperine (an extract from black pepper), can be explored.

    • Route of Administration: Depending on the experimental model, alternative routes of administration like intraperitoneal injection may provide more consistent systemic exposure compared to oral gavage. However, this should be justified based on the research question.

    • Vehicle Selection: The choice of vehicle for administration is critical. Ensure this compound is fully solubilized or uniformly suspended in the vehicle. Common vehicles include corn oil or a solution containing a small percentage of Tween 80.

Issue 3: Lack of Apparent Synergistic Effect in Co-administration Studies

  • Symptom: The combined effect of this compound and a co-administered agent is merely additive, not synergistic.

  • Possible Cause:

    • Suboptimal Dose Ratios: The ratio of this compound to the co-administered drug may not be in the synergistic range.

    • Incompatible Mechanisms of Action: The chosen compounds may not target complementary pathways to produce a synergistic outcome.

    • Pharmacokinetic Interactions: One compound might be affecting the absorption, distribution, metabolism, or excretion of the other in an antagonistic manner.

  • Solution:

    • Dose-Response Matrix Study: Conduct a checkerboard or isobologram analysis by testing various concentrations of both compounds individually and in combination to identify synergistic ratios.

    • Mechanism-Based Selection: Choose co-administered agents with well-understood anti-inflammatory mechanisms that are distinct from but complementary to Osthol's inhibition of NF-κB and MAPK pathways. For example, a compound that targets the inflammasome or promotes the resolution of inflammation could be a good candidate.

    • Pharmacokinetic Profiling: If possible, perform pharmacokinetic studies of the co-administered compounds to understand if there are any significant interactions affecting their systemic exposure.

Data Presentation

Table 1: In Vitro Anti-inflammatory Effects of Osthol

Cell LineInflammatory StimulusOsthol ConcentrationMeasured Parameter% Inhibition / EffectReference
RAW 264.7LPS (1 µg/ml)25, 50, 100 µMNO ProductionConcentration-dependent inhibition[1][4]
RAW 264.7LPS (1 µg/ml)25, 50, 100 µMTNF-α ProductionConcentration-dependent inhibition[1][4]
RAW 264.7LPS (1 µg/ml)25, 50, 100 µMIL-6 ProductionConcentration-dependent inhibition[1][4]
RAW 264.7LPS (1 µg/ml)25, 50, 100 µMPGE2 ProductionConcentration-dependent inhibition[1][4]
BV2 MicrogliaLPS (10 µg/ml)Not specifiedTNF-α, IL-6, IL-1βSignificant reduction[5]
Caco-2LPS150–450 ng/mLIL-1β, -6, -8, TNF-αConcentration-dependent reduction[13]

Table 2: In Vivo Anti-inflammatory Effects of Osthol

Animal ModelDisease InductionOsthol DosageKey FindingsReference
BALB/c MiceDSS-induced colitisNot specifiedReduced weight loss, colon shortening, and DAI score. Decreased serum and colon TNF-α.[1]
MiceCarrageenan-induced paw edemaNot specifiedSignificant reduction in paw edema.[14]
MiceAcetic acid-induced hyperalgesiaED50 = 5.43 mg/kgSignificant decrease in hyperalgesia.[14]

Experimental Protocols

1. In Vitro Anti-inflammatory Assay using LPS-stimulated RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Prepare stock solutions of this compound and the co-administered compound in DMSO.

    • Pre-treat the cells with various concentrations of this compound, the co-administered compound, or their combination for 1-2 hours. Include a vehicle control group (DMSO).

    • After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/ml for 24 hours.

  • Measurement of Nitric Oxide (NO):

    • Collect 50 µl of the cell culture supernatant.

    • Add 50 µl of Griess reagent A and incubate for 10 minutes at room temperature.

    • Add 50 µl of Griess reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO production.

  • Measurement of Cytokines (TNF-α, IL-6):

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

2. In Vivo Anti-inflammatory Assay using Carrageenan-Induced Paw Edema in Mice

  • Animals: Use male BALB/c mice (20-25 g). Acclimatize the animals for at least one week before the experiment.

  • Treatment Groups:

    • Control group (vehicle only).

    • Carrageenan group (vehicle + carrageenan).

    • This compound group (various doses of this compound + carrageenan).

    • Co-administered drug group (dose of the second drug + carrageenan).

    • Combination group (this compound + co-administered drug + carrageenan).

    • Positive control group (e.g., Indomethacin + carrageenan).

  • Procedure:

    • Administer the vehicle, this compound, the co-administered drug, or the combination orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

    • Measure the initial paw volume of the right hind paw using a plethysmometer.

    • Induce inflammation by injecting 0.1 ml of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the carrageenan control group.

Visualizations

experimental_workflow Experimental Workflow for Co-administration Studies cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis invitro_start Seed RAW 264.7 Cells pretreatment Pre-treat with Osthol +/- Co-drug invitro_start->pretreatment lps_stimulation Stimulate with LPS pretreatment->lps_stimulation data_collection_invitro Measure NO, TNF-α, IL-6 lps_stimulation->data_collection_invitro synergy_analysis Isobologram/CI Analysis data_collection_invitro->synergy_analysis invivo_start Acclimatize Mice drug_admin Administer Osthol +/- Co-drug invivo_start->drug_admin carrageenan_injection Inject Carrageenan in Paw drug_admin->carrageenan_injection data_collection_invivo Measure Paw Edema carrageenan_injection->data_collection_invivo statistical_analysis Statistical Significance data_collection_invivo->statistical_analysis conclusion Determine Synergistic Effect synergy_analysis->conclusion statistical_analysis->conclusion

Caption: Workflow for assessing synergistic anti-inflammatory effects.

signaling_pathway Osthol's Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK) TLR4->MAPK IKK IKK TLR4->IKK Nucleus Nucleus MAPK->Nucleus IkB IκB IKK->IkB inhibits NFkB NF-κB IKK->NFkB IkB->NFkB sequesters NFkB->Nucleus translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines transcription Osthol This compound Osthol->MAPK Osthol->IKK

Caption: Osthol inhibits NF-κB and MAPK signaling pathways.

logical_relationship Co-administration Strategy Logic Osthol This compound Synergy Synergistic Anti-inflammatory Effect Osthol->Synergy Co_drug Co-administered Drug (e.g., Notopterol, Matrine) Bioavailability Improved Bioavailability Co_drug->Bioavailability may enhance Co_drug->Synergy Bioavailability->Osthol Reduced_dose Lower Effective Dose Synergy->Reduced_dose Reduced_side_effects Reduced Side Effects Reduced_dose->Reduced_side_effects

Caption: Rationale for co-administering Osthol with other agents.

References

Technical Support Center: Overcoming Osthol Hydrate Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with Osthol hydrate in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is not responding to this compound treatment. What are the possible reasons?

A1: Several factors could contribute to a lack of response to this compound:

  • Intrinsic Resistance: The cancer cell line may possess inherent resistance mechanisms, such as high expression of drug efflux pumps (e.g., P-glycoprotein), altered drug metabolism, or mutations in target signaling pathways.

  • Suboptimal Drug Concentration: The concentration of this compound used may be too low to elicit a significant cytotoxic effect. It is crucial to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.

  • Drug Inactivation: this compound may be metabolized or inactivated by the cancer cells.

  • Experimental Conditions: Factors such as cell density, passage number, and media components can influence cellular response to treatment.

Q2: How can I determine the IC50 value of this compound for my cancer cell line?

A2: The IC50 value can be determined using a cell viability assay, such as the MTT assay. This involves treating the cells with a range of this compound concentrations for a specific duration (e.g., 24, 48, or 72 hours) and then measuring the percentage of viable cells compared to an untreated control. The IC50 is the concentration of this compound that reduces cell viability by 50%.

Q3: What are the known signaling pathways affected by this compound in cancer cells?

A3: Research has shown that this compound can modulate several key signaling pathways involved in cancer cell proliferation, survival, and metastasis. These include:

  • PI3K/Akt Pathway: Osthol has been shown to suppress the PI3K/Akt signaling pathway, which is often hyperactivated in cancer and promotes cell survival and growth.[1][2][3]

  • NF-κB Signaling Pathway: Osthol can inhibit the NF-κB pathway, which is involved in inflammation, cell survival, and chemoresistance.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which regulates cell proliferation and differentiation, can also be targeted by Osthol.[4]

Q4: Can this compound be used in combination with other chemotherapy drugs?

A4: Yes, studies have indicated that Osthol can enhance the efficacy of conventional chemotherapy drugs and help overcome multidrug resistance (MDR).[5][6] For example, Osthol has been shown to increase the sensitivity of cancer cells to drugs like cisplatin and doxorubicin.[5][7]

Troubleshooting Guides

Problem 1: Developing an this compound-Resistant Cancer Cell Line

Symptoms:

  • After prolonged treatment with this compound, the cancer cells show a decreased sensitivity to the compound, as indicated by an increase in the IC50 value.

  • The resistant cells may exhibit a different morphology or growth rate compared to the parental (sensitive) cells.

Possible Causes:

  • Upregulation of drug efflux pumps (e.g., P-glycoprotein).[2]

  • Alterations in the target signaling pathways (e.g., mutations in PI3K or Akt).

  • Increased drug metabolism and detoxification.

  • Activation of pro-survival pathways that counteract the effects of this compound.

Suggested Solutions:

  • Confirm Resistance:

    • Perform a cell viability assay (e.g., MTT assay) to compare the IC50 of this compound in the suspected resistant cells versus the parental cell line. A significant increase in the IC50 confirms resistance.

    • Analyze the expression of key resistance-associated proteins, such as P-glycoprotein (MDR1), using Western blotting or flow cytometry.

  • Investigate Resistance Mechanisms:

    • Signaling Pathway Analysis: Use Western blotting to examine the activation status (i.e., phosphorylation levels) of key proteins in the PI3K/Akt and NF-κB pathways in both sensitive and resistant cells.

    • Gene Expression Analysis: Perform quantitative PCR (qPCR) to assess the mRNA levels of genes associated with drug resistance, such as ABCB1 (encoding P-glycoprotein).

  • Strategies to Overcome Resistance:

    • Combination Therapy: Treat the resistant cells with this compound in combination with an inhibitor of the identified resistance mechanism (e.g., a P-glycoprotein inhibitor like verapamil).

    • Targeting Alternative Pathways: Investigate other signaling pathways that may be upregulated in the resistant cells and target them with specific inhibitors.

Problem 2: Inconsistent or Non-Reproducible Results in this compound Experiments

Symptoms:

  • High variability in cell viability or signaling pathway modulation between replicate experiments.

  • Unexpected changes in cellular response to this compound over time.

Possible Causes:

  • This compound Stock Solution: Improper storage or handling of the this compound stock solution can lead to degradation.

  • Cell Line Instability: Cancer cell lines can undergo genetic drift over time, leading to changes in their phenotype and drug sensitivity.

  • Inconsistent Experimental Parameters: Variations in cell seeding density, treatment duration, or reagent concentrations can affect the outcome.

Suggested Solutions:

  • Quality Control of this compound:

    • Prepare fresh stock solutions of this compound regularly and store them at the recommended temperature, protected from light.

    • Verify the concentration and purity of the stock solution periodically.

  • Cell Line Authentication and Maintenance:

    • Regularly authenticate your cell line using methods like short tandem repeat (STR) profiling.

    • Use cells within a limited passage number range for your experiments to minimize the effects of genetic drift.

    • Maintain a consistent cell culture environment (e.g., temperature, CO2 levels, humidity).

  • Standardize Experimental Protocols:

    • Develop and adhere to detailed, standardized protocols for all experiments.

    • Ensure consistent cell seeding densities and confluency at the time of treatment.

    • Use calibrated equipment and high-quality reagents.

Quantitative Data Summary

Table 1: Reported IC50 Values of Osthol in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
FaDuHead and Neck Squamous Cell Carcinoma122.35 ± 11.6324[6]
FaDuHead and Neck Squamous Cell Carcinoma93.36 ± 8.7148[6]
HeLaCervical Cancer45.01 ± 3.91Not Specified[6]
Me-180Cervical Cancer88.95 ± 0.13Not Specified[6]
T24/ADMBladder Cancer76.5Not Specified[7]

Detailed Experimental Protocols

Protocol 1: Generation of an this compound-Resistant Cancer Cell Line

This protocol describes a method for developing an this compound-resistant cancer cell line using a gradual dose-escalation approach.[1][4][5]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • 96-well plates

  • MTT reagent

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

Procedure:

  • Determine the Initial IC50:

    • Perform an MTT assay to determine the IC50 of this compound for the parental cell line.

  • Initial Drug Exposure:

    • Begin by continuously exposing the parental cells to a low concentration of this compound, typically starting at the IC10 or IC20 value.

  • Dose Escalation:

    • Once the cells have adapted and are growing steadily at the initial concentration, gradually increase the concentration of this compound in the culture medium. The increments should be small (e.g., 1.5 to 2-fold increases).

    • At each new concentration, allow the cells to stabilize and resume a normal growth rate before the next dose escalation.

  • Monitoring Resistance:

    • Periodically (e.g., every 4-6 weeks), perform an MTT assay to determine the IC50 of the treated cells.

    • Continue the dose escalation until a desired level of resistance is achieved (e.g., a 5 to 10-fold increase in IC50 compared to the parental line).

  • Establishment and Maintenance of the Resistant Line:

    • Once the desired resistance level is reached, the resistant cell line can be maintained in a continuous culture with the final concentration of this compound.

    • It is crucial to cryopreserve vials of the resistant cells at different stages of development.

Protocol 2: MTT Cell Viability Assay

This protocol details the steps for performing an MTT assay to assess cell viability following treatment with this compound.[8]

Materials:

  • Cancer cells (adherent or suspension)

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight (for adherent cells).

  • Drug Treatment:

    • Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Addition of MTT Reagent:

    • After the treatment period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization of Formazan Crystals:

    • For adherent cells, carefully remove the medium and add 100-150 µL of solubilization solution to each well.

    • For suspension cells, centrifuge the plate to pellet the cells, remove the supernatant, and then add the solubilization solution.

  • Absorbance Measurement:

    • Shake the plate gently to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 3: Western Blot Analysis of the PI3K/Akt Signaling Pathway

This protocol outlines the procedure for analyzing the protein expression and phosphorylation status of key components of the PI3K/Akt pathway.[9][10][11]

Materials:

  • Sensitive and resistant cancer cell lysates

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification:

    • Lyse the cells in a suitable lysis buffer and quantify the protein concentration using a protein assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities to determine the relative protein expression and phosphorylation levels.

Visualizations

G cluster_0 This compound Resistance Development Workflow start Parental Cancer Cell Line ic50 Determine Initial IC50 (MTT Assay) start->ic50 exposure Continuous Exposure to Low-Dose this compound (e.g., IC10-IC20) ic50->exposure escalation Gradual Dose Escalation exposure->escalation monitoring Periodic IC50 Monitoring (MTT Assay) escalation->monitoring Repeat until desired resistance cryo Cryopreserve at Each Stage escalation->cryo monitoring->escalation resistant This compound-Resistant Cell Line monitoring->resistant

Caption: Workflow for generating this compound-resistant cancer cell lines.

G cluster_1 Troubleshooting this compound Resistance problem Lack of Response to This compound cause1 Intrinsic Resistance problem->cause1 cause2 Suboptimal Concentration problem->cause2 cause3 Drug Inactivation problem->cause3 solution1 Confirm Resistance (IC50) Analyze Efflux Pumps cause1->solution1 solution2 Perform Dose-Response Study (MTT Assay) cause2->solution2 solution3 Investigate Metabolism cause3->solution3 overcome Overcoming Resistance solution1->overcome solution2->overcome solution3->overcome

Caption: Logical steps for troubleshooting lack of response to this compound.

G cluster_2 PI3K/Akt Signaling Pathway and Osthol Action RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation Osthol This compound Osthol->PI3K inhibits Osthol->Akt inhibits

Caption: Simplified PI3K/Akt signaling pathway and inhibitory action of Osthol.

References

Technical Support Center: Optimization of Osthol Hydrate Microcapsule Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Osthol hydrate microcapsule preparation. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for preparing this compound microcapsules?

A1: The most common methods for encapsulating hydrophobic compounds like this compound include spray drying, complex coacervation, and emulsification-solvent evaporation. The choice of method depends on the desired particle size, required encapsulation efficiency, and the scale of production.

Q2: What are the key parameters to consider for optimizing encapsulation efficiency?

A2: Key parameters to optimize for high encapsulation efficiency include the core-to-wall material ratio, the concentration of the polymer solution, the type and concentration of surfactant (in emulsification methods), and the processing conditions such as temperature, stirring speed, and pH. For spray drying, inlet and outlet temperatures are critical.

Q3: How can I improve the stability of my this compound microcapsules?

A3: To improve stability, ensure the complete removal of the solvent during the drying process. The choice of wall material is also crucial; polymers with low permeability to oxygen and moisture can enhance stability. Additionally, storing the microcapsules in a cool, dry, and dark environment can prevent degradation.

Q4: What is the expected particle size range for microcapsules prepared by different methods?

A4: The particle size of microcapsules can vary significantly with the preparation method:

  • Spray drying typically produces microcapsules in the range of 10-100 µm.

  • Complex coacervation can yield microcapsules from 1-500 µm, depending on the process parameters.

  • Emulsification-solvent evaporation can produce microcapsules in a wide range, from sub-micron to several hundred micrometers, which can be controlled by the emulsification technique and stirring speed.

Troubleshooting Guides

This section provides solutions to common problems encountered during the preparation of this compound microcapsules using different techniques.

Spray Drying
Problem Potential Cause(s) Recommended Solution(s)
Low Product Yield / Powder Sticking to Chamber Walls - Inlet temperature is too low, resulting in incomplete drying. - Feed rate is too high. - The wall material is too sticky at the operating temperature.- Increase the inlet temperature to ensure complete evaporation of the solvent. - Decrease the feed rate to allow sufficient drying time. - Select a wall material with a higher glass transition temperature (Tg).
Inconsistent Particle Size - Improper atomization (e.g., worn nozzle, incorrect pressure). - Variations in the feed solution's viscosity or solids concentration.- Check and clean or replace the atomizer nozzle. Ensure the atomization pressure or speed is optimal. - Ensure the feed solution is homogenous and maintain a consistent viscosity.
Low Encapsulation Efficiency / High Surface Osthol Content - The emulsion (if used as feed) is unstable, leading to phase separation before drying. - The inlet temperature is too high, causing degradation or evaporation of Osthol. - The wall material does not form a good film around the core.- Optimize the emulsion formulation with an appropriate surfactant and homogenization speed. - Lower the inlet temperature, while ensuring it is still high enough for efficient drying. - Choose a wall material with good film-forming properties and solubility in the solvent system.
Cracked or Wrinkled Microcapsules - The drying rate is too fast. - The wall material is not flexible enough.- Reduce the inlet temperature to slow down the drying process. - Incorporate a plasticizer into the wall material formulation.
Complex Coacervation
Problem Potential Cause(s) Recommended Solution(s)
No Coacervate Formation - The pH of the solution is not optimal for the interaction between the two polymers. - The polymer concentration is too low. - The ionic strength of the solution is too high.- Adjust the pH to the isoelectric point of one of the polymers to maximize electrostatic interaction. - Increase the concentration of the polymer solutions. - Use deionized water and avoid the addition of salts that can shield the polymer charges.
Poor Encapsulation of this compound - this compound, being hydrophobic, has poor affinity for the aqueous coacervate phase. - The core material was not properly emulsified before the coacervation step.- Prepare a stable oil-in-water emulsion of this compound (dissolved in a suitable, water-immiscible solvent) before inducing coacervation. - Use a high-shear homogenizer to create fine droplets of the Osthol-containing oil phase.
Formation of Large Aggregates instead of a second liquid phase - The polymer ratio is not optimal. - The stirring speed is too low during coacervation.- Optimize the ratio of the two polymers. - Maintain adequate agitation to prevent the coalescence of coacervate droplets into a single mass.
Microcapsules are not stable after formation - Insufficient cross-linking of the coacervate shell. - The pH is shifted away from the optimal range after formation.- Add a suitable cross-linking agent (e.g., glutaraldehyde, transglutaminase) and optimize its concentration and reaction time. - Maintain the pH of the system after microcapsule formation.
Emulsification-Solvent Evaporation
Problem Potential Cause(s) Recommended Solution(s)
Low Drug Loading - this compound has partitioned into the external aqueous phase. - The polymer precipitated before efficient encapsulation could occur.- Use a minimal amount of a water-immiscible and volatile solvent for this compound to create a concentrated internal phase. - Saturate the external aqueous phase with the drug to reduce partitioning. - Control the rate of solvent evaporation to allow for gradual polymer precipitation around the oil droplets.
Irregular Particle Shape / Formation of Films or Fibers - The rate of solvent evaporation is too fast. - The polymer concentration is too high.- Reduce the temperature or the vacuum applied to slow down the solvent evaporation rate. - Decrease the concentration of the polymer in the organic phase.
Wide Particle Size Distribution - Inefficient emulsification. - Droplet coalescence during solvent evaporation.- Increase the stirring speed or use a high-pressure homogenizer for emulsification. - Optimize the concentration of the stabilizer (e.g., PVA, Tween 80) in the aqueous phase.
Porous or Hollow Microcapsules - The solvent removal from the internal phase is too rapid, causing the internal pressure to build up.- Employ a slower rate of solvent evaporation. - Use a solvent with a lower vapor pressure for the internal phase.

Data Presentation

Table 1: Physicochemical Properties of Osthol and this compound
PropertyOstholThis compoundReference
Molecular Formula C15H16O3C15H18O4
Molecular Weight 244.29 g/mol 262.30 g/mol
Solubility in Water Insoluble (12.0 mg/L at 30 °C)Data not readily available, but expected to be very low.
Solubility in Organic Solvents Soluble in DMSO (49 mg/mL), Ethanol (49 mg/mL), acetone, chloroform.Data not readily available, but likely soluble in similar polar organic solvents.
Appearance White crystalline powder-

Experimental Protocols

General Protocol for Microencapsulation by Spray Drying
  • Preparation of the Feed Emulsion:

    • Dissolve the wall material (e.g., maltodextrin, gum arabic) in distilled water to form a solution of the desired concentration (e.g., 10-30% w/v).

    • Dissolve this compound in a minimal amount of a suitable water-immiscible, volatile organic solvent (e.g., ethanol, acetone).

    • Add the this compound solution to the aqueous wall material solution.

    • Emulsify the mixture using a high-shear homogenizer to form a stable oil-in-water emulsion. The droplet size of the emulsion will influence the final microcapsule size.

  • Spray Drying:

    • Feed the emulsion into the spray dryer.

    • Set the inlet temperature (e.g., 150-220 °C) and the feed rate. The outlet temperature will be a result of these parameters and should typically be in the range of 70-100 °C.

    • The atomized droplets are dried in the hot air stream, forming solid microcapsules.

  • Collection:

    • The dried microcapsules are separated from the air stream by a cyclone separator and collected.

General Protocol for Microencapsulation by Complex Coacervation
  • Preparation of Solutions:

    • Prepare aqueous solutions of two oppositely charged polymers (e.g., gelatin and gum arabic) at a specific concentration (e.g., 1-5% w/v).

    • Prepare an oil-in-water emulsion of this compound as described for the spray drying feed.

  • Coacervation:

    • Add the this compound emulsion to the solution of the first polymer (e.g., gelatin) under constant stirring.

    • Adjust the pH of the mixture to a value where the first polymer is charged.

    • Slowly add the solution of the second, oppositely charged polymer (e.g., gum arabic).

    • Adjust the pH of the mixture to induce coacervation (typically near the isoelectric point of one of the polymers). A turbid suspension of coacervate droplets will form.

  • Deposition and Hardening:

    • Continue stirring to allow the coacervate to deposit around the oil droplets.

    • Cool the system (if using gelatin) to gel the coacervate shell.

    • Add a cross-linking agent (e.g., glutaraldehyde) to harden the microcapsule walls.

  • Washing and Drying:

    • Wash the microcapsules to remove unreacted polymers and the cross-linking agent.

    • Collect the microcapsules by filtration or centrifugation and dry them (e.g., by freeze-drying or air drying).

Visualizations

experimental_workflow_spray_drying cluster_prep Feed Preparation cluster_drying Spray Drying Process cluster_collection Product Collection prep_wall Dissolve Wall Material in Water emulsify Create O/W Emulsion prep_wall->emulsify prep_core Dissolve this compound in Solvent prep_core->emulsify spray_dry Atomize and Dry Emulsion emulsify->spray_dry Feed Emulsion collect Collect Microcapsules spray_dry->collect Dried Powder troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Low Microcapsule Yield cause1 Incomplete Drying problem->cause1 cause2 High Feed Rate problem->cause2 cause3 Sticky Wall Material problem->cause3 sol1 Increase Inlet Temperature cause1->sol1 sol2 Decrease Feed Rate cause2->sol2 sol3 Select Wall Material with Higher Tg cause3->sol3

Validation & Comparative

Comparative Analysis of Osthol Hydrate vs. Other Natural Coumarins' Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Coumarins are a vast class of naturally occurring benzopyrone derivatives widely distributed in the plant kingdom.[1] They are recognized for their diverse and significant pharmacological activities, including anti-inflammatory, anticoagulant, anticancer, and neuroprotective effects.[1][2] Among these, Osthol (also referred to as Osthole), a simple O-methylated coumarin, has garnered substantial interest for its broad therapeutic potential.[3][4] This guide provides a comparative analysis of the bioactivity of Osthol hydrate against other prominent natural coumarins such as Umbelliferone, Aesculetin, and Imperatorin. The analysis focuses on three key areas: anti-cancer, anti-inflammatory, and neuroprotective activities, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid researchers in drug development and scientific investigation.

Comparative Anti-Cancer Bioactivity

Coumarins exert their anti-cancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of critical signaling pathways.[5][6] Osthol, in particular, has been shown to suppress cancer cell growth and induce apoptosis in numerous cancer types, including cervical, ovarian, and lung cancer.[3][7]

Data Presentation: Comparative Cytotoxicity (IC₅₀ Values)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of Osthol and other coumarins against various human cancer cell lines. Lower IC₅₀ values indicate higher cytotoxic potency.

CoumarinCancer Cell LineIC₅₀ Value (µM)Exposure Time (h)Reference
Osthol FaDu (Head and Neck)122.35 ± 11.6324[8]
FaDu (Head and Neck)93.36 ± 8.7148[8]
MDA-MB-231 (Breast)~5048[8]
HeLa, SiHa (Cervical)Dose-dependent reduction in viability24[3][9]
Umbelliferone KB (Oral Carcinoma)~20024[10]
Aesculetin G361 (Melanoma)Anti-proliferative effect shownNot specified[11]
HN22, HSC4 (Oral Squamous)Selectively induces apoptosisNot specified[12]
Imperatorin A375 (Melanoma)Cytotoxic properties shown48[13]
Mechanism of Action: The PI3K/Akt/mTOR Pathway

A frequently implicated mechanism for the anti-cancer action of coumarins is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell proliferation and survival.[1][5] Osthol has been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.[5][7]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Osthol Osthol Other Coumarins Other Coumarins Other Coumarins->Akt Inhibits NFkB_Pathway cluster_cytoplasm Cytoplasm LPS/TNF-α LPS/TNF-α Receptor Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates IκBα->IκBα NF-κB NF-κB IκBα->NF-κB Bound Nucleus Nucleus NF-κB->Nucleus Translocates Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Activates Transcription Osthol & Other Coumarins Osthol & Other Coumarins TRKB_Pathway Coumarin Derivatives Coumarin Derivatives TRKB Receptor TRKB Receptor PI3K/Akt Pathway PI3K/Akt Pathway TRKB Receptor->PI3K/Akt Pathway ERK Pathway ERK Pathway TRKB Receptor->ERK Pathway CREB CREB PI3K/Akt Pathway->CREB Activate ERK Pathway->CREB Activate BDNF Gene BDNF Gene CREB->BDNF Gene Upregulates Neuronal Survival Neuronal Survival BDNF Gene->Neuronal Survival Neurite Outgrowth Neurite Outgrowth BDNF Gene->Neurite Outgrowth Experimental_Workflow A Cell Culture (e.g., HeLa, RAW 264.7, SH-SY5Y) B Treatment with Coumarins (Osthol, Umbelliferone, etc.) (Dose-response & time-course) A->B C1 Cell Viability Assay (MTT / XTT) B->C1 C2 Inflammatory Mediator Assay (Griess Assay for NO, ELISA for Cytokines) B->C2 C3 Apoptosis / Cell Cycle Assay (Flow Cytometry) B->C3 D Molecular Mechanism Analysis (Western Blot for protein expression, RT-qPCR for gene expression) C1->D C2->D C3->D E Data Analysis & Comparison D->E

References

Osthol Hydrate Demonstrates Significant Anticancer Effects in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – New research findings validate the potent anticancer effects of Osthol hydrate in a preclinical xenograft mouse model setting. The studies demonstrate a significant reduction in tumor growth and underscore the compound's mechanism of action through key signaling pathways. This comparison guide provides an objective analysis of this compound's performance against control groups, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms. This information is targeted towards researchers, scientists, and professionals in the field of drug development.

Comparative Efficacy of this compound in a Xenograft Mouse Model

Recent in-vivo studies have provided quantitative evidence of this compound's ability to inhibit tumor progression. In a xenograft model using human intrahepatic cholangiocarcinoma (ICC) cells (HCCC-9810), treatment with this compound resulted in a dose-dependent reduction in both tumor volume and weight compared to a control group.

Treatment GroupDosageMean Tumor Volume (mm³)Mean Tumor Weight (mg)Tumor Inhibition Rate (%)
ControlCorn oilNot explicitly stated, but baseline for comparisonNot explicitly stated, but baseline for comparison0%
This compound50 mg/kgSignificantly lower than control[1]Significantly lower than control[1]Not explicitly stated
This compound100 mg/kgSignificantly lower than control[1]Significantly lower than control[1]Not explicitly stated

Data synthesized from a study on intrahepatic cholangiocarcinoma xenografts.[1]

In an orthotopic mouse model of hepatocellular carcinoma, Osthol administration at doses of 61, 122, and 244 mg/kg for 14 consecutive days significantly suppressed tumor growth, with tumor inhibition rates of 27.02%, 45.24%, and 68.09%, respectively, in one experimental program, and 21.58%, 50.31%, and 59.21% in another.[2]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are provided below.

Xenograft Mouse Model Protocol for Intrahepatic Cholangiocarcinoma
  • Animal Model: Male nude mice, aged 4-6 weeks and weighing 18-22 g, were used for the study. The animals were housed under standard conditions with free access to food and water.[1]

  • Cell Line and Implantation: Human intrahepatic cholangiocarcinoma (ICC) cells (HCCC-9810) were used. A density of 1x10^6 cells suspended in 0.2 ml of corn oil was injected into the flanks of the nude mice to establish the tumor xenografts.[1]

  • Treatment Regimen: Following tumor cell implantation, the mice were randomly assigned to different treatment groups. The control group received injections of corn oil, while the treatment groups were administered this compound at doses of 50 mg/kg or 100 mg/kg. The injections were given every two days for a total of 25 days.[1]

  • Endpoint Analysis: On day 26, the animals were sacrificed, and the tumors were excised. The tumor volume was calculated using the formula: Volume = (length × width²)/2. The tumors were also weighed to determine the final tumor weight.[1]

Unraveling the Molecular Mechanisms: Signaling Pathway Analysis

The anticancer effects of this compound are attributed to its modulation of several critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

The PI3K/Akt Signaling Pathway

A significant body of evidence points to the inhibition of the PI3K/Akt signaling pathway as a primary mechanism of Osthol's anticancer activity.[3][4][5] In vivo studies on xenograft models have shown that Osthol treatment leads to a marked decrease in the expression of phosphorylated Akt (p-Akt) and PI3K, key components of this pathway.[1] This inhibition of the PI3K/Akt pathway disrupts downstream signaling that promotes cell survival and proliferation, thereby inducing apoptosis in cancer cells.[1][3]

PI3K_Akt_Pathway Osthol This compound PI3K PI3K Osthol->PI3K inhibits Akt Akt PI3K->Akt activates pAkt p-Akt (Active) Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation promotes Apoptosis Apoptosis pAkt->Apoptosis inhibits

Caption: this compound inhibits the PI3K/Akt signaling pathway.

The NF-κB Signaling Pathway

Osthol has also been shown to suppress the NF-κB signaling pathway, which plays a crucial role in inflammation, cell survival, and angiogenesis in tumors.[2][6] Studies have demonstrated that Osthol treatment can downregulate the expression of NF-κB p65 and upregulate its inhibitor, IκB-α, in tumor tissues.[2] By inhibiting NF-κB, Osthol can reduce the expression of downstream targets like vascular endothelial growth factor (VEGF), thereby attenuating angiogenesis and tumor growth.[2]

NFkB_Pathway cluster_0 Osthol This compound IkB IκB-α Osthol->IkB upregulates NFkB NF-κB (p65) IkB->NFkB inhibits translocation Nucleus Nucleus Gene Gene Transcription (e.g., VEGF) Nucleus->Gene promotes Angiogenesis Angiogenesis & Cell Survival Gene->Angiogenesis

Caption: this compound suppresses the NF-κB signaling pathway.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key regulator of cell proliferation and survival that is impacted by Osthol. Research indicates that Osthol can inhibit the phosphorylation of key proteins in the MAPK pathway, such as p38 and JNK, in vivo.[7] This inhibition contributes to the overall anticancer effect by hindering the signaling cascades that drive tumor cell growth.

MAPK_Pathway Osthol This compound MAPK_p38 p38 MAPK Osthol->MAPK_p38 inhibits MAPK_JNK JNK Osthol->MAPK_JNK inhibits p_MAPK_p38 p-p38 (Active) MAPK_p38->p_MAPK_p38 p_MAPK_JNK p-JNK (Active) MAPK_JNK->p_MAPK_JNK Proliferation Cell Proliferation & Inflammation p_MAPK_p38->Proliferation p_MAPK_JNK->Proliferation

Caption: this compound inhibits the MAPK signaling pathway.

Experimental Workflow

The validation of this compound's anticancer effects in a xenograft mouse model follows a structured experimental workflow.

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture (e.g., HCCC-9810) Animal_Acclimation 2. Animal Acclimation (Nude Mice) Tumor_Implantation 3. Subcutaneous Injection of Cancer Cells Randomization 4. Randomization into Treatment Groups Tumor_Implantation->Randomization Treatment_Admin 5. Drug Administration (this compound vs. Control) Randomization->Treatment_Admin Monitoring 6. Tumor Growth Monitoring (Volume & Weight) Treatment_Admin->Monitoring Endpoint 7. Endpoint Reached & Tumor Excision Monitoring->Endpoint Data_Collection 8. Final Tumor Volume & Weight Measurement Endpoint->Data_Collection Analysis 9. Statistical Analysis & Pathway Evaluation Data_Collection->Analysis

References

Osthol Hydrate: A Comparative Analysis of its Efficacy in Lung Cancer Against Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Osthol hydrate, a coumarin compound found in several medicinal plants, against standard chemotherapy drugs in the context of lung cancer. This document summarizes key experimental findings, details relevant methodologies, and visualizes associated molecular pathways to offer an objective resource for the scientific community.

Executive Summary

Osthol has demonstrated notable anti-cancer properties in preclinical studies, including the induction of apoptosis and inhibition of cell proliferation and migration in non-small cell lung cancer (NSCLC) cell lines. While direct, comprehensive head-to-head comparisons with a wide range of standard chemotherapy agents are limited, existing data suggests Osthol's potential as a standalone or synergistic agent. Its efficacy appears most documented against cisplatin, a cornerstone of lung cancer chemotherapy. Osthol exhibits a multi-targeted approach, primarily implicating the PI3K/Akt and Inhibitor of Apoptosis Protein (IAP) signaling pathways. Further in-vivo studies and clinical trials are necessary to fully elucidate its therapeutic potential.

In Vitro Efficacy: Osthol vs. Standard Chemotherapy

The in vitro efficacy of Osthol has been evaluated in several lung cancer cell lines, with the most extensive data available for the A549 adenocarcinoma cell line. While direct comparative studies are not abundant, the following tables summarize the available quantitative data for Osthol and provide context with data on standard chemotherapy drugs where comparisons have been made.

Table 1: Comparative Cytotoxicity (IC50) in Lung Cancer Cell Lines

CompoundCell LineIC50 (µM)Duration of TreatmentReference
OstholA549188.5Not Specified[1]
OstholLung Cancer Cells (unspecified)46.2Not Specified[1]
CisplatinA549Not explicitly stated, used as a positive controlNot Specified[1]
OstholNCI-H460Dose-dependent inhibition observed48h[2]
CisplatinNCI-H460Dose-dependent inhibition observed48h[2]

Note: IC50 values for Osthol can vary between studies, potentially due to differences in experimental conditions and the purity of the compound used.

Table 2: Comparative Effects on Apoptosis and Cell Migration in A549 Cells

TreatmentParameterObservationReference
High-Dose OstholApoptosis RateSignificantly increased apoptosis compared to control. At high concentrations (16.23% ± 1.34%), the apoptotic rate was higher than that induced by Cisplatin (8.79% ± 1.18%).[3]
CisplatinApoptosis RateSignificantly increased apoptosis compared to control.[3]
High-Dose OstholCell MigrationInhibited the mobility of A549 cells more effectively than the cisplatin group.[3]
CisplatinCell MigrationInhibited the mobility of A549 cells.[3]

Synergistic Effects with Standard Chemotherapy

Osthol has demonstrated the potential to enhance the efficacy of standard chemotherapy drugs, suggesting its possible role in combination therapies to overcome drug resistance or reduce dosage-related toxicity.

  • Cisplatin : In NCI-H460 lung cancer cells, the combination of Osthol and cisplatin resulted in greater growth inhibition and apoptosis induction compared to either agent alone.[2][4] This synergistic effect is attributed to the regulation of the Bcl-2 family of proteins.[2][4]

  • Docetaxel : In A549 cells, Osthol exhibited a synergistic effect with docetaxel in treating lung adenocarcinoma.[1]

Mechanistic Insights: Key Signaling Pathways

Osthol's anti-cancer effects in lung cancer are mediated through the modulation of critical signaling pathways that regulate cell survival, proliferation, and apoptosis.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is common in cancer. Osthol has been shown to inhibit this pathway in A549 lung cancer cells, leading to decreased cell growth and the induction of apoptosis.[5]

PI3K_Akt_Pathway Osthol Osthol PI3K PI3K Osthol->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis

Caption: Osthol inhibits the PI3K/Akt signaling pathway.

Inhibitor of Apoptosis Protein (IAP) Pathway

The IAP family of proteins plays a key role in preventing apoptosis. Osthol has been found to downregulate the expression of several IAP members, thereby promoting apoptosis in lung cancer cells.

IAP_Pathway Osthol Osthol IAPs IAP Family Proteins (XIAP, c-IAP1, c-IAP2, Survivin) Osthol->IAPs Caspases Caspases IAPs->Caspases Apoptosis Apoptosis Caspases->Apoptosis MTT_Workflow cluster_0 Experimental Workflow A Seed Lung Cancer Cells in 96-well plate B Treat with Osthol or Chemotherapy Drugs A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Add DMSO to Dissolve Formazan E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability and IC50 G->H

References

Osthol Hydrate: A Meta-Analysis of Preclinical Efficacy and a Look Toward the Clinic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Osthol, a natural coumarin derivative, has garnered significant interest in the scientific community for its diverse pharmacological activities. This guide provides a comprehensive meta-analysis of the existing preclinical data on Osthol hydrate, offering a comparative perspective against established therapeutic alternatives. We delve into the experimental evidence for its anticancer, anti-inflammatory, neuroprotective, and osteogenic properties, presenting quantitative data, detailed experimental protocols, and key signaling pathways to inform future research and drug development efforts.

Comparative Analysis of Preclinical Data

To date, a substantial body of preclinical research suggests the therapeutic potential of this compound across a spectrum of diseases. While direct head-to-head comparative studies with mainstream drugs are limited, this section summarizes the available quantitative data to contextualize its efficacy.

Anticancer Activity

This compound has demonstrated cytotoxic effects against a variety of cancer cell lines. The following table summarizes its in vitro efficacy, often presented as the half-maximal inhibitory concentration (IC50). For comparison, typical IC50 values for common chemotherapeutic agents are included.

Cancer Cell LineThis compound IC50 (µM)Comparative AgentComparative Agent IC50 (µM)Reference
Lung Cancer
NCI-H460~50-100Cisplatin~5-15[1][2]
A54946.2Doxorubicin~0.01-0.1
Breast Cancer
MCF-742.4Doxorubicin~0.05-0.5
MDA-MB-231~50-100Paclitaxel~0.001-0.01
Cervical Cancer
HeLa64.94 (48h)Cisplatin~1-5
Prostate Cancer
PC-324.8Docetaxel~0.001-0.01
Ovarian Cancer
A2780~75Carboplatin~10-50

Note: IC50 values can vary significantly based on experimental conditions (e.g., exposure time, cell density). The comparative agent IC50 values are approximate ranges from various literature sources for general comparison.

Interestingly, some studies have explored the synergistic effects of this compound with conventional chemotherapeutics. For instance, in NCI-H460 lung cancer cells, the combination of Osthol and cisplatin resulted in greater growth inhibition and apoptosis induction compared to either agent alone[1][2]. Similarly, Osthol has been shown to play a protective role against doxorubicin-induced myocardial cell apoptosis in rats, suggesting a potential application in mitigating chemotherapy side effects[3].

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties in various preclinical models. Quantitative data is often presented as the inhibition of inflammatory mediators.

Inflammatory MediatorModel SystemThis compound EffectComparative AgentComparative Agent EffectReference
Nitric Oxide (NO)LPS-stimulated RAW 264.7 macrophagesSignificant inhibitionIndomethacinPotent inhibition
Prostaglandin E2 (PGE2)LPS-stimulated RAW 264.7 macrophagesSignificant inhibitionIbuprofenPotent inhibition
TNF-αLPS-stimulated RAW 264.7 macrophagesSignificant inhibitionDexamethasonePotent inhibition
IL-6LPS-stimulated RAW 264.7 macrophagesSignificant inhibitionDexamethasonePotent inhibition
Neuroprotective Effects

Preclinical studies have highlighted the neuroprotective potential of this compound in models of ischemic stroke and neurodegenerative diseases.

Experimental ModelKey Findings with this compoundReference
Middle Cerebral Artery Occlusion (MCAO) in ratsReduced infarct volume, attenuated cerebral dysfunction and histologic damage.[4][4]
Traumatic Brain Injury (TBI) in ratsReduced neurological deficits, cerebral edema, and hippocampal neuron loss.[5][5]
Oxygen-Glucose Deprivation (OGD) in cortical neuronsDose-dependent neuroprotection.
Osteogenic Properties

In the realm of bone health, this compound has been shown to promote osteoblast differentiation and bone formation in vitro.

Cell LineKey Findings with this compoundReference
MC3T3-E1 (pre-osteoblastic cells)Increased alkaline phosphatase (ALP) activity, collagen synthesis, and mineralization.
Human periodontal ligament stem cellsEnhanced osteogenic differentiation.

Experimental Protocols

A comprehensive understanding of the experimental methodologies is crucial for reproducing and building upon existing research. Below are detailed protocols for key assays used to evaluate the efficacy of this compound.

In Vitro Anticancer Assays

Cell Viability (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., NCI-H460, MCF-7) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound (and/or comparative agents) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

In Vitro Anti-inflammatory Assays

Nitric Oxide (NO) Production (Griess Assay)

  • Cell Culture: Culture RAW 264.7 macrophages in 96-well plates and treat with this compound for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the NO concentration.

In Vitro Neuroprotection Assays

Oxygen-Glucose Deprivation (OGD) Model

  • Cell Culture: Culture primary cortical neurons or a neuronal cell line (e.g., PC12) in appropriate media.

  • OGD Induction: Replace the normal culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified period (e.g., 2-4 hours).

  • Reperfusion: After the OGD period, return the cells to normal glucose-containing medium and normoxic conditions for 24 hours.

  • Viability Assessment: Assess cell viability using methods such as the MTT assay or lactate dehydrogenase (LDH) assay.

In Vitro Osteogenesis Assays

Alkaline Phosphatase (ALP) Activity

  • Cell Culture and Differentiation: Culture pre-osteoblastic cells (e.g., MC3T3-E1) in osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate) with or without this compound for 7-14 days.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • ALP Reaction: Add p-nitrophenyl phosphate (pNPP) substrate to the cell lysate.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The ALP activity is normalized to the total protein content.

Mineralization (Alizarin Red S Staining)

  • Cell Culture and Differentiation: Culture cells as described for the ALP activity assay for 21-28 days.

  • Fixation: Fix the cells with 4% paraformaldehyde.

  • Staining: Stain the fixed cells with 2% Alizarin Red S solution (pH 4.2) for 30 minutes.

  • Washing and Visualization: Wash the cells with deionized water and visualize the calcium deposits under a microscope. For quantification, the stain can be extracted with cetylpyridinium chloride and the absorbance measured at 562 nm.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are attributed to its modulation of various intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways implicated in its anticancer, anti-inflammatory, and neuroprotective activities.

anticancer_pathway Osthol This compound PI3K PI3K Osthol->PI3K inhibits Apoptosis Apoptosis ↑ Osthol->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M) Osthol->CellCycleArrest Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation ↓ mTOR->Proliferation promotes

Figure 1: this compound's inhibitory effect on the PI3K/Akt/mTOR signaling pathway in cancer cells.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB activates InflammatoryMediators Inflammatory Mediators (NO, PGE2, TNF-α, IL-6) ↓ NFkB->InflammatoryMediators promotes transcription Osthol This compound Osthol->NFkB inhibits activation

Figure 2: this compound's inhibition of the NF-κB signaling pathway in inflammation.

neuroprotection_workflow IschemicInsult Ischemic Insult (e.g., MCAO) OxidativeStress Oxidative Stress ↑ IschemicInsult->OxidativeStress Apoptosis Neuronal Apoptosis ↑ IschemicInsult->Apoptosis Osthol This compound Osthol->OxidativeStress reduces Neuroprotection Neuroprotection Osthol->Neuroprotection Bcl2 Bcl-2 ↑ Osthol->Bcl2 Bax Bax ↓ Osthol->Bax Bcl2->Apoptosis inhibits Bax->Apoptosis promotes

Figure 3: Proposed neuroprotective mechanisms of this compound against ischemic injury.

Clinical Studies and Future Directions

A comprehensive search of clinical trial registries (including ClinicalTrials.gov) did not yield any registered clinical trials specifically investigating this compound for the indications discussed in this guide. The vast majority of the available data is from preclinical in vitro and in vivo studies.

The lack of clinical trial data represents a significant gap in the translation of these promising preclinical findings to human therapies. Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies in Humans: To determine the safety, tolerability, and optimal dosing of this compound.

  • Direct Comparative Efficacy Studies: Well-designed preclinical studies directly comparing this compound to standard-of-care treatments are needed to better position it in the therapeutic landscape.

  • Investigational New Drug (IND)-Enabling Toxicology Studies: Rigorous safety and toxicology studies are a prerequisite for initiating clinical trials.

Conclusion

This compound is a promising natural compound with a well-documented portfolio of preclinical anticancer, anti-inflammatory, neuroprotective, and osteogenic activities. The quantitative data and mechanistic insights presented in this guide offer a valuable resource for researchers and drug development professionals. However, the conspicuous absence of clinical trial data underscores the need for further investigation to validate these preclinical findings in humans and to explore the full therapeutic potential of this compound. The provided experimental protocols and signaling pathway diagrams aim to facilitate the design of future studies that will be critical in bridging the gap from laboratory to clinic.

References

A Comparative Analysis of the Neuroprotective Effects of Osthol Hydrate and Its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Osthol, a natural coumarin derivative, has garnered significant attention for its diverse pharmacological activities, including notable neuroprotective effects. Its potential to mitigate neuronal damage in various models of neurodegenerative diseases and injury has spurred the development of synthetic analogs aimed at enhancing its therapeutic properties. This guide provides an objective comparison of the neuroprotective performance of osthol hydrate and its synthetic analogs, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and drug development.

Quantitative Comparison of Neuroprotective Activity

The neuroprotective efficacy of osthol and its synthetic analogs has been evaluated in various in vitro models of neuronal injury. The following table summarizes the key quantitative data from comparative studies, focusing on cytoprotective effects against oxidative stress (H₂O₂), oxygen-glucose deprivation (OGD), and amyloid-β (Aβ₄₂) induced toxicity.

CompoundNeuroprotective Activity (% protection at 10 µM) vs. H₂O₂Neuroprotective Activity (% protection at 10 µM) vs. OGDNeuroprotective Activity (% protection at 10 µM) vs. Aβ₄₂Anti-inflammatory Activity (% NO inhibition)
Osthol BaselineBaselineBaselineBaseline
OST7 45.7 ± 5.5%[1]64.6 ± 4.8%[1]61.4 ± 5.2%[1]Not Reported
OST17 Not ReportedNot ReportedNot Reported50.4 ± 7.1%[1]
Analog 4m (ester) Not ReportedNot ReportedNot Reported68.8% (AChE inhibition)
Analog 4o (ester) Not ReportedNot ReportedNot Reported62.6% (AChE inhibition)
Indomethacin (control) Not ApplicableNot ApplicableNot ApplicableLower than OST17[1]

Note: The data for osthol is presented as a baseline for comparison as the primary study focused on the enhanced activity of its analogs.[1] The ester analogs 4m and 4o were primarily evaluated for their acetylcholinesterase (AChE) inhibitory activity, a relevant mechanism in Alzheimer's disease.[2]

Key Findings from Comparative Data

  • Enhanced Neuroprotection: Synthetic analogs, particularly OST7, have demonstrated significantly higher neuroprotective activity against H₂O₂, OGD, and Aβ₄₂-induced toxicity compared to the parent compound, osthol.[1]

  • Improved Anti-inflammatory Effects: The analog OST17 exhibited superior nitric oxide (NO) inhibiting ability, even surpassing the positive control, indomethacin.[1]

  • Structure-Activity Relationship: The introduction of piperazine, tetrahydropyrrole, and aromatic amine groups to the osthol skeleton appears to be a beneficial strategy for enhancing its neuroprotective properties.[1][3]

  • Targeted Activity: The synthesis of osthol-based ester derivatives has yielded compounds with moderate to high acetylcholinesterase inhibitory activity, suggesting a potential therapeutic application in Alzheimer's disease.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to evaluate the neuroprotective effects of osthol and its analogs.

MTT Assay for Cell Viability and Neuroprotection

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, PC12) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound or its synthetic analogs for a specified duration (e.g., 24 hours).

  • Induction of Neurotoxicity: Introduce the neurotoxic agent (e.g., H₂O₂, glutamate, Aβ₄₂) to the wells (except for the control group) and incubate for the required period to induce cell death.

  • MTT Incubation: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group (untreated, non-toxin-exposed cells). Neuroprotection is calculated as the percentage increase in viability in compound-treated cells compared to cells treated with the neurotoxin alone.

Western Blot for Signaling Pathway Analysis (PI3K/Akt Pathway)

Western blotting is a technique used to detect specific proteins in a sample and is instrumental in elucidating the molecular mechanisms underlying neuroprotection, such as the activation of the PI3K/Akt signaling pathway.[5][6]

Protocol:

  • Protein Extraction: Lyse the treated neuronal cells with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., phospho-Akt, total Akt, and a loading control like GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Assessment of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism of neuronal loss in neurodegenerative diseases. Various methods can be used to assess the anti-apoptotic effects of osthol and its analogs.

  • TUNEL Staining: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[7]

  • Caspase Activity Assays: Measurement of the activity of key executioner caspases, such as caspase-3, provides a biochemical marker of apoptosis.[8]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on changes in the plasma membrane.

Signaling Pathways and Experimental Workflow

The neuroprotective effects of osthol and its analogs are mediated through the modulation of various intracellular signaling pathways. Understanding these pathways is crucial for targeted drug design.

Neuroprotective Signaling Pathways of Osthol and its Analogs

Osthol has been shown to exert its neuroprotective effects by activating pro-survival pathways and inhibiting pro-inflammatory and pro-apoptotic pathways.[9][10]

G cluster_stimuli Neurotoxic Insults cluster_compounds Compounds cluster_pathways Signaling Pathways cluster_effects Cellular Effects Oxidative_Stress Oxidative Stress MAPK_NFkB MAPK/NF-κB Pathway Oxidative_Stress->MAPK_NFkB Inflammation Inflammation Inflammation->MAPK_NFkB Apoptotic_Stimuli Apoptotic Stimuli PI3K_Akt PI3K/Akt Pathway Apoptotic_Stimuli->PI3K_Akt Osthol Osthol & Analogs Osthol->PI3K_Akt Activates Osthol->MAPK_NFkB Inhibits Notch Notch Pathway Osthol->Notch Modulates Nrf2 Nrf2 Pathway Osthol->Nrf2 Activates Survival Neuronal Survival PI3K_Akt->Survival Anti_apoptosis Anti-apoptosis PI3K_Akt->Anti_apoptosis Anti_inflammation Anti-inflammation MAPK_NFkB->Anti_inflammation Notch->Survival Antioxidant Antioxidant Response Nrf2->Antioxidant Neuroprotection Neuroprotection Survival->Neuroprotection Anti_inflammation->Neuroprotection Anti_apoptosis->Neuroprotection Antioxidant->Neuroprotection

Caption: Key signaling pathways modulated by osthol and its analogs.

General Experimental Workflow for Evaluating Neuroprotective Compounds

The following diagram illustrates a typical workflow for the screening and characterization of novel neuroprotective agents based on the osthol scaffold.

G cluster_0 Compound Synthesis & Selection cluster_1 In Vitro Characterization cluster_2 Mechanism of Action cluster_3 Outcome Synthesis Synthesis of Analogs Screening Initial Screening (e.g., MTT) Synthesis->Screening Dose_Response Dose-Response & IC50 Screening->Dose_Response Apoptosis_Assay Apoptosis Assays Dose_Response->Apoptosis_Assay Oxidative_Stress_Assay Oxidative Stress Assays Dose_Response->Oxidative_Stress_Assay Western_Blot Western Blot (Signaling) Apoptosis_Assay->Western_Blot Oxidative_Stress_Assay->Western_Blot Molecular_Docking Molecular Docking Western_Blot->Molecular_Docking Lead_Compound Lead Compound Identification Molecular_Docking->Lead_Compound

Caption: Experimental workflow for neuroprotective drug discovery.

References

Osthol Hydrate: A Comparative Analysis of its Anti-inflammatory Mechanism through Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

A Comprehensive Guide to the Anti-inflammatory Action of Osthol Hydrate on a Molecular Level, with Comparative Insights and Detailed Experimental Methodologies.

[CITY, STATE, November 17, 2025] – In the quest for novel and effective anti-inflammatory therapeutics, this compound, a coumarin derivative found in several medicinal plants, has emerged as a promising candidate. This guide provides an in-depth validation of its anti-inflammatory mechanism by analyzing its impact on gene expression. Designed for researchers, scientists, and drug development professionals, this document offers a comparative analysis of this compound against other anti-inflammatory agents, supported by quantitative data and detailed experimental protocols.

Unveiling the Anti-inflammatory Action of this compound

This compound exerts its anti-inflammatory effects by modulating the expression of key genes involved in the inflammatory cascade. It primarily targets the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, two critical regulators of inflammation. By inhibiting these pathways, this compound effectively suppresses the production of a wide array of pro-inflammatory mediators.

Downregulation of Pro-inflammatory Genes

Experimental data consistently demonstrates the ability of this compound to significantly reduce the messenger RNA (mRNA) and protein levels of several pro-inflammatory cytokines and enzymes. This includes Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Interleukin-8 (IL-8). Furthermore, this compound has been shown to inhibit the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), enzymes responsible for the production of inflammatory mediators like nitric oxide and prostaglandins.[1][2][3]

Upregulation of Anti-inflammatory Genes

The anti-inflammatory profile of this compound is further enhanced by its ability to promote the expression of anti-inflammatory molecules. While the primary mechanism appears to be the suppression of pro-inflammatory pathways, some studies suggest a potential role in upregulating anti-inflammatory cytokines, contributing to the resolution of inflammation.

Comparative Performance Against Other Anti-inflammatory Agents

To contextualize the efficacy of this compound, this guide presents a comparative analysis against established anti-inflammatory drugs, including the steroidal anti-inflammatory drug Dexamethasone and the non-steroidal anti-inflammatory drug (NSAID) Fexofenadine.

This compound vs. Fexofenadine

In a study on histamine-induced inflammation in Caco-2 cells, this compound (at 150 ng/mL) demonstrated a significant ability to decrease the expression of several inflammation-related genes, including HRH1, HRH4, IL1R1, IL4R, NFκB, and COX-2 (p < 0.0001 for all).[4][5] Notably, at this concentration, its effect on reducing NFκB and COX-2 expression was comparable to that of Fexofenadine.[4][5]

Gene TargetThis compound (150 ng/mL)Fexofenadine (150 ng/mL)
NFκBSignificantly Decreased (p < 0.0001)[4][5]Significantly Decreased[4]
COX-2Significantly Decreased (p < 0.0001)[4][5]Significantly Decreased[4]
IL1R1Significantly Decreased (p < 0.0001)[4][5]Significantly Decreased[4]

Table 1: Comparative Effect of this compound and Fexofenadine on Inflammatory Gene Expression in Caco-2 Cells.

This compound vs. Dexamethasone

In a mouse model of experimental asthma, this compound treatment (15 and 40 mg/kg) was shown to significantly reduce the expression of the pro-inflammatory cytokines TNF-α and IL-1β in bronchoalveolar lavage fluid.[6] This effect was comparable to the reduction observed with the potent corticosteroid Dexamethasone (1 mg/kg).[6]

Inflammatory MarkerThis compound (15, 40 mg/kg)Dexamethasone (1 mg/kg)
TNF-αSignificantly Decreased[6]Significantly Decreased[6]
IL-1βSignificantly Decreased[6]Significantly Decreased[6]

Table 2: Comparative Effect of this compound and Dexamethasone on Pro-inflammatory Cytokine Expression in a Mouse Asthma Model.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.

RNA Isolation and cDNA Synthesis

Objective: To isolate total RNA from cells or tissues for subsequent gene expression analysis.

Protocol:

  • Homogenization: Lyse cells or tissues in a suitable lysis buffer (e.g., TRIzol reagent).

  • Phase Separation: Add chloroform and centrifuge to separate the homogenate into aqueous and organic phases.

  • RNA Precipitation: Transfer the aqueous phase containing RNA to a fresh tube and precipitate the RNA using isopropanol.

  • RNA Wash: Wash the RNA pellet with 75% ethanol to remove impurities.

  • RNA Solubilization: Air-dry the RNA pellet and dissolve it in RNase-free water.

  • Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity via gel electrophoresis.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit) according to the manufacturer's instructions.

Quantitative Real-Time PCR (qPCR)

Objective: To quantify the relative expression levels of target genes.

Protocol:

  • Reaction Setup: Prepare a qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH or β-actin), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

  • Thermal Cycling: Perform the qPCR reaction in a real-time PCR thermal cycler using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the reference gene.

Western Blot Analysis for NF-κB Pathway Activation

Objective: To assess the activation of the NF-κB signaling pathway by measuring the protein levels of key components.

Protocol:

  • Protein Extraction: Lyse cells and extract total protein. Determine protein concentration using a suitable assay (e.g., BCA assay).

  • SDS-PAGE: Separate 20-40 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of NF-κB p65 and IκBα overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Visualizing the Molecular Mechanisms

To provide a clear understanding of the complex signaling pathways and experimental workflows, the following diagrams have been generated using Graphviz.

G cluster_0 Inflammatory Stimuli (LPS, etc.) cluster_1 This compound Inhibition cluster_2 Signaling Pathways cluster_3 Gene Expression & Inflammation LPS LPS IKK IKK LPS->IKK p38_JNK p38/JNK (MAPK) LPS->p38_JNK Osthol Osthol Osthol->IKK inhibits Osthol->p38_JNK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB->Pro_inflammatory_Genes activates transcription p38_JNK->Pro_inflammatory_Genes activates transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

Caption: this compound's inhibition of NF-κB and MAPK signaling pathways.

G cluster_0 Sample Preparation cluster_1 Gene Expression Analysis cluster_2 Protein Analysis cluster_3 Data Analysis & Interpretation Cell_Culture Cell/Tissue Culture + Treatment RNA_Isolation RNA Isolation Cell_Culture->RNA_Isolation Protein_Extraction Protein Extraction Cell_Culture->Protein_Extraction cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis qPCR Quantitative PCR cDNA_Synthesis->qPCR Data_Analysis Data Analysis qPCR->Data_Analysis Western_Blot Western Blot Protein_Extraction->Western_Blot Western_Blot->Data_Analysis Interpretation Interpretation Data_Analysis->Interpretation

Caption: Experimental workflow for gene and protein expression analysis.

Conclusion

The evidence presented in this guide strongly supports the anti-inflammatory properties of this compound, validating its mechanism of action through the modulation of key inflammatory gene expression. Its ability to suppress the NF-κB and MAPK signaling pathways, leading to a reduction in pro-inflammatory mediators, positions it as a compelling candidate for further investigation and development as a novel anti-inflammatory agent. The comparative data suggests its efficacy is on par with existing treatments in certain contexts, warranting further preclinical and clinical evaluation. This comprehensive overview, complete with detailed experimental protocols, serves as a valuable resource for the scientific community to advance the research and potential therapeutic application of this compound.

References

Comparative study of the pharmacokinetics of different Osthol hydrate formulations

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of Solid Self-Microemulsifying Drug Delivery Systems (S-SMEDDS), Solid Dispersions, and Nano-Vesicles for enhanced bioavailability of Osthol.

This guide provides a comprehensive comparison of the pharmacokinetic profiles of various advanced formulations of Osthol hydrate, a poorly water-soluble coumarin with demonstrated therapeutic potential. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven overview of how different drug delivery technologies can enhance the oral bioavailability and modify the pharmacokinetic parameters of Osthol. This report synthesizes data from key studies on Solid Self-Microemulsifying Drug Delivery Systems (S-SMEDDS), solid dispersions, and nano-vesicles (ethosomes and transfersomes), presenting a comparative analysis against conventional Osthol preparations.

Comparative Pharmacokinetic Data

The oral bioavailability of Osthol is significantly limited by its poor aqueous solubility. The following tables summarize the key pharmacokinetic parameters of different Osthol formulations, highlighting the improvements achieved with advanced drug delivery systems. It is important to note that the data presented is collated from different studies, which may involve different animal models and analytical methodologies, making direct comparisons challenging.

Table 1: Pharmacokinetic Parameters of Different Osthol Formulations in Rabbits

FormulationDoseCmax (μg/mL)Tmax (h)AUC (0-t) (μg·h/mL)Relative Bioavailability (%)
Aqueous Suspension 50 mg/kg0.24 ± 0.051.01.22 ± 0.21100
L-SMEDDS 50 mg/kg0.31 ± 0.062.01.89 ± 0.32154.9
S-SMEDDS 50 mg/kg0.49 ± 0.084.03.72 ± 0.45304.9

Data extracted from a study on Solid Self-Microemulsifying Drug Delivery System (S-SMEDDS) of Osthole. The relative bioavailability of L-SMEDDS and S-SMEDDS is calculated against the aqueous suspension.

Table 2: Pharmacokinetic Parameters of Different Osthol Formulations in Rats

FormulationDoseCmax (ng/mL)Tmax (h)AUC (0-∞) (ng·h/mL)Relative Bioavailability (%)
Coarse Powder 100 mg/kg132.4 ± 25.70.5456.8 ± 78.2100
Solid Dispersion (Plasdone S-630) 100 mg/kg654.2 ± 112.30.25639.5 ± 101.4~140
Solid Dispersion (HPMC-E5) 100 mg/kg621.8 ± 98.50.25621.3 ± 95.7~136

Data extracted from a study on Osthole-polymer solid dispersions. The relative bioavailability is an approximation based on the reported ~1.4-fold increase in AUC compared to the coarse powder[1].

Table 3: Pharmacokinetic Parameters of Transdermal Osthol Formulations in Rats

FormulationDoseCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)
Saturated Solution 20 mg/kg25.3 ± 4.74.0158.2 ± 29.4
Transfersome 20 mg/kg42.1 ± 7.52.0289.6 ± 51.3
Ethosome 20 mg/kg68.5 ± 11.22.0452.7 ± 78.6

Data extracted from a study on Osthole-loaded nano-vesicles for skin delivery[2].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols from the key studies cited in this guide.

Solid Self-Microemulsifying Drug Delivery System (S-SMEDDS) of Osthole
  • Formulation: The liquid SMEDDS (L-SMEDDS) was prepared using castor oil as the oil phase, Cremophor RH40 as the surfactant, and 1,2-propylene glycol as the co-surfactant. The solid SMEDDS (S-SMEDDS) was then formulated from the L-SMEDDS using ethyl cellulose (EC) and Eudragit S100 as matrix-forming and enteric-coating polymers, respectively, through a spherical crystallization technique[3].

  • Animals: Male New Zealand white rabbits were used for the pharmacokinetic studies.

  • Drug Administration: A single oral dose of the Osthol aqueous suspension, L-SMEDDS, or S-SMEDDS (equivalent to 50 mg/kg of Osthol) was administered to the rabbits.

  • Sample Collection: Blood samples were collected from the marginal ear vein at predetermined time intervals.

  • Analytical Method: The concentration of Osthol in plasma was determined by a validated high-performance liquid chromatography (HPLC) method.

Osthole-Polymer Solid Dispersions
  • Formulation: Solid dispersions of Osthol were prepared with various polymers, including Plasdone S-630 and HPMC-E5, using a hot-melt extrusion method[1][4].

  • Animals: Male Sprague-Dawley rats were used for the in vivo pharmacokinetic studies[1].

  • Drug Administration: A single oral dose of Osthol coarse powder or solid dispersions (equivalent to 100 mg/kg of Osthol) was administered to the rats[1].

  • Sample Collection: Blood samples were collected from the tail vein at specified time points.

  • Analytical Method: Plasma concentrations of Osthol were quantified using a validated HPLC method[1].

Osthole-Loaded Nano-Vesicles for Skin Delivery
  • Formulation: Ethosomes were prepared using phospholipids, ethanol, and water. Transfersomes were formulated with phospholipids and an edge activator (sodium cholate)[2].

  • Animals: Male Sprague-Dawley rats were used for the in vivo pharmacokinetic evaluation[2].

  • Drug Administration: The saturated solution, transfersome, or ethosome formulations of Osthol were applied transdermally to a shaved area on the backs of the rats at a dose of 20 mg/kg[2].

  • Sample Collection: Blood samples were obtained via the tail vein at designated time intervals[2].

  • Analytical Method: The concentration of Osthol in the plasma samples was determined using a validated HPLC method[2].

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the experimental processes and the molecular mechanisms of Osthol, the following diagrams are provided.

experimental_workflow cluster_formulation Formulation Preparation cluster_pk_study Pharmacokinetic Study Osthol_Powder Osthol Powder Formulation_Process Hot-Melt Extrusion / Spherical Crystallization / Thin-Film Hydration Osthol_Powder->Formulation_Process Excipients Polymers / Lipids / Surfactants Excipients->Formulation_Process Advanced_Formulations S-SMEDDS / Solid Dispersion / Nano-vesicles Formulation_Process->Advanced_Formulations Animal_Model Animal Model (Rats / Rabbits) Drug_Admin Oral / Transdermal Administration Advanced_Formulations->Drug_Admin Animal_Model->Drug_Admin Blood_Sampling Blood Sampling (Time Series) Drug_Admin->Blood_Sampling Sample_Analysis HPLC / LC-MS/MS Analysis Blood_Sampling->Sample_Analysis PK_Parameters Pharmacokinetic Parameters (Cmax, Tmax, AUC) Sample_Analysis->PK_Parameters

Fig. 1: Experimental workflow for pharmacokinetic studies.

osthol_signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_nfkb NF-κB Pathway cluster_jak_stat JAK/STAT Pathway Osthol Osthol PI3K PI3K Osthol->PI3K Inhibits ERK ERK Osthol->ERK Modulates IKK IKK Osthol->IKK Inhibits JAK JAK Osthol->JAK Inhibits Akt Akt PI3K->Akt Promotes mTOR mTOR Akt->mTOR Promotes Cell_Proliferation_Growth Cell_Proliferation_Growth mTOR->Cell_Proliferation_Growth Promotes Ras Ras Raf Raf Ras->Raf Promotes MEK MEK Raf->MEK Promotes MEK->ERK Promotes Cellular_Responses Proliferation, Differentiation, Survival ERK->Cellular_Responses Promotes IκBα_Degradation IκBα_Degradation IKK->IκBα_Degradation Phosphorylates NF_κB_Activation NF_κB_Activation IκBα_Degradation->NF_κB_Activation Leads to Inflammation_Immunity Inflammation_Immunity NF_κB_Activation->Inflammation_Immunity Regulates Cytokine_Receptor Cytokine_Receptor Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Gene_Transcription Inflammation, Cell Growth STAT->Gene_Transcription Regulates

Fig. 2: Osthol's interaction with key signaling pathways.

Conclusion

The comparative analysis of different this compound formulations demonstrates that advanced drug delivery systems significantly enhance its pharmacokinetic profile. Solid self-microemulsifying drug delivery systems (S-SMEDDS) and solid dispersions have been shown to substantially increase the oral bioavailability of Osthol compared to conventional preparations. Furthermore, nano-vesicular systems like ethosomes and transfersomes present a promising approach for the transdermal delivery of Osthol.

The choice of formulation strategy can profoundly impact the therapeutic efficacy of Osthol by improving its solubility, absorption, and ultimately, its concentration at the target site. The modulation of key signaling pathways such as PI3K/Akt, MAPK/ERK, NF-κB, and JAK/STAT by Osthol underscores its potential in treating a variety of diseases. Future research should focus on conducting direct comparative studies of these advanced formulations in consistent animal models to provide a more definitive assessment of their relative performance. Such studies will be instrumental in optimizing the clinical application of Osthol.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Osthol Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This document provides essential, step-by-step guidance for the safe disposal of Osthol hydrate, a natural coumarin with emerging interest in research. Following these procedures will help protect laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate care. Although some safety data sheets (SDS) do not classify Osthol as a hazardous substance, it is best practice to treat all laboratory chemicals with a degree of caution.[1][2][3]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles.

  • Hand Protection: Use chemical-impermeable gloves.

  • Respiratory Protection: In the event of dust formation, use a suitable respirator.[4]

  • Body Protection: Wear appropriate laboratory clothing.

In case of an accidental spill, avoid creating dust, wear the recommended PPE, and collect the material into a suitable, closed container for disposal.[1][4] Importantly, prevent this compound from entering drains or waterways, as it can be hazardous to aquatic life.[1][5]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must comply with all local, state, and federal regulations. Laboratory waste management is governed by guidelines set by organizations such as the Environmental Protection Agency (EPA) in the United States.[6]

  • Waste Identification and Segregation:

    • Treat all unused or waste this compound as hazardous chemical waste.[7][8]

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keeping waste streams separate often aids in proper disposal and can be more cost-effective.

  • Containerization and Labeling:

    • Store waste this compound in its original container whenever possible.

    • If the original container is not available, use a compatible, leak-proof container with a secure lid.

    • Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.

  • Storage in the Laboratory:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[9]

    • Ensure the storage area is away from incompatible materials and sources of ignition.

  • Arranging for Disposal:

    • Contact your institution's EHS office or designated hazardous waste management provider to schedule a pickup.

    • Do not attempt to dispose of this compound down the sink or in regular trash.[7]

  • Empty Container Disposal:

    • A container that held this compound should be treated as hazardous waste.

    • For a container to be considered non-hazardous, it must be "empty" according to regulatory definitions, which often involves triple-rinsing with a suitable solvent.[8]

    • The rinsate from this process must be collected and disposed of as hazardous waste.[7]

    • Once properly decontaminated, deface all chemical labels on the container before disposing of it as regular laboratory trash.[7][8]

Quantitative Toxicity Data

The following table summarizes available toxicity data for Osthol. This information underscores the importance of preventing environmental release.

MetricValueSpeciesRoute
LD502,905 mg/kgRatOral
LD50190 mg/kgMouseIntraperitoneal
LD50600 mg/kgRatIntraperitoneal
LD5016 mg/kgMouseSubcutaneous
EC5019.3 µM (48h)Daphnia magna-

Data sourced from Cayman Chemical SDS and a study on aquatic toxicity.[2][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Logical workflow for the safe disposal of this compound waste and empty containers.

References

Essential Safety and Operational Guide for Handling Osthol Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of Osthol hydrate in a laboratory setting. It includes detailed operational procedures, personal protective equipment (PPE) requirements, disposal plans, and a summary of relevant toxicological data to ensure the safe and effective use of this compound in research and development.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, especially in powdered form, adherence to proper safety protocols is crucial to minimize exposure and ensure a safe laboratory environment. The following PPE and engineering controls are mandatory.

Engineering Controls
  • Ventilation: Handle this compound in a well-ventilated area. Use of a chemical fume hood is recommended, especially when working with the solid form to avoid inhalation of dust particles. Local exhaust ventilation should be employed at the point of generation to control airborne contaminants.[1]

Personal Protective Equipment
PPE CategorySpecificationRationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield should be worn over goggles if there is a risk of splashing.To protect eyes from dust particles and accidental splashes of solutions containing this compound.
Skin Protection Wear chemical-impermeable gloves (e.g., nitrile or neoprene) and a lab coat or impervious clothing.[1] For larger quantities, an apron and boots may be necessary.To prevent skin contact with the compound.
Respiratory Protection Not typically required if handled in a fume hood. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1]To prevent inhalation of the powdered compound, which can cause respiratory irritation.

Operational and Disposal Plans

Proper handling, storage, and disposal of this compound are critical for maintaining a safe laboratory and complying with regulations.

Handling and Storage
  • Handling: Avoid the formation of dust and aerosols.[1] Use non-sparking tools and prevent fire caused by electrostatic discharge.[1] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from incompatible materials and foodstuff containers.[1]

Spill Cleanup Procedures

In the event of a spill, follow these steps:

  • Evacuate and Secure: Evacuate non-essential personnel from the area and ensure adequate ventilation. Remove all sources of ignition.[1]

  • Don PPE: Wear the appropriate personal protective equipment as outlined above.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Cleanup:

    • For solid spills: Carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1]

    • For liquid spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Dispose of the collected waste in accordance with local, state, and federal regulations.

Disposal Plan
  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent materials) in a clearly labeled, sealed, and suitable container.[1]

  • Disposal Route: Dispose of hazardous waste through a licensed disposal company. Do not allow the product to enter drains or the environment.[1] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

Quantitative Data

The following table summarizes the available toxicity data for Osthol.

Toxicity DataValueSpeciesRoute of Administration
LD50 (Lethal Dose, 50%) 2,905 mg/kgRatOral
LD50 (Lethal Dose, 50%) 190 mg/kgMouseIntraperitoneal
LD50 (Lethal Dose, 50%) 600 mg/kgRatIntraperitoneal
LD50 (Lethal Dose, 50%) 16 mg/kgMouseSubcutaneous
EC50 (Median Effective Concentration) 19.3 µM (48 hours)D. magnaN/A
LC50 (Median Lethal Concentration) 30.6 µM (96 hours)D. rerio embryoN/A

Data sourced from Cayman Chemical Safety Data Sheet and a study on the acute toxicity in aquatic organisms.[2][3]

Experimental Protocols

While detailed, step-by-step proprietary protocols are not publicly available, the following provides guidance on preparing this compound for common experimental applications based on published research.

Preparation of this compound for In Vitro Studies
  • Stock Solution Preparation:

    • Due to its low water solubility, this compound is typically dissolved in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent.

    • Example: To prepare a 10 mM stock solution, dissolve 2.44 mg of this compound (Molecular Weight: 244.29 g/mol ) in 1 mL of DMSO.

  • Working Solution Preparation:

    • The stock solution is then serially diluted with cell culture medium to achieve the desired final concentrations for the experiment.

    • Important: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of the solvent) should always be included in the experiment.

  • Application to Cells:

    • Cells are treated with the prepared working solutions of this compound for the desired duration of the experiment. For example, in some studies, cells were treated with Osthol at concentrations ranging from 50 to 150 µM for 48 hours.

Preparation of this compound for In Vivo Animal Studies
  • Vehicle Selection:

    • The choice of vehicle for administering this compound to animals depends on the route of administration and the desired solubility and stability. Common vehicles include saline, phosphate-buffered saline (PBS), or a mixture of solvents such as DMSO and saline, or oil-based vehicles for oral gavage or injection.

  • Solution Preparation:

    • Example for Intraperitoneal Injection: A stock solution of this compound in an organic solvent like DMSO can be prepared first. This stock is then diluted with a suitable vehicle, such as saline or PBS, to the final desired concentration for injection. The final concentration of the organic solvent should be minimized to avoid toxicity to the animal.

    • It is crucial to ensure the final solution is homogenous and stable for the duration of the administration. Sonication or vortexing may be required to aid dissolution.

  • Administration:

    • The prepared solution is administered to the animals via the chosen route (e.g., oral gavage, intraperitoneal injection, etc.) at the specified dosage. For instance, in some studies, mice were intraperitoneally injected with Osthol at a dose of 100 mg/kg.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways modulated by this compound and a general experimental workflow for its investigation.

Osthol_PI3K_Akt_Pathway cluster_info Inhibition of PI3K/Akt/mTOR Pathway Osthol This compound PI3K PI3K Osthol->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation info

Caption: this compound's Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

Osthol_MAPK_NFkB_Pathway cluster_info Inhibition of MAPK/NF-κB Pathway Osthol This compound MAPK MAPK Osthol->MAPK NFkB NF-κB Osthol->NFkB Inflammation Inflammatory Response MAPK->Inflammation NFkB->Inflammation info

Caption: this compound's Anti-inflammatory Action via MAPK/NF-κB Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Prep_Stock Prepare this compound Stock Solution (e.g., in DMSO) Prep_Working Prepare Working Solutions (Dilute in medium/vehicle) Prep_Stock->Prep_Working Treatment_InVitro Treat cells with This compound Prep_Working->Treatment_InVitro Administration Administer this compound (e.g., IP injection, Oral gavage) Prep_Working->Administration Cell_Culture Cell Culture (e.g., Cancer cell lines) Cell_Culture->Treatment_InVitro Assays Perform Assays (e.g., Viability, Apoptosis, Western Blot) Treatment_InVitro->Assays Data_Analysis Data Analysis & Interpretation Assays->Data_Analysis Animal_Model Animal Model (e.g., Mice, Rats) Animal_Model->Administration Analysis Analysis (e.g., Tumor size, Biomarkers) Administration->Analysis Analysis->Data_Analysis

Caption: General Experimental Workflow for Investigating this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.